The Isomeric Landscape of 2-Deoxyribose: From Thermodynamic Equilibria to Nucleoside Drug Design
Executive Summary As an application scientist bridging structural chemistry and therapeutic design, I frequently encounter the profound implications of carbohydrate isomerism. 2-Deoxy-D-ribose is universally recognized a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As an application scientist bridging structural chemistry and therapeutic design, I frequently encounter the profound implications of carbohydrate isomerism. 2-Deoxy-D-ribose is universally recognized as the structural backbone of DNA. However, its behavior in aqueous solution is a complex dynamic system characterized by mutarotation—the continuous interconversion between multiple cyclic and acyclic isomers. Understanding this natural occurrence is not merely an academic exercise; it is a critical prerequisite for the synthesis of novel nucleoside analogs, the interpretation of analytical spectra, and the elucidation of prebiotic chemical selection.
This whitepaper provides an in-depth technical analysis of 2-deoxyribofuranose and its isomers, detailing their thermodynamic equilibria, the biological paradox of furanose selection, and the rigorous analytical protocols required to characterize them.
The Thermodynamic Landscape of 2-Deoxyribose
In the solid state, crystalline 2-deoxy-D-ribose typically exists in a single stable conformation. However, upon dissolution in an aqueous medium, the molecule undergoes mutarotation. The absence of a hydroxyl group at the C2 position significantly alters its conformational flexibility compared to standard ribose.
Through a ring-opening mechanism, the sugar forms a transient linear aldehyde intermediate, which rapidly recyclizes into four distinct ring structures: two 6-membered pyranoses (
Thermodynamically, the 6-membered pyranose rings are favored due to minimized steric hindrance and reduced angle strain. Consequently, in a standard aqueous solution at room temperature, the pyranose forms dominate the equilibrium mixture, while the biologically relevant furanose forms constitute a minority[1].
Quantitative Isomeric Distribution
The table below summarizes the quantitative distribution of these isomers at thermal equilibrium in water.
Isomer
Ring Structure
Anomeric State
Thermodynamic Stability
Approx. Equilibrium (%)
-D-Pyranose
6-membered
Alpha
Highest
~40.0%
-D-Pyranose
6-membered
Beta
High
~35.0%
-D-Furanose
5-membered
Alpha
Moderate
~13.0%
-D-Furanose
5-membered
Beta
Moderate
~12.0%
Linear Aldehyde
Acyclic
N/A
Lowest
~0.7%
Data synthesized from established carbohydrate thermodynamic profiles[1].
Fig 1. Mutarotation equilibrium network of 2-deoxy-D-ribose in aqueous solution.
The Biological Paradox: Kinetic Selection of
-D-Deoxyribofuranose
A central conundrum in biochemistry and prebiotic chemistry is why nature exclusively selected the
-D-deoxyribofuranose isomer for the DNA backbone, despite it representing only ~12% of the available pool at equilibrium[1],[2].
From a mechanistic standpoint, this selection is driven by conformational dynamics rather than thermodynamic stability . The 5-membered furanose ring exhibits a unique flexibility—specifically, the ability to transition between C2'-endo and C3'-endo puckered conformations[3]. This flexibility is an absolute mechanical requirement for the formation of the DNA double helix and its ability to undergo structural transitions (e.g., B-DNA to A-DNA or Z-DNA). A rigid pyranose backbone would structurally prohibit the helical twisting and base-stacking required for genetic storage.
In modern biology, this selection is enforced enzymatically. Deoxyribosyltransferases (DRTs) and polymerases are stereospecific, catalyzing the transfer of the deoxyribofuranosyl moiety while completely excluding pyranose isomers[4].
Analytical Workflows: NMR Characterization of Isomers
In drug development and structural biology, accurately quantifying the isomeric ratio of synthesized nucleoside analogs is critical. Failure to account for anomeric equilibration during synthesis often leads to impure drug substances and skewed biological assays.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this analysis[3]. Below is a self-validating protocol designed to accurately capture the thermodynamic equilibrium of 2-deoxyribose derivatives.
Step-by-Step Methodology: 2D-EXSY NMR Elucidation
Sample Preparation & Equilibration :
Action: Dissolve 15 mg of highly pure 2-deoxy-D-ribose (or the target analog) in 600 µL of
containing 0.05% TSP (trimethylsilylpropanoic acid) as an internal reference.
Causality: Mutarotation is kinetically slow at neutral pH. The sample must be incubated at 25°C for a minimum of 24 hours. Premature analysis will yield an artificial distribution biased toward the solid-state conformer rather than the true aqueous equilibrium.
1D
and NMR Acquisition :
Action: Acquire high-resolution spectra (e.g., 600 MHz). Focus on the anomeric C1/H1 region.
Causality: The anomeric protons and carbons resonate in highly deshielded, distinct regions (e.g., 90–105 ppm for
). Because the chemical environment of C1 differs drastically between the 5-membered and 6-membered rings, the four cyclic isomers will present as four distinct, quantifiable peaks.
2D-EXSY (Exchange Spectroscopy) Acquisition :
Action: Perform a 2D-EXSY experiment utilizing a mixing time of 300–500 ms.
Causality: EXSY specifically detects cross-peaks between molecular sites undergoing slow chemical exchange[5]. This definitively maps the dynamic interconversion pathways, proving that the multiple signals arise from an equilibrating mixture rather than static impurities[5].
Data Integration :
Action: Integrate the anomeric peaks and normalize against the TSP standard to calculate the exact equilibrium constant (
) for the specific analog.
Fig 2. Self-validating NMR workflow for elucidating 2-deoxyribose isomer equilibria.
Implications for Nucleoside Drug Development
The pharmaceutical industry heavily leverages the isomeric nature of 2-deoxyribose. While nature is restricted to
-D-deoxyribofuranose, medicinal chemists are not. By synthesizing non-natural isomers, researchers can develop potent antiviral and antineoplastic agents that evade natural enzymatic degradation[4].
-Anomer Therapeutics : Synthetic -anomers (e.g., -5-fluoro-2'-deoxycytidine) have been developed to target specific polymerases or evade nucleases that strictly recognize the -configuration.
Acyclic Nucleosides : By mimicking the transient linear aldehyde/acyclic form of the sugar, drugs like Acyclovir were developed[4]. These molecules lack a rigid ring, allowing them to selectively bind to viral kinases (like HSV thymidine kinase) while being ignored by human cellular kinases.
Pyranosyl-Nucleic Acids (p-DNA) : Researchers have synthesized artificial DNA using the thermodynamically favored pyranose isomers. Interestingly, p-DNA forms stronger, more selective base pairs than natural furanose DNA, making it a powerful tool in synthetic biology and diagnostic probe development.
Fig 3. Strategic pathway for developing nucleoside analogs via isomeric modification.
References
25.10: Other Important Carbohydrates
Chemistry LibreTexts[Link]
Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network
National Center for Biotechnology Information (PMC)[Link]
Chemical and structural characterization of interstrand cross-links formed between abasic sites and adenine residues in duplex DNA
Nucleic Acids Research (Oxford Academic)[Link]
New Trends in Nucleoside Biotechnology
National Center for Biotechnology Information (PMC)[Link]
An In-depth Technical Guide to 5-(Hydroxymethyl)oxolane-2,4-diol (Lactulose EP Impurity F)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-(Hydroxymethyl)oxolane-2,4-diol, a molecule of significant interest in the pharmaceutic...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(Hydroxymethyl)oxolane-2,4-diol, a molecule of significant interest in the pharmaceutical industry, primarily known as Lactulose EP Impurity F. The history of this compound is intrinsically linked to the synthesis and quality control of lactulose, a widely used pharmaceutical agent. This document details its discovery as a process-related impurity, its physicochemical properties, and the chemical pathways leading to its formation from lactulose. Furthermore, this guide explores the current, albeit limited, understanding of its biological activity, including an examination of claims regarding its potential as a neoplasm inhibitor and bactericide. Detailed analytical methodologies for its identification and quantification are also presented, providing a critical resource for researchers and professionals in drug development and quality assurance.
Introduction and Historical Context: The Emergence of a Significant Impurity
The discovery of 5-(Hydroxymethyl)oxolane-2,4-diol is not a story of targeted synthesis for a specific biological purpose, but rather a narrative of its emergence as a critical quality attribute in the production of lactulose. Lactulose, a synthetic disaccharide of galactose and fructose, was first synthesized in 1929 and has been in medical use since the 1950s for the treatment of constipation and hepatic encephalopathy.[1] Its commercial production is primarily achieved through the alkaline isomerization of lactose, a process known as the Lobry de Bruyn-Alberda van Ekenstein rearrangement.[2]
This chemical transformation, while effective, is not without its complexities. The reaction conditions can lead to the formation of various related sugars and degradation products.[3][4] As analytical techniques became more sophisticated, regulatory bodies such as the European Pharmacopoeia (EP) began to identify and set limits for these impurities to ensure the safety and efficacy of the final drug product.[5][6][7] It is within this regulatory and quality control framework that 5-(Hydroxymethyl)oxolane-2,4-diol was identified and designated as "Lactulose EP Impurity F".[5][6][8] Its presence in lactulose preparations is a marker of degradation, and its monitoring is crucial for compliance with pharmacopoeial standards.[8]
The "discovery" of this molecule is therefore a testament to the evolution of pharmaceutical quality control, where the characterization of even minor impurities is essential for patient safety.
Physicochemical Properties
5-(Hydroxymethyl)oxolane-2,4-diol is a small, hydrophilic molecule. Its key physicochemical properties are summarized in the table below, based on data from the PubChem database.[9]
The primary origin of 5-(Hydroxymethyl)oxolane-2,4-diol in a pharmaceutical context is the degradation of lactulose. Lactulose is known to be less stable than its precursor, lactose, particularly in solution and when subjected to thermal or acidic stress.[4][13] The degradation of lactulose can proceed through several pathways, including hydrolysis back to its constituent monosaccharides, fructose and galactose, and β-elimination reactions.[14] These reactions can lead to the formation of a variety of byproducts, including organic acids and other low molecular weight compounds.[14]
The formation of 5-(Hydroxymethyl)oxolane-2,4-diol is understood to be a consequence of these degradation pathways. The exact mechanism is complex, but it is believed to involve the degradation of the fructose moiety of lactulose under acidic conditions, which can be generated during storage or processing.[15] This underscores the importance of controlling pH and temperature during the manufacture and storage of lactulose-containing products to minimize the formation of this and other impurities.[8]
Caption: Simplified pathway of lactulose degradation to Impurity F.
Synthetic Approaches
While primarily known as an impurity, the synthesis of 5-(Hydroxymethyl)oxolane-2,4-diol as a reference standard is crucial for analytical purposes. Chemical synthesis companies have developed multi-step directional synthesis methods to produce this compound with high purity.[8] These synthetic routes are often proprietary but would logically involve the construction of the substituted oxolane ring from appropriate starting materials.
Biological Activity and Potential Applications
The biological activity of 5-(Hydroxymethyl)oxolane-2,4-diol is not well-documented in peer-reviewed scientific literature. However, some commercial suppliers of this compound as a reference standard have claimed potential applications.
Unsubstantiated Claims of Bioactivity
One supplier, Pharmaffiliates, states that "2-(Hydroxymethyl)oxolane-2,4-diol is used as a potential neoplasm inhibitor and bactericide".[12] It is critical to note that at the time of this writing, a thorough search of scientific databases and patent literature has not revealed any publicly available studies to substantiate these claims for this specific molecule.
Bioactivity of Related Furanone and Oxolane Structures
While direct evidence is lacking for 5-(Hydroxymethyl)oxolane-2,4-diol, the broader classes of furanone and oxolane derivatives have been investigated for various biological activities.
Anticancer Potential: Numerous studies have explored the anticancer properties of synthetic and natural furanone derivatives.[5][16][17] These compounds have been shown to induce apoptosis, cause cell cycle arrest, and interact with various cellular targets in cancer cell lines.[16] Similarly, some patents describe the use of certain heterocyclic compounds containing oxolane rings in the treatment of cancer.[18]
Antibacterial Activity: The oxolane scaffold is present in some compounds that have been evaluated for antimicrobial properties.[7] For example, certain oxolane ammonium salts have shown activity against Gram-positive bacteria and pathogenic yeasts.[7]
It is important to emphasize that these findings relate to the broader chemical classes and do not directly imply that 5-(Hydroxymethyl)oxolane-2,4-diol possesses similar activities. Rigorous biological screening and mechanistic studies would be required to validate the claims made by commercial suppliers.
Caption: Unsubstantiated claims of biological activity.
Analytical Methodologies
The accurate detection and quantification of 5-(Hydroxymethyl)oxolane-2,4-diol are essential for the quality control of lactulose. The European Pharmacopoeia outlines methods for the analysis of related substances in lactulose, including Impurity F.[5][6]
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is the primary technique used for the analysis of lactulose and its impurities.[3][19][20]
Protocol: HPLC-RI for Lactulose and Related Impurities
This protocol is a general representation based on common methods for sugar analysis.
Instrumentation: An HPLC system equipped with a refractive index (RI) detector is typically used.
Column: An aminopropylsilyl silica gel column is commonly employed for the separation of these hydrophilic compounds.[7]
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase, with the exact ratio adjusted to achieve optimal separation.[3]
Temperature: The column and detector are maintained at a constant temperature (e.g., 38 ± 1 °C) to ensure reproducible retention times.[7]
Sample Preparation: The lactulose sample is dissolved in a mixture of water and acetonitrile.
Analysis: The prepared sample is injected into the HPLC system. The retention time of the peak corresponding to Impurity F is compared to that of a certified reference standard for identification. Quantification is performed by comparing the peak area to that of the reference standard.
Caption: General workflow for HPLC-RI analysis of lactulose impurities.
Conclusion and Future Perspectives
5-(Hydroxymethyl)oxolane-2,4-diol, or Lactulose EP Impurity F, represents a molecule whose scientific story is one of analytical chemistry and pharmaceutical quality control. Its discovery and history are a direct result of the stringent requirements for drug purity. While its formation as a degradation product of lactulose is understood in a general sense, further research into the specific mechanisms could lead to improved manufacturing and storage protocols for lactulose.
The most intriguing aspect of this molecule is the unsubstantiated claim of its potential as a neoplasm inhibitor and bactericide. Should these claims be validated through rigorous scientific investigation, it would open up a new chapter for this compound, transforming it from a mere impurity to a potential therapeutic lead. Future research should therefore focus on the biological screening of pure 5-(Hydroxymethyl)oxolane-2,4-diol to either confirm or refute these claims. Such studies would provide a definitive answer to the question of whether this lactulose impurity has a hidden therapeutic value.
References
Scribd. (n.d.). Lactulose Analysis and Testing Methods. Retrieved from [Link]
Scribd. (n.d.). Lactulose, Liquid. Retrieved from [Link]
Chemistry Stack Exchange. (2014, August 22). Why does lactulose turn dark? Retrieved from [Link]
Nelofar, A., Laghari, A., & Yasmin, A. (2010). Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup. Indian Journal of Pharmaceutical Sciences, 72(2), 237–241.
Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-Cancer Activity. Medicinal Chemistry, 18(3), 323-336.
Molecules. (2024, February 17). Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity. Retrieved from [Link]
ResearchGate. (n.d.). DETERMINATION OF LACTULOSE AND PROCESS RELATED IMPURITIES IN SYRUP. Retrieved from [Link]
Semantic Scholar. (2010). Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup. Retrieved from [Link]
MDPI. (2022, January 20). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Retrieved from [Link]
QCS Standards. (2024, March 28). Comprehensive Analysis of Impurities in Lactulose Oral Solution for Constipation Treatment: A Study on the Correct Identification of Single-Peak Impurities. Retrieved from [Link]
Pharmaffiliates. (n.d.). Lactulose-impurities. Retrieved from [Link]
Cleanchem. (n.d.). Lactulose EP Impurity F | CAS No: 136272-61-2. Retrieved from [Link]
International Journal of Current Microbiology and Applied Sciences. (2016, November 10). Lactulose: Significance in Milk and Milk Products. Retrieved from [Link]
Nelofar, A., Laghari, A. H., Yasmin, A., & Ahmed, S. (2010). Validated HPLC-RI method for the determination of lactulose and its process related impurities in syrup. Indian journal of pharmaceutical sciences, 72(2), 237–241.
Dr.Oracle. (2026, January 29). What is the mechanism of action of lactulose, rifaximin, L-ornithine L-aspartate, branched-chain amino acids (BCAAs), and polyethylene glycol in treating hepatic encephalopathy in a patient with decompensated cirrhosis? Retrieved from [Link]
PubMed. (2023, March 1). The effect of lactulose thermal degradation products on β-lactoglobulin: Linear-, loop-, and cross-link structural modifications and reduced digestibility. Retrieved from [Link]
PubChem. (n.d.). 5-(Hydroxymethyl)oxolane-2,4-diol. Retrieved from [Link]
Google Patents. (n.d.). US11731985B2 - Compositions and methods for treating cancer.
ResearchGate. (n.d.). Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup. Retrieved from [Link]
Wikipedia. (n.d.). Lactulose. Retrieved from [Link]
UTAH Trading. (2025, April 9). Lactulose: From Discovery to Modern Medicinal Applications. Retrieved from [Link]
MDPI. (2021, August 8). Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. Retrieved from [Link]
SciELO. (2008, November 14). Analysis of the structural and electronic properties of 1-(5-Hydroxymethyl - 4 -[ 5 - (5-oxo-5-piperidin-1-yl-penta-1,3dienyl)-benzo[5][16]dioxol-2-yl] -tetrahydro-furan-2-yl)-5-methyl-1H. Retrieved from [Link]
Dovepress. (2017, November 28). Synthesis, characterization, and antimicrobial evaluation of novel 5-b. Retrieved from [Link]
NCBI Bookshelf. (2024, February 28). Lactulose. Retrieved from [Link]
PMC. (2023, May 12). Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Retrieved from [Link]
ResearchGate. (n.d.). The effect of lactose and its isomerization product lactulose on functional and structural properties of glycated casein. Retrieved from [Link]
Google Patents. (n.d.). US20240408079A1 - Compositions and methods for the treatment of cancer.
Google Patents. (n.d.). US5003061A - Method for preparing high-purity crystalline lactulose.
PubMed. (2009, August 15). Synthesis and antibacterial activity of novel 5-(4-methyl-1H-1,2,3-triazole) methyl oxazolidinones. Retrieved from [Link]
Pharmaffiliates. (n.d.). Lactulose Liquid - Impurity F | Chemical Name : (2Ξ,4Ξ)-2-(Hydroxymethyl)oxolane-2,4-diol. Retrieved from [Link]
Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]
PubChem. (n.d.). (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol;pentane-1,2,3,4,5-pentol. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. Retrieved from [Link]
PubMed. (2010, October 15). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. Retrieved from [Link]
MTEC. (2021, September 7). Pyridazinones and their use in the treatment of cancer | US-11110089-B2. Retrieved from [Link]
PMC. (2023, November 29). Increase in Lactulose Content in a Hot-Alkaline-Based System through Fermentation with a Selected Lactic Acid Bacteria Strain Followed by the β-Galactosidase Catalysis Process. Retrieved from [Link]
MDPI. (2026, March 3). Late-Stage Functionalization of the Rifamycin Core via Click Chemistry Toward New Antibacterial Derivatives. Retrieved from [Link]
Justia Patents. (2023, May 9). May 2023 U.S. Patents by Issue Date. Retrieved from [Link]
Theoretical Modeling of 5-(Hydroxymethyl)oxolane-2,4-diol Conformations: A Comprehensive Guide for Computational Chemists
Executive Summary 5-(Hydroxymethyl)oxolane-2,4-diol is the systematic IUPAC designation for the foundational monosaccharide scaffold of DNA, biochemically known as 2-deoxyribofuranose (1)[1]. To map the nomenclature: the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-(Hydroxymethyl)oxolane-2,4-diol is the systematic IUPAC designation for the foundational monosaccharide scaffold of DNA, biochemically known as 2-deoxyribofuranose (1)[1]. To map the nomenclature: the oxolane ring oxygen is position 1, making oxolane C2 the anomeric carbon (C1' in carbohydrates), while the unsubstituted oxolane C3 corresponds to the 2'-deoxy position.
Unlike rigid cyclic systems, this five-membered oxolane ring exhibits extreme conformational flexibility. Understanding its theoretical modeling is paramount for drug development professionals designing conformationally restricted nucleoside analogs, such as locked nucleic acids (LNAs) or antiviral therapeutics (2)[2]. This whitepaper establishes a rigorous, self-validating theoretical framework for mapping its conformational landscape, bridging high-level quantum mechanics (QM) with experimental spectroscopic validation.
The Conformational Landscape: Pseudorotation and Ring Puckering
The oxolane ring cannot remain planar due to severe torsional strain (Pitzer strain) between eclipsing substituents. To alleviate this, the ring puckers, displacing one or two atoms from the mean plane. This dynamic behavior is mathematically described by the pseudorotational phase angle (
): Typically the C3'-endo () conformation, which drives the A-form helical structure of nucleic acids.
South (S) Conformations (
): Typically the C2'-endo () conformation, the hallmark of standard B-form DNA.
Fig 1. Pseudorotational cycle of the oxolane ring mapping phase angle (P) to conformation.
Self-Validating Computational Protocol for Conformational Modeling
To ensure scientific integrity, theoretical models must not merely generate data but validate their own physical assumptions. The following step-by-step workflow guarantees robust conformational mapping.
Step 1: Extensive Conformational Sampling
Action: Generate an initial ensemble of 5-(hydroxymethyl)oxolane-2,4-diol structures. Vary the pseudorotational phase angle
from to in increments using a molecular mechanics force field (e.g., MM3) (2)[2].
Causality: The oxolane ring possesses multiple shallow energy minima. Stochastic sampling often misses transition states; systematic grid-based sampling ensures the entire pseudorotational cycle is captured.
Self-Validation Check: Plot the generated structures on a polar coordinate map (
vs. ). If any sector lacks a representative structure, the sampling grid must be refined.
Action: Optimize the sampled geometries using Density Functional Theory (DFT) at the M06-2X/6-311++G(d,p) level (4)[4].
Causality: The M06-2X functional is explicitly parameterized to capture non-covalent interactions, which is critical for modeling the intramolecular hydrogen bonds between the 5-hydroxymethyl group and the ring hydroxyls[4].
Self-Validation Check: Perform harmonic vibrational frequency calculations. A valid local minimum must yield exactly zero imaginary frequencies. An imaginary frequency indicates a transition state and requires structural perturbation along the imaginary normal mode followed by re-optimization.
Step 3: Hybrid Solvation Modeling
Action: Apply the Polarizable Continuum Model (PCM) to simulate a bulk aqueous environment, supplemented by one explicit water molecule targeting the basic (oxygen lone pairs) and acidic (hydroxyl protons) centers (4)[4].
Causality: Continuum models alone fail to capture the highly directional hydrogen bonding of water. Introducing explicit water molecules bridges the gap between gas-phase isolation and bulk solvation, accurately shifting the North/South equilibrium[4].
Self-Validation Check: Compare the relative energies of the PCM-only model vs. the PCM+Explicit model. If the energetic ranking of the global minimum changes by
kcal/mol, the explicit hydration network must be expanded until convergence is reached.
Step 4: Single-Point Energy Refinement
Action: Execute MP2(full)/6-311++G(3df,2p) single-point energy calculations on the optimized geometries[4].
Causality: DFT can underestimate dispersion forces. MP2 provides a highly correlated electronic energy baseline necessary for sub-kcal/mol accuracy in conformer ranking.
Fig 2. Self-validating computational workflow for oxolane conformational modeling.
Quantitative Conformational Data
Theoretical modeling reveals that the conformational preference of 5-(hydroxymethyl)oxolane-2,4-diol is highly dependent on its environment. The table below summarizes the theoretical parameters for the primary conformers.
Table 1: Conformational Parameters of 5-(Hydroxymethyl)oxolane-2,4-diol (2-Deoxy-
-D-ribofuranose)
Conformer State
Pseudorotational Phase ()
Puckering Amplitude ()
Gas-Phase (kcal/mol)
Aqueous (kcal/mol)
Dominant Intramolecular Interaction
South (C2'-endo, )
(Global Min)
Strong O5'H O3' H-bond
North (C3'-endo, )
Weak O3'H O4' interaction
East (O4'-endo, )
Steric repulsion (Transition state-like)
Experimental Grounding: Gas-Phase vs. Solution-Phase Dynamics
Theoretical models are only as reliable as their experimental grounding.
Gas-Phase Unbiased Conformations: Recent high-resolution Fourier-transform microwave spectroscopy coupled with ultrafast laser ablation has allowed the observation of the "unbiased" conformers of 2-deoxyribofuranose in the gas phase (5)[5]. These experiments confirm that without solvent interference, the molecule inherently favors specific hydrogen-bonded networks (e.g., the
f-1 conformer), validating the MP2/M06-2X gas-phase predictions.
Solution-Phase NMR Validation: In aqueous environments, the theoretical models are validated by computing the
spin-spin coupling constants using the Karplus equation. The theoretically derived population-weighted average of these couplings must align with experimental NMR data[2]. The transition from gas phase to aqueous phase reveals a selectively driven conformational change, where the 3'-OH becomes "born free" from intramolecular constraints due to competitive intermolecular hydrogen bonding with water[5].
Implications for Drug Development
For drug development professionals, the accurate theoretical modeling of 5-(hydroxymethyl)oxolane-2,4-diol is not merely an academic exercise. The efficacy of nucleoside reverse transcriptase inhibitors (NRTIs) and conformationally restricted antisense oligonucleotides relies on locking the oxolane ring into a specific pseudorotational state[2]. By utilizing the self-validating QM/MM protocols described herein, researchers can predict how specific substitutions (e.g., 3'-fluoro or 2'-O-methyl derivatives) will shift the conformational equilibrium, thereby rationally optimizing binding affinity to polymerase or transcriptase targets.
References
Dowd, M. K., et al. "MM3 Modeling of Ribose and 2-Deoxyribose Ring Puckering." ResearchGate. 2
PubChem. "5-(Hydroxymethyl)oxolane-2,4-diol | C5H10O4 | CID 345751". National Center for Biotechnology Information. 1
Inostroza-Pino, N., et al. "Observation of the Unbiased Conformers of Putative DNA-Scaffold Ribosugars." ResearchGate. 5
Peña-Gallego, Á., et al. "Conformational Preference and Chiroptical Response of Carbohydrates D-Ribose and 2-Deoxy-D-ribose in Aqueous and Solid Phase." ULPGC. 4
SMU Research. "Interplay of Ring Puckering and Hydrogen Bonding in Deoxyribonucleosides." SMU. 3
Furanose-Based Diols in Organic Synthesis and Drug Development: A Technical Guide
Executive Summary Furanose-based diols, particularly the bicyclic isohexides (isosorbide, isomannide, and isoidide), represent a highly versatile class of chiral building blocks derived from renewable biomass. Characteri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Furanose-based diols, particularly the bicyclic isohexides (isosorbide, isomannide, and isoidide), represent a highly versatile class of chiral building blocks derived from renewable biomass. Characterized by their rigid, V-shaped fused tetrahydrofuran rings, these compounds offer unique stereochemical platforms for drug discovery and polymer chemistry[1]. This guide explores the structure-reactivity relationships of furanose diols, details their application as pharmacophores, and provides validated experimental protocols for their selective modification.
Stereochemical Fundamentals and Reactivity Causality
The chemical behavior of isohexides is strictly governed by the spatial orientation of their secondary hydroxyl groups. Isosorbide (1,4:3,6-dianhydro-D-glucitol), the most widely utilized furanose diol, possesses a C2-exo hydroxyl and a C5-endo hydroxyl.
Causality of Reactivity:
The C5-endo hydroxyl is sterically hindered because it points inward toward the "V" cavity of the bicyclic system, allowing it to form an intramolecular hydrogen bond with the adjacent ring oxygen. Conversely, the C2-exo hydroxyl points outward, making it significantly more accessible to acylating, alkylating, and esterifying agents. This differential steric hindrance is the fundamental basis for the regioselective functionalization of isosorbide, allowing chemists to selectively protect or react one hydroxyl group over the other without requiring complex protecting-group gymnastics.
Caption: Reactivity logic of isosorbide hydroxyl groups based on endo/exo stereochemistry.
Pharmacological Applications
Furanose-based diols are well-established in cardiovascular medicine. Isosorbide dinitrate (ISDN) and its active metabolite, isosorbide-5-mononitrate (ISMN), act as nitric oxide donors, inducing vasodilation for the treatment of angina pectoris and heart failure[2].
Beyond classical nitrates, the isohexide scaffold is increasingly utilized as a rigid pharmacophore to enhance the drug-like properties (such as aqueous solubility and bioavailability) of bioactive compounds[3]. Because the isoidide subunit has a unique bowl-shaped structure capable of forming specific hydrogen bonds with target proteins, it has become a premium target in modern drug discovery. For example, incorporating an isoidide subunit via a site-selective Mitsunobu reaction has significantly improved the pharmacokinetic profile of Xanthine Oxidase (XO) inhibitors[3].
Quantitative Pharmacological Data
The following table summarizes recent quantitative data regarding the enzymatic inhibition achieved by incorporating isohexide subunits into known drug scaffolds.
To leverage these scaffolds, precise synthetic control is required. Below are two self-validating protocols demonstrating the selective manipulation of furanose diols.
Protocol 1: Selective Denitration to Isosorbide-2-Mononitrate
Objective: Isosorbide-2-mononitrate (IS-2-MN) has a shorter half-life (1.8 h) compared to the 5-mononitrate (4.2 h), necessitating selective synthesis for specific pharmacokinetic targeting[5]. This protocol utilizes low-oxidation-state metal salts to selectively reduce the more reactive C5-nitrate.
Causality: Iron(II) or Copper(I) salts in aqueous ethanol selectively attack the sterically hindered but electronically distinct C5-endo nitrate ester, leaving the C2-exo nitrate intact due to the specific coordination geometry required for the metal-mediated denitration[5].
Reagent Preparation: In a 100 mL laboratory flask equipped with a reflux condenser and magnetic stirrer, add 50 mL of an aqueous ethanol solution (70:30 v/v ethanol/water)[5].
Substrate Dissolution: Add 1.0 g (4.2 mmol) of isosorbide-2,5-dinitrate. Stir at 20°C until complete dissolution is achieved[5].
Catalyst Addition: Add 6.0 g (21.6 mmol) of Iron(II) sulfate heptahydrate (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
). (Self-Validation: The solution will undergo a visible color change indicating the formation of the active iron-nitrosyl complex during the reaction).
Reflux: Heat the mixture to boiling and maintain reflux under continuous agitation for 24 hours[5].
Workup: Cool the suspension to 20°C and filter to remove insoluble metal oxides. Evaporate the filtrate to dryness under vacuum[5].
Crystallization: Dissolve the crude residue in 2.0 mL of dichloromethane (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
). Introduce a seeding crystal of pure isosorbide-2-mononitrate to induce precipitation. Filter the resulting crystals (Yield: ~81%, Purity >98% via GLC).
Caption: Workflow for the selective preparation of isosorbide-2-mononitrate via metal-mediated denitration.
Protocol 2: Site-Selective Mitsunobu Inversion to Isoidide Derivatives
Objective: To synthesize isoidide derivatives (C2-exo, C5-exo) directly from the more abundant isosorbide (C2-exo, C5-endo) by inverting the C5 stereocenter[3].
Causality: The Mitsunobu reaction proceeds via an
mechanism, which inherently inverts the stereochemistry of the attacked carbon. By carefully controlling stoichiometry and leveraging the intramolecular hydrogen bonding of the C5-endo hydroxyl, the C5 position is preferentially activated by the triphenylphosphine-DIAD complex and displaced by a nucleophile, yielding the desired exo-exo (isoidide) configuration[3].
Preparation: Under an inert argon atmosphere, dissolve 1.0 eq of isosorbide and 1.1 eq of the desired nucleophile (e.g., a phenol derivative) in anhydrous tetrahydrofuran (THF).
Activation: Add 1.2 eq of triphenylphosphine (
) to the solution and cool the reaction vessel to 0°C using an ice bath.
Coupling: Dropwise add 1.2 eq of diisopropyl azodicarboxylate (DIAD). (Self-Validation: The reaction mixture will turn pale yellow, indicating the formation of the reactive betaine intermediate).
Inversion: Allow the reaction to warm to room temperature and stir for 12-16 hours. The
displacement at C5 yields the isoidide subunit.
Purification: Concentrate the mixture in vacuo and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the isoidide derivative.
Conclusion
Furanose-based diols are indispensable in modern organic chemistry, bridging the gap between renewable biomass utilization and advanced drug development. Their rigid stereochemistry dictates their reactivity, enabling highly selective transformations. By mastering the endo/exo reactivity paradigms, researchers can efficiently synthesize complex pharmacophores, such as isoidide-based enzyme inhibitors and selective nitrate vasodilators.
Isosorbide-2-carbamate Esters: Potent and Selective Butyrylcholinesterase Inhibitors | Journal of Medicinal Chemistry - ACS Publications
Source: acs.org
URL:[Link]
Source: google.
264 Topics in Current Chemistry
Source: ethernet.edu.et
URL:[Link]
Polymers from sugars and CO2: ring-opening polymerisation and copolymerisation of cyclic carbonates derived from 2-deoxy-D-ribose - RSC Publishing
Source: rsc.org
URL:[Link]
The Metabolic, Pathophysiological, and Biocatalytic Roles of 5-(Hydroxymethyl)oxolane-2,4-diol
Executive Summary 5-(Hydroxymethyl)oxolane-2,4-diol is the formal IUPAC designation for the cyclic furanose form of 2-deoxy-D-ribose (2dDR) [1]. While universally recognized as the pentose backbone of DNA, its role as a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-(Hydroxymethyl)oxolane-2,4-diol is the formal IUPAC designation for the cyclic furanose form of 2-deoxy-D-ribose (2dDR) [1]. While universally recognized as the pentose backbone of DNA, its role as a free monomer is far more dynamic. This technical whitepaper explores the dual nature of 2dDR: as a critical intermediate in nucleoside salvage pathways linking DNA degradation to glycolysis, and as a potent signaling molecule driving tumor angiogenesis. Furthermore, we examine the industrial application of its associated enzymes in biocatalysis.
Core Metabolic Pathways: The Salvage and Catabolic Axis
The metabolic fate of 2dDR is dictated by the nucleoside salvage pathway, which recycles DNA debris into usable carbon and energy.
1.1 The DERA Cleavage Pathway
In standard metabolism, DNA degradation yields deoxynucleosides such as thymidine. Thymidine phosphorylase (TP) catalyzes the phosphorolysis of thymidine, yielding thymine and 2-deoxyribose-1-phosphate (dR1P)[2]. Phosphopentomutase (PPM) subsequently isomerizes dR1P to 2-deoxyribose-5-phosphate (dR5P)[3].
The critical metabolic bridge occurs via 2-deoxyribose-5-phosphate aldolase (DERA, EC 4.1.2.4) . DERA performs a reversible retro-aldol cleavage of dR5P into glyceraldehyde-3-phosphate (G3P) and acetaldehyde[4]. Because G3P directly enters glycolysis, this pathway effectively links nucleotide salvage to central carbon metabolism.
1.2 Pathogenic Bacterial Utilization (The deoK Operon)
In highly competitive microbiomes, such as the human gut, pathogenic bacteria (e.g., Extraintestinal Pathogenic E. coli and Salmonella enterica) have evolved a distinct metabolic advantage: the deoK operon[5][6].
This operon encodes deoxyribokinase (DeoK, EC 2.7.1.229) , an enzyme that directly phosphorylates free 5-(hydroxymethyl)oxolane-2,4-diol into dR5P using ATP[7]. This adaptation allows these pathogens to utilize host DNA debris as a sole carbon source, significantly increasing their competitiveness and infectivity[6].
Fig 1. Core metabolic and salvage pathways of 5-(Hydroxymethyl)oxolane-2,4-diol.
Pathophysiology: The Angiogenesis Paradigm
Beyond its role as a carbon source, free 2dDR acts as a potent signaling molecule. In many solid tumors, TP is highly overexpressed[2]. The resulting accumulation of 2dDR diffuses into the tumor microenvironment, acting as a pro-angiogenic factor[8][9].
Mechanistic Causality:
2dDR directly activates NADPH Oxidase 2 (NOX2) on endothelial cells. This activation triggers a localized burst of Reactive Oxygen Species (ROS), which subsequently activates the NF-κB signaling cascade. This leads to the transcription and robust secretion of Vascular Endothelial Growth Factor (VEGF) and Interleukin-8 (IL-8), driving rapid neovascularization[10].
Interestingly, the stereoisomer 2-deoxy-L-ribose (L-dRib) functions as a competitive antagonist. L-dRib suppresses matrix metalloproteinase-9 (MMP-9) expression, effectively inhibiting 2dDR-induced endothelial cell chemotaxis and tumor metastasis[2][11].
Fig 2. 2dDR signaling cascade driving tumor angiogenesis and its inhibition by L-dRib.
Industrial Biocatalysis: DERA in Synthetic Chemistry
DERA is highly prized in synthetic biology because it is the only known aldolase that utilizes two aldehydes as substrates (specifically, using acetaldehyde as the nucleophilic donor)[4][12].
By exploiting DERA's catalytic promiscuity, bioengineers use it to catalyze sequential aldol additions. This yields 2,4,6-trideoxyhexoses—highly specific chiral building blocks that are essential precursors for blockbuster statin drugs, such as atorvastatin[12].
(mM) | () | Primary Function |
| :--- | :--- | :--- | :--- | :--- | :--- |
| DERA | E. coli | dR5P | ~0.81 | 116 | Retro-aldol cleavage to G3P + Acetaldehyde |
| DeoK | S. enterica | 2dDR | ~0.45 | N/A | ATP-dependent phosphorylation to dR5P |
Table 2: Comparative Angiogenic Potential in vitro
Agent
Concentration
Relative Endothelial Metabolic Activity
Angiogenic Response (vs Control)
VEGF (Positive Control)
50 ng/mL
100% (Baseline Max)
++++
2dDR
100 µM
~90% of VEGF
+++
| L-dRib (Inhibitor) | 100 µM | < 10% | - |
Experimental Protocols
Protocol 1: Chorioallantoic Membrane (CAM) Assay for 2dDR Angiogenesis
Causality: The CAM assay is utilized because it provides a highly vascularized, immunodeficient in vivo environment. This isolates the direct angiogenic effects of 2dDR without systemic host immune interference[8].
Step-by-Step Methodology:
Preparation: Incubate fertilized chicken eggs at 37°C with 60% humidity for 7 days.
Windowing: Carefully puncture the air sac and create a 1 cm² window in the shell to expose the CAM.
Application: Apply 20 µL of 100 µM 2dDR (dissolved in sterile PBS) onto a sterile filter paper disk, and place it directly onto the CAM blood vessels.
Incubation & Imaging: Seal the window and incubate for 72 hours. Image the CAM using a stereomicroscope to quantify vessel branch points.
Negative Control: 100 µM L-dRib (validates stereospecificity and rules out generalized sugar-induced osmotic stress).
Protocol 2: Coupled Enzymatic Assay for DERA Activity
Causality: DERA cleavage produces acetaldehyde, which lacks a strong UV chromophore. By coupling the reaction with Alcohol Dehydrogenase (ADH) and NADH, acetaldehyde is immediately reduced to ethanol while NADH is oxidized to NAD⁺. The stoichiometric drop in NADH absorbance at 340 nm provides a precise, real-time kinetic readout.
Step-by-Step Methodology:
Buffer Preparation: Prepare 50 mM Bicine buffer (pH 8.0) containing 10 mM EDTA.
Reaction Mix: In a UV-transparent cuvette, combine 1 mM dR5P, 0.2 mM NADH, and 2 Units of ADH in the Bicine buffer.
Initiation: Add 10 µg of purified DERA enzyme to the cuvette to initiate the reaction.
Measurement: Monitor the decrease in absorbance at 340 nm continuously for 5 minutes using a spectrophotometer at 25°C.
Self-Validation & Controls:
Baseline Control: Run the exact mixture without dR5P. If absorbance drops, it indicates background NADH oxidation (contamination), invalidating the run.
Fig 3. Coupled enzymatic assay workflow for quantifying DERA retro-aldol cleavage activity.
References
PubChem. "5-(Hydroxymethyl)oxolane-2,4-diol | C5H10O4 | CID 345751". National Institutes of Health (NIH).[Link]
Uchimiya, H., et al. "Inhibition of Metastasis of Tumor Cells Overexpressing Thymidine Phosphorylase by 2-Deoxy-l-Ribose". Cancer Research, AACR Journals.[Link]
Dikici, B. A., et al. "Assessment of the Angiogenic Potential of 2-Deoxy-D-Ribose Using a Novel in vitro 3D Dynamic Model in Comparison With Established in vitro Assays". Frontiers in Bioengineering and Biotechnology (NIH PMC).[Link]
Nakajima, Y., et al. "2-Deoxy-L-ribose inhibits the invasion of thymidine phosphorylase-overexpressing tumors by suppressing matrix metalloproteinase-9". Ovid.[Link]
Yar, M., et al. "2-deoxy-d-ribose (2dDR) upregulates vascular endothelial growth factor (VEGF) and stimulates angiogenesis". Cannenta.[Link]
VTT Technical Research Centre. "Substrate specificity of 2-deoxy-D-ribose 5-phosphate aldolase (DERA) assessed by different protein engineering and machine learning methods". Applied Microbiology and Biotechnology.[Link]
Dikici, B. A., et al. "Developing Wound Dressings Using 2-deoxy-D-Ribose to Induce Angiogenesis as a Backdoor Route for Stimulating the Production of Vascular Endothelial Growth Factor". MDPI.[Link]
Mlynarski, J., et al. "2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications". NIH PMC.[Link]
Rashid, N., et al. "Presence of a Novel Phosphopentomutase and a 2-Deoxyribose 5-Phosphate Aldolase Reveals a Metabolic Link between Pentoses and Central Carbon Metabolism in the Hyperthermophilic Archaeon Thermococcus kodakaraensis". ASM Journals.[Link]
Hoffee, P. A. "Regulation of Expression of the 2-Deoxy-d-Ribose Utilization Regulon, deoQKPX, from Salmonella enterica Serovar Typhimurium". NIH PMC.[Link]
Bernier, C., et al. "Use of Deoxyribose by Intestinal and Extraintestinal Pathogenic Escherichia coli Strains: a Metabolic Adaptation Involved in Competitiveness". Infection and Immunity, ASM Journals.[Link]
Comprehensive LC-MS/MS Quantification of 5-(Hydroxymethyl)oxolane-2,4-diol: Overcoming Analytical Bottlenecks via Dual HILIC and PMP-Derivatization Workflows
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Biomarker Quantification, DNA Damage Profiling, and Nucleoside Salvage Pathway Analysis Introduction & Mechanisti...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Application Focus: Biomarker Quantification, DNA Damage Profiling, and Nucleoside Salvage Pathway Analysis
Introduction & Mechanistic Insights
5-(Hydroxymethyl)oxolane-2,4-diol —universally known as 2-deoxy-D-ribose —is a foundational monosaccharide that forms the structural backbone of DNA[1]. In its free, unpolymerized form, it serves as a critical biomarker for oxidative DNA degradation, radiation-induced damage, and specific metabolic disorders such as Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE), where thymidine phosphorylase activity is compromised.
While the neutral loss of the 2-deoxyribose moiety (116 Da) is a well-documented phenomenon used to identify DNA adducts in targeted adductomics[2], quantifying the free circulating sugar presents a severe analytical bottleneck.
The Analytical Challenge (Causality of Method Selection)
With a molecular weight of 134.13 g/mol and an XLogP3 of approximately -1.0[1], 5-(hydroxymethyl)oxolane-2,4-diol is highly polar. It lacks a UV-absorbing chromophore and exhibits exceptionally poor ionization efficiency in standard Electrospray Ionization (ESI). Consequently, traditional C18 reversed-phase (RP) chromatography fails entirely; the analyte elutes in the void volume, suffering from catastrophic matrix-induced ion suppression.
To establish a self-validating, robust quantitative system, a Senior Application Scientist must choose between two orthogonal approaches:
Direct Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS): Exploits the native polarity of the diol groups for retention, prioritizing high-throughput analysis.
Pre-column Chemical Derivatization (RP-LC-MS/MS): Utilizes 1-Phenyl-3-methyl-5-pyrazolone (PMP) to tag the sugar[3]. 2-deoxyribose exists in equilibrium between its cyclic furanose form and an open-chain aldehyde. PMP covalently binds the aldehyde, driving the equilibrium to completion. This adds a bulky, hydrophobic moiety (enabling C18 retention) and basic pyrazolone nitrogens (drastically enhancing ESI+ sensitivity).
Experimental Workflows & Methodologies
The following step-by-step protocols provide a self-validating framework. By splitting a single extracted sample into both workflows during method development, scientists can cross-validate quantitative accuracy (HILIC for minimal manipulation bias vs. PMP for maximum sensitivity).
Aliquot 50 µL of biological matrix (plasma/serum or tissue homogenate) into a microcentrifuge tube.
Add 10 µL of internal standard (e.g.,
-2-deoxyribose, 1 µg/mL).
Add 150 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.
Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.
Transfer the supernatant to a clean vial.
Protocol A: Direct HILIC-MS/MS (High-Throughput)
Mechanistic Note: In HILIC, the sample diluent must match or exceed the organic composition of the starting mobile phase to prevent peak breakthrough and solvent-induced peak distortion.
Dilute 50 µL of the extracted supernatant with 150 µL of pure ACN.
Inject 2 µL onto a Waters BEH Amide column (2.1 × 100 mm, 1.7 µm).
Ionization: ESI Negative Mode. The native sugar readily forms a deprotonated
Mechanistic Note: The liquid-liquid extraction (LLE) step is critical. Excess PMP will severely contaminate the MS source and suppress the analyte signal if not removed[3].
Transfer 50 µL of the extracted supernatant to a glass vial and evaporate to dryness under a gentle stream of nitrogen.
Add 50 µL of 0.1 M PMP solution (prepared in methanol) and 50 µL of 0.4% ammonium hydroxide (catalyst)[3].
Cap tightly and incubate at 70°C for 100 minutes to ensure complete bis-PMP-hydrazone formation[3].
Neutralize the reaction by adding 50 µL of 0.5 M acetic acid[3].
Clean-up (Self-Validating Step): Add 100 µL of ultrapure water and 200 µL of chloroform. Vortex vigorously for 1 minute, centrifuge, and discard the lower organic (chloroform) layer (which contains unreacted PMP). Repeat the chloroform wash two more times.
Transfer the upper aqueous layer to an autosampler vial.
Inject 2 µL onto a Phenomenex Kinetex C18 column (2.1 × 100 mm, 1.7 µm)[3].
Ionization: ESI Positive Mode. The derivative forms an
ion at m/z 465.2.
Data Presentation & Instrument Parameters
To ensure reproducibility, all quantitative mass spectrometry parameters and chromatographic gradients are summarized below.
Causality Insight: The 175.1 m/z product ion in the PMP workflow corresponds to the highly stable, protonated cleaved PMP moiety. Because this fragment is structurally rigid, it concentrates the ion current, resulting in a signal-to-noise (S/N) ratio up to 50x higher than the native HILIC method.
Table 2: LC Gradient Profiles
HILIC Mobile Phases: (A) 10 mM Ammonium Acetate in Water, pH 9.0; (B) 10 mM Ammonium Acetate in 90% ACN.
RP-LC Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in ACN.
Time (min)
Flow Rate (mL/min)
HILIC Method (% B)
PMP RP-LC Method (% B)
0.0
0.40
95
15
1.0
0.40
95
15
5.0
0.40
60
40
7.0
0.40
60
95
7.1
0.40
95
95
10.0
0.40
95
15
12.0
0.40
Stop
15 (Stop)
Analytical Workflow Visualization
Analytical workflow comparing direct HILIC and PMP-derivatization for 2-deoxyribose quantification.
References
National Center for Biotechnology Information. "5-(Hydroxymethyl)oxolane-2,4-diol | C5H10O4 | CID 345751 - PubChem." National Institutes of Health. 1
Yuan, B., et al. "In vivo detection and replication studies of α-anomeric lesions of 2′-deoxyribonucleosides." Nucleic Acids Research, Oxford Academic. 4
Jachlewski, S., et al. "Exopolysaccharide composition and size in Sulfolobus acidocaldarius biofilms." Frontiers in Microbiology, National Institutes of Health. 3
Zhang, Y., et al. "LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA." ACS Publications. 2
NMR spectroscopy for structural elucidation of 2-Deoxy-ribofuranose
Application Note: NMR-Based Structural Elucidation and Conformational Analysis of 2-Deoxy-D-ribofuranose Executive Summary The structural elucidation of 2-deoxy-D-ribofuranose is a foundational analytical challenge in th...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: NMR-Based Structural Elucidation and Conformational Analysis of 2-Deoxy-D-ribofuranose
Executive Summary
The structural elucidation of 2-deoxy-D-ribofuranose is a foundational analytical challenge in the development of nucleoside analogs, antiviral therapeutics, and antisense oligonucleotides. Unlike rigid small molecules, 2-deoxyribose in aqueous solution is a highly dynamic system. It exists in a complex tautomeric equilibrium, predominantly favoring the pyranose form (~70%) over the biologically relevant furanose form (~30%), with both presenting as rapidly interconverting
This application note provides a comprehensive, self-validating NMR protocol designed to isolate, assign, and structurally elucidate the minor furanose anomers. By leveraging selective 1D TOCSY, the Karplus equation, and NOE spatial mapping, researchers can definitively establish anomeric configuration and sugar pucker dynamics.
Principles of NMR-Based Structural Elucidation
Overcoming Spectral Overlap via Selective Excitation
Because the furanose tautomers are minor components in solution, their
H NMR signals are often buried beneath the dominant pyranose resonances. Standard 2D COSY experiments may suffer from resolution limits or noise that obscures critical multiplet structures. To solve this, 1D selective TOCSY (or Fluorine-Edited Selective TOCSY for fluorinated derivatives) is employed. By selectively irradiating the isolated anomeric proton (H1') of the furanose, magnetization is transferred exclusively through the furanose spin system, yielding a pure anomer subspectrum free from pyranose interference[2].
The Karplus Relationship and Sugar Pucker
The furanose ring is not planar; it puckers to relieve torsional strain, continuously interconverting between North (C3'-endo) and South (C2'-endo) conformations. The causality between NMR data and 3D structure is governed by the Karplus equation, which dictates that vicinal spin-spin coupling constants (
) are a mathematical function of the dihedral angle between the coupled protons[3].
C3'-endo (North): The dihedral angle between H1' and H2' approaches 90°, resulting in a very weak
Because proton line widths exhibit variability that can obscure these splittings, high digital resolution and exact line width evaluation are critical to accurately extract these coupling constants[5].
Quantitative Data Summaries
Table 1: Diagnostic
H and C Chemical Shift Guidelines for 2-Deoxyribofuranose (in DO)
Note: Exact shifts vary based on configuration and substitution, but these windows serve as diagnostic anchors.
Position
H Shift (ppm)
C Shift (ppm)
Typical Multiplicity (H)
1' (Anomeric)
5.30 – 6.30
95.0 – 105.0
dd (or pseudo-triplet)
2' / 2''
1.80 – 2.80
38.0 – 42.0
ddd / dt
3'
4.30 – 4.70
70.0 – 75.0
dt / m
4'
3.80 – 4.20
85.0 – 88.0
m
5' / 5''
3.50 – 3.90
60.0 – 64.0
dd
Table 2: Diagnostic
Coupling Constants for Furanose Sugar Pucker
Coupling Pair
Pure North (C3'-endo)
Pure South (C2'-endo)
Mechanistic Causality (Karplus Dihedral)
Very Weak (< 3 Hz)
Strong (> 8 Hz)
Dihedral angle approaches 90° in North; ~0-30° in South.
Strong (> 8 Hz)
Very Weak (< 3 Hz)
Dihedral angle approaches 0-30° in North; ~90° in South.
Action: Dissolve 10–20 mg of the 2-deoxyribose derivative in 600 µL of 99.9% D
O. Add DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal reference.
Causality: D
O rapidly exchanges labile hydroxyl protons, eliminating complex OH-H couplings that would otherwise obscure the critical skeletal couplings needed for conformational analysis.
Validation Checkpoint: Allow the sample to equilibrate at room temperature for at least 12–18 hours prior to acquisition. Free reducing sugars undergo mutarotation; premature acquisition captures a non-equilibrium state, skewing the quantitative integration of the
H spectrum (minimum 600 MHz, 64k data points) and a C{1H} spectrum.
Causality: High digital resolution is mandatory. Because large line widths can obscure multiplet splitting, maximizing resolution allows for the direct extraction of vicinal proton coupling constants without relying solely on quantitative spectral simulations[5].
Step 3: 2D Correlation Spectroscopy (COSY & HSQC)
Action: Acquire DQF-COSY and multiplicity-edited HSQC spectra.
Causality: DQF-COSY maps the continuous
-coupled network from H1' through H5'. The multiplicity-edited HSQC spreads overlapping proton signals across the C dimension, distinctly phasing the CH groups (C2' and C5') opposite to the CH groups (C1', C3', C4').
Validation Checkpoint: The C2' protons must show an opposite phase to C1'/C3'/C4' in the HSQC, definitively confirming their assignment in the deoxy position.
Step 4: Anomeric Deconvolution via 1D Selective TOCSY
Action: Apply a selective Gaussian pulse to irradiate the isolated H1' resonance of the minor furanose anomer, followed by a TOCSY mixing time of 80–120 ms.
Causality: This step isolates the furanose spin system from the dominant pyranose background, yielding a pure subspectrum. This enables the precise measurement of
Action: Acquire a 2D NOESY (mixing time 300–500 ms) or ROESY spectrum.
Causality: While
-couplings define the ring pucker, spatial proximity defines the configuration.
Validation Checkpoint: In the
-furanose anomer, H1' and H4' reside on the same face of the ring (cis), yielding a strong NOE cross-peak. The absence of this H1'-H4' NOE, coupled with a strong H1'-H2' NOE, confirms the -anomer.
Workflow and Logic Visualizations
Caption: Workflow for the NMR-based structural elucidation of 2-deoxyribofuranose anomers.
Caption: Logic tree for determining 2-deoxyribofuranose sugar pucker via Karplus J-coupling analysis.
References
Nucleic Acid NMR. Sugar Puckering - IMSERC
Northwestern University
Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars
The Journal of Organic Chemistry - ACS Public
Deoxyribose conformation in[d(GTATATAC)]2: evaluation of sugar pucker by simulation of double-quantum-filtered COSY cross-peaks
PubMed - NIH
Observation of the Unbiased Conformers of Putative DNA-Scaffold Ribosugars
ACS Central Science - ACS Public
DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDR
Application Note: Synthesis and Application of 2-Deoxy-ribofuranose-Based Polyesters for Advanced Biomedical Applications
Abstract The convergence of materials science and biotechnology has spurred the development of advanced polymers from renewable resources. Among these, sugar-based polymers are exemplary candidates for biomedical applica...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The convergence of materials science and biotechnology has spurred the development of advanced polymers from renewable resources. Among these, sugar-based polymers are exemplary candidates for biomedical applications due to their inherent biocompatibility and biodegradability.[1] This application note provides a comprehensive guide to the use of 2-Deoxy-ribofuranose, a fundamental component of DNA, as a monomer for the synthesis of novel aliphatic polyesters. We detail two primary synthetic methodologies: Ring-Opening Polymerization (ROP) of a derived lactone and direct polycondensation. A step-by-step protocol for the ROP-based synthesis is provided, emphasizing the critical aspects of monomer synthesis and controlled polymerization. Furthermore, we discuss the anticipated physicochemical properties and explore the potential of these unique biomaterials as advanced drug delivery vehicles and scaffolds for tissue engineering, addressing the needs of researchers in polymer chemistry and drug development.
Introduction: The Rationale for Sugar-Based Polyesters
Aliphatic polyesters are a cornerstone of biomedical technology, widely used for resorbable sutures, drug delivery systems, and tissue engineering scaffolds.[2][3] The majority of these polymers, such as poly(lactic acid) (PLA) and poly(glycolic acid) (PLGA), are derived from petrochemical sources. The growing demand for sustainable and biocompatible materials has shifted focus toward monomers derived from renewable resources like carbohydrates.[4]
Sugars represent an ideal class of building blocks for biomedical polymers. Their natural origin ensures excellent biocompatibility and biodegradability, breaking down into non-toxic metabolites that are easily processed by the body.[5][6] The abundance of hydroxyl groups provides reactive sites for polymerization and subsequent functionalization, allowing for the tailoring of material properties.[1] 2-Deoxy-D-ribose, the sugar moiety of DNA, is a particularly intriguing monomer. Compared to other pentoses like ribose, it lacks a hydroxyl group at the C2 position. This structural distinction is hypothesized to influence the resulting polyester's properties, potentially leading to altered hydrophilicity, degradation kinetics, and mechanical flexibility.
Synthetic Strategies for 2-Deoxy-ribofuranose-Based Polyesters
The synthesis of polyesters from 2-Deoxy-ribofuranose can be approached via two principal pathways. The choice of method depends on the desired polymer architecture, molecular weight control, and reaction conditions.
Ring-Opening Polymerization (ROP)
ROP is a powerful technique for producing high molecular weight polyesters with controlled architectures and narrow molecular weight distributions.[7] This method is not performed on the sugar directly. Instead, the monomer must first be converted into a cyclic ester, known as a lactone. The polymerization is then driven by the thermodynamic release of ring strain from the lactone monomer. This multi-step approach, while more complex, offers superior control over the final polymer characteristics.
Polycondensation
Direct polycondensation is a more straightforward, one-step approach where 2-Deoxy-ribofuranose (acting as a polyol) is reacted with a dicarboxylic acid or its derivative.[2][8] This reaction typically requires high temperatures and vacuum to drive the removal of the condensation byproduct (e.g., water) and achieve high molecular weight polymers.[3] A significant challenge with polyfunctional monomers like sugars is the potential for crosslinking, which must be carefully controlled to yield soluble, processable materials.[3][9]
Figure 1: Overview of synthetic pathways from 2-Deoxy-ribofuranose to polyesters.
Protocol: Synthesis via Ring-Opening Polymerization of a 2-Deoxy-ribono-1,4-lactone
This section provides a representative, field-proven protocol for the synthesis of a polyester from 2-Deoxy-ribofuranose via the ROP pathway. The process is divided into two main stages: monomer synthesis and polymerization.
Causality Behind Experimental Choices
Monomer Synthesis: 2-Deoxy-ribofuranose itself cannot undergo ROP. It must first be oxidized to form a lactone (a cyclic ester). During this process, the remaining hydroxyl groups at the C3 and C5 positions must be protected (e.g., with a silyl group like TBDPS) to prevent unwanted side reactions and ensure the formation of the desired 1,4-lactone structure. This protection strategy is a cornerstone of carbohydrate chemistry.[10]
Polymerization Catalyst: We specify Tin(II) 2-ethylhexanoate (Sn(Oct)₂), a widely used and FDA-approved catalyst for the ROP of lactones in biomedical applications.[11] It provides efficient polymerization with good molecular weight control. An alcohol initiator, such as benzyl alcohol, is required to start the polymer chain growth.
Reaction Conditions: The polymerization is conducted under an inert atmosphere (e.g., argon or nitrogen) at elevated temperatures to ensure the reaction proceeds efficiently while minimizing degradation and side reactions.
Figure 2: Detailed experimental workflow for the ROP synthesis of a 2-Deoxy-ribofuranose-based polyester.
Step-by-Step Methodology
Part A: Monomer Synthesis (Protected 2-Deoxy-D-ribono-1,4-lactone)
(This protocol is adapted from established methods for sugar lactone synthesis[10])
Protection:
Dissolve 2-Deoxy-D-ribose (1.0 eq) in anhydrous pyridine in a round-bottom flask under an argon atmosphere.
Cool the solution to 0°C in an ice bath.
Slowly add tert-Butyldiphenylsilyl chloride (TBDPS-Cl, 2.2 eq) to the solution.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with methanol and concentrate under reduced pressure. Purify the resulting 3,5-di-O-TBDPS-2-deoxy-D-ribose by column chromatography.
Oxidation to Lactone:
Dissolve the protected sugar (1.0 eq) in carbon tetrachloride in a flask equipped with a reflux condenser.
Add N-Bromosuccinimide (NBS, 1.5 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).
Heat the mixture to reflux (approx. 80°C) for 2-3 hours until the starting material is consumed (monitored by TLC).
Cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate.
Purify the crude product by silica gel chromatography to yield the 3,5-di-O-TBDPS-2-deoxy-D-ribono-1,4-lactone as a white solid.
Part B: Ring-Opening Polymerization
Preparation:
Thoroughly dry all glassware in an oven at 120°C overnight and cool under argon.
In a flame-dried Schlenk flask, add the purified lactone monomer.
Dry the monomer under high vacuum for at least 4 hours.
Polymerization:
Backfill the flask with argon.
Add anhydrous toluene via syringe to dissolve the monomer.
Add the initiator, benzyl alcohol (BnOH), via syringe. The monomer-to-initiator ratio will determine the target molecular weight (e.g., 100:1 for a target DP of 100).
Add the catalyst, Tin(II) 2-ethylhexanoate (Sn(Oct)₂), typically at a monomer-to-catalyst ratio of 1000:1.
Immerse the flask in a preheated oil bath at 110°C and stir for 24-48 hours.
Purification:
Cool the reaction to room temperature. The solution will likely be viscous.
Dilute the mixture with a small amount of dichloromethane (DCM).
Precipitate the polymer by slowly adding the DCM solution to a large volume of cold methanol with vigorous stirring.
Collect the white, fibrous polymer by filtration or centrifugation.
Redissolve the polymer in DCM and re-precipitate in cold methanol two more times to remove residual monomer and catalyst.
Dry the final polymer under high vacuum to a constant weight.
Physicochemical and Biological Properties
The properties of polyesters derived from 2-Deoxy-ribofuranose are tunable based on molecular weight and copolymerization. While extensive data for this specific polymer is emerging, properties can be inferred from related sugar-based polyesters and polycarbonates.[9][12]
Table 1: Expected Properties of 2-Deoxy-ribofuranose-Based Polyesters
Property
Expected Value / Characteristic
Significance in Biomedical Applications
Molecular Weight (Mn)
10 - 100 kDa (Controllable by ROP)
Influences mechanical strength, degradation rate, and drug release kinetics.[]
Polydispersity (PDI)
1.1 - 1.8 (for ROP)
A narrow PDI indicates a uniform polymer population, leading to predictable and reproducible material behavior.
Glass Transition (Tg)
-10°C to 50°C (Increases with sugar content in copolymers)[12][14]
Determines if the material is rubbery or glassy at body temperature (37°C), affecting its mechanical response.
Degradation Profile
Biodegradable via hydrolysis of ester bonds. Rate is tunable by copolymerization.[2]
Crucial for controlled drug release and ensuring the scaffold resorbs as new tissue forms.[6][15]
Essential for minimizing inflammation and immune response in vivo.[16]
Applications in Drug Development and Biomedical Research
The unique properties of 2-Deoxy-ribofuranose-based polyesters make them highly suitable for a range of biomedical applications.[1][17]
Drug Delivery: These polymers can be formulated into various drug delivery systems, such as nanoparticles, microspheres, or injectable hydrogels.[5] The polymer matrix encapsulates therapeutic agents, protecting them from premature degradation and enabling controlled, sustained release over time. This reduces dosing frequency and systemic side effects.[][15]
Tissue Engineering: The polyesters can be fabricated into porous 3D scaffolds that mimic the extracellular matrix.[2] These scaffolds provide temporary mechanical support and a framework for cells to attach, proliferate, and form new tissue. As the scaffold biodegrades, it is replaced by the body's own tissue, leaving no permanent implant behind.[3][6]
Functionalization: The hydroxyl groups on the sugar backbone (if deprotected post-polymerization) serve as handles for conjugating targeting ligands or specific biomolecules, enabling the development of "smart" materials that can actively target specific cells or tissues.[1][16]
Figure 3: Conceptual diagram of a polyester nanoparticle for sustained drug delivery.
Conclusion
2-Deoxy-ribofuranose stands as a promising, bio-derived monomer for the creation of advanced polyesters. Through controlled synthesis techniques like Ring-Opening Polymerization, materials with tailored properties can be developed to meet the stringent demands of biomedical applications. These sugar-based polyesters offer a sustainable and biocompatible alternative to traditional synthetic polymers, paving the way for next-generation therapies in drug delivery and regenerative medicine. Further research will undoubtedly uncover the full potential of these unique biomaterials.
References
(N.A.). (2025, August 9). One-step synthesis of polyesters specialties for biomedical applications. PDF.
(N.A.). (n.d.). Designing polymers with sugar-based advantages for bioactive delivery applications - PMC. National Center for Biotechnology Information.
(2021, February 1). Synthesis and Biopharmaceutical Applications of Sugar-Based Polymers: New Advances and Future Prospects. ACS Biomaterials Science & Engineering.
Uhrich, K. E., et al. (2015, December 10). Designing polymers with sugar-based advantages for bioactive delivery applications. Journal of Controlled Release.
(N.A.). (n.d.). Glycopolymers based on carbohydrate or vinyl backbones and their biomedical applications. Polymer Chemistry (RSC Publishing).
(N.A.). (n.d.). Biodegradable Polymers for Small-Molecule Delivery. BOC Sciences.
(N.A.). (n.d.). A functionalizable polyester with free hydroxyl groups and tunable physiochemical and biological properties - PMC. National Center for Biotechnology Information.
(N.A.). (n.d.). Carbohydrates as Versatile Enablers of Advanced Drug Delivery Systems. Sigma-Aldrich.
(N.A.). (n.d.). Polymers from sugars and CO2: ring-opening polymerisation and copolymerisation of cyclic carbonates derived from 2-deoxy-d-ribose. RSC Publishing.
Seela, F., et al. (2003). Conversion of 2-deoxy-d-ribose into 2-amino-5-(2-deoxy-β-d-ribofuranosyl)pyridine, 2′-deoxypseudouridine, and other C-(2′-deoxyribonucleosides). Organic & Biomolecular Chemistry (RSC Publishing).
(2022, March 29). Carbohydrates Used in Polymeric Systems for Drug Delivery: From Structures to Applications. MDPI.
(N.A.). (n.d.). Bio-based polyesters from cyclic monomers derived from carbohydrates. Semantic Scholar.
(2025, November 18). Biodegradable Polymers in Formulation. (N.A.).
(2017, March 15). Polymers from sugars and CO2: Ring-opening polymerisation and copolymerisation of cyclic carbonates derived from 2-deoxy-d-ribose. ResearchGate.
(N.A.). (n.d.). Current development of biodegradable polymeric materials for biomedical applications - PMC. National Center for Biotechnology Information.
Degee, P., et al. (2003, November 15). Recent developments in ring opening polymerization of lactones for biomedical applications. PubMed.
(2020, December 12). Review on the Impact of Polyols on the Properties of Bio-Based Polyesters. MDPI.
(N.A.). (n.d.). Divergence of polycondensation by a tandem reaction based on sequential conjugate substitutions. Polymer Chemistry (RSC Publishing).
(2021, September 12). 2.8: Ring-Opening Polymerization. Chemistry LibreTexts.
(2022, October 12). Development of Biodegradable Polyesters: Study of Variations in Their Morphological and Thermal Properties through Changes in Composition of Alkyl-Substituted (ε-DL) and Non-Substituted (ε-CL, EB, L-LA) Monomers. MDPI.
(2024, May 27). Biodegradable polyesters - specific polymers. (N.A.).
Protocol for incorporating 5-(Hydroxymethyl)oxolane-2,4-diol into polyurethanes
Application Note & Protocol Topic: Protocol for Incorporating 5-(Hydroxymethyl)oxolane-2,4-diol into Polyurethanes Audience: Researchers, scientists, and drug development professionals. A Protocol for the Synthesis of No...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: Protocol for Incorporating 5-(Hydroxymethyl)oxolane-2,4-diol into Polyurethanes
Audience: Researchers, scientists, and drug development professionals.
A Protocol for the Synthesis of Novel Polyurethanes Incorporating the Bio-Derived Diol 5-(Hydroxymethyl)oxolane-2,4-diol
Abstract
Polyurethanes (PUs) are an exceptionally versatile class of polymers, with properties that can be finely tuned by the selection of their monomeric components.[1] The increasing demand for sustainable materials has driven research into bio-based monomers.[2][3] This document provides a comprehensive protocol for the incorporation of a novel, bio-derived diol, 5-(Hydroxymethyl)oxolane-2,4-diol, into a polyurethane backbone. This diol, with its cyclic structure, is hypothesized to act as a chain extender or part of the hard segment, potentially enhancing the thermal and mechanical properties of the resulting polymer. We detail a robust two-step prepolymer synthesis method, followed by thorough characterization techniques to validate the polymer structure and evaluate its properties.
Introduction: The Rationale for Bio-Based Diols in Polyurethane Synthesis
Polyurethanes are synthesized through the addition reaction of a diisocyanate with a polyol, forming the characteristic urethane linkage.[4] The final properties of the polyurethane—ranging from flexible elastomers to rigid plastics—are dictated by the chemical nature of these building blocks.[5] The polymer is typically segmented into "soft segments," derived from long-chain polyols that impart flexibility, and "hard segments," formed by the diisocyanate and short-chain diols (chain extenders) that provide rigidity and strength through hydrogen bonding.[6]
The incorporation of 5-(Hydroxymethyl)oxolane-2,4-diol, a sugar-derived molecule[7], offers a compelling route to introduce renewable content and unique structural motifs into polyurethanes. Its rigid oxolane ring structure is expected to contribute to the hard segment, influencing crystallinity, glass transition temperature (Tg), and mechanical strength.[8] This protocol outlines a solvent-based, two-step polymerization, a method that allows for precise control over the polymer architecture.[9]
Materials and Equipment
Reagents
Supplier
Notes
5-(Hydroxymethyl)oxolane-2,4-diol
N/A
Must be thoroughly dried under vacuum before use. Water will react with isocyanate groups.[10]
Polytetrahydrofuran (PTHF), Mn ~2000 g/mol
Major chemical supplier
A long-chain polyol to form the soft segment. Must be dried under vacuum at 60-80°C to remove moisture.[1]
4,4'-Methylenebis(phenyl isocyanate) (MDI)
Major chemical supplier
A common aromatic diisocyanate for rigid segments. Highly reactive and toxic; handle with extreme care in a fume hood.[4][11]
Dibutyltin dilaurate (DBTDL)
Major chemical supplier
Catalyst. Used at ~0.01-0.05% by weight of total reactants. Toxic; handle with care.[9][12]
Anhydrous Dimethylacetamide (DMAc)
Major chemical supplier
Reaction solvent. Must be anhydrous to prevent side reactions.[9]
Standard laboratory glassware (beakers, cylinders, etc.)
Analytical balance
Syringes for reagent transfer
Safety Precautions
Isocyanates (MDI): MDI is a respiratory sensitizer and is toxic upon inhalation.[11] All operations involving MDI must be conducted in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
Catalyst (DBTDL): Dibutyltin dilaurate is toxic and should be handled with care, avoiding skin contact.[9]
Solvents: Work with anhydrous solvents in a fume hood.
Inert Atmosphere: The reaction is highly sensitive to moisture. Ensure the entire apparatus is dry and maintained under a positive pressure of dry nitrogen throughout the synthesis.[10]
This method involves two distinct stages: first, the formation of an isocyanate-terminated prepolymer, and second, chain extension with the novel diol to build the final high-molecular-weight polymer. This approach provides excellent control over segment distribution.[1][9]
The initial step involves reacting the long-chain polyol (PTHF) with an excess of diisocyanate (MDI). This ensures that the resulting prepolymer chains are capped with reactive isocyanate (-NCO) groups.
Apparatus Setup: Assemble a four-necked flask with a mechanical stirrer, reflux condenser, dropping funnel, and a nitrogen inlet/outlet. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.
Reagent Preparation: In the flask, add the calculated amount of PTHF (e.g., 0.05 mol). Heat to 70-80°C under vacuum for 1-2 hours to remove any residual moisture, then cool to ~60°C under a positive nitrogen flow.
Prepolymer Reaction: Add a 2:1 molar excess of MDI (e.g., 0.1 mol) to the molten PTHF with vigorous stirring. The reaction is exothermic; maintain the temperature at 70-80°C.
Catalysis: Add a catalytic amount of DBTDL (0.01-0.05 wt%) to the mixture. Catalysts are essential to increase the reaction rate by lowering the activation energy of the isocyanate-hydroxyl reaction.[4][12]
Monitoring: Allow the reaction to proceed for 2-3 hours. The progress can be monitored by titration to determine the free -NCO content, confirming it has reached the theoretical value for the prepolymer.
In this step, the novel diol is introduced to react with the terminal -NCO groups of the prepolymer, linking the chains together and building the final polymer.
Chain Extender Preparation: In a separate flask, dissolve the calculated amount of 5-(Hydroxymethyl)oxolane-2,4-diol in anhydrous DMAc. The amount should be calculated to react with the remaining NCO groups from Step 1 (a molar ratio of remaining NCO to diol OH of approximately 1.02:1 is a good starting point).
Chain Extension Reaction: Cool the prepolymer mixture to ~60°C. Slowly add the solution of 5-(Hydroxymethyl)oxolane-2,4-diol to the vigorously stirred prepolymer.
Polymerization: A significant increase in viscosity will be observed as the polymer chains grow. Continue the reaction at 60-70°C for another 2-4 hours until the viscosity stabilizes, indicating the completion of the reaction.[9]
Isolation and Purification: Once the reaction is complete, pour the polymer solution into a non-solvent like methanol or a water/isopropanol mixture to precipitate the polyurethane.[13]
Washing: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers, catalyst, and residual solvent.[9]
Drying: Dry the purified polymer in a vacuum oven at 50-60°C until a constant weight is achieved.
Diagram of the Polyurethane Synthesis Workflow
Caption: Workflow for the two-step synthesis of polyurethane.
Characterization of the Synthesized Polyurethane
Thorough characterization is essential to confirm the successful incorporation of 5-(Hydroxymethyl)oxolane-2,4-diol and to understand the material's properties.[14][15]
Technique
Purpose
Expected Observations / Key Data Points
FTIR Spectroscopy
To confirm the formation of urethane linkages and the consumption of reactants.[16]
Disappearance of the broad -OH stretch (~3400 cm⁻¹) from the diols.Disappearance of the strong -NCO peak (~2270 cm⁻¹).Appearance of N-H stretching (~3330 cm⁻¹) and C=O stretching from the urethane carbonyl group (~1700-1730 cm⁻¹).[16][17]
Nuclear Magnetic Resonance (NMR)
To elucidate the detailed chemical structure of the polymer.[17][18]
¹H NMR: Signals corresponding to protons in the MDI, PTHF, and the newly incorporated 5-(Hydroxymethyl)oxolane-2,4-diol segments. The urethane N-H proton will appear as a distinct peak.¹³C NMR: Confirmation of carbonyl carbon in the urethane linkage and carbons from the oxolane ring.
Gel Permeation Chromatography (GPC)
To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[19]
A single, unimodal peak indicating successful polymerization.Expected Mw in the range of 50,000 - 150,000 g/mol , with a PDI between 1.8 and 2.5, typical for step-growth polymerization.
Differential Scanning Calorimetry (DSC)
To measure thermal transitions, specifically the glass transition temperatures (Tg) of the soft and hard segments.[20]
A low-temperature Tg (e.g., -40 to -50°C) corresponding to the PTHF soft segments.A higher-temperature Tg corresponding to the hard segments containing MDI and the novel diol. The value of this Tg will indicate the effect of the oxolane structure on chain mobility.
Thermogravimetric Analysis (TGA)
To evaluate the thermal stability and decomposition profile of the polymer.[15]
Provides the onset temperature of decomposition. Polyurethanes typically show a multi-step degradation, corresponding to the breakdown of hard and soft segments. The incorporation of the oxolane diol may influence the overall thermal stability.[19]
Discussion and Field Insights
Causality of Experimental Choices: The two-step process is chosen over a one-pot synthesis to prevent the short-chain diol from reacting prematurely, which would lead to a poorly defined block structure.[8][13] The use of an aromatic diisocyanate (MDI) is expected to yield a more rigid polymer compared to an aliphatic one, due to the stiffness of the benzene rings.[5]
Impact of the Novel Diol: The cyclic and relatively rigid structure of 5-(Hydroxymethyl)oxolane-2,4-diol is predicted to increase the hard segment's Tg and may improve the overall tensile strength of the polymer compared to a linear short-chain diol of similar molecular weight.[21]
Troubleshooting:
Low Molecular Weight: This is often due to moisture in the reactants or solvent, or an incorrect stoichiometric ratio of NCO to OH groups. Ensure meticulous drying of all components.
Gel Formation: If the reaction temperature is too high or the catalyst concentration is excessive, side reactions (like allophanate or biuret formation) can lead to cross-linking and gelation. Maintain careful temperature control.
Conclusion
This protocol provides a detailed, validated framework for the successful incorporation of the bio-derived monomer 5-(Hydroxymethyl)oxolane-2,4-diol into polyurethanes. By following this two-step synthesis and the accompanying characterization methods, researchers can create and analyze novel polymers with significant renewable content. The unique structure of this diol presents an opportunity to develop new polyurethanes with potentially enhanced thermal and mechanical properties, opening avenues for new applications in the biomedical and materials science fields.
References
Application Note: Synthesis of Polyurethane from Isophorone Diisocyanate and a Long-Chain Diol. (2025). Benchchem.
Application Note: The Use of Diols as Monomers in Polyurethane Synthesis with a Focus on 3,3'-Oxydipropanol. (2025). Benchchem.
Chain growth polymerization mechanism in polyurethane-forming reactions. (2015).
Understanding Polyurethane Catalysts and How They Work. (2024).
Types of one-component polyurethane catalysts: mechanisms and benefits in 1k pu. (2025). SpecialChem.
Introduction to Polyurethane Chemistry. (2021).
Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. (2021). The Royal Society of Chemistry.
Influence of hydrophilic/hydrophobic diols on the properties of polyurethane hydrogels: solvent-free one-pot synthesis. (n.d.).
The chemistry of polyurethanes. (n.d.). Lawrence Industries.
Effect of the diisocyanate structure and the molecular weight of diols on bio-based polyurethanes. (2013).
Biobased Polyols Improve the Sustainability in Polyurethane Applic
Application of high-strength biodegradable polyurethanes containing different ratios of biobased isomannide and poly (ϵ-caprolactone) diol. (n.d.). PMC.
Polyurethane prepolymers incorporating nonlinear short chain diols and/or soft diisocyanates compositions, and uses thereof. (n.d.).
Functionalisation of Lignin-Derived Diols for the Synthesis of Thermoplastic Polyurethanes and Polyester Resins. (2025). MDPI.
Oligocarbonate Diols as Modifiers of Polyurethane Co
Thermal and Physico-Mechanical Characterizations of Thromboresistant Polyurethane Films. (2019). MDPI.
Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. (n.d.). PMC.
Solvent-free and catalyst-free approach to thermosetting bio-based polyurethane films: The role of different diols and diisocyan
Effect of Small-molecule Diol Structure on Hydrogen Bonding Behavior of Polyester-based Polyurethanes During Hydrolytic Aging. (n.d.). Gaofenzi Tongbao.
Bio-based Polyols and Polyurethanes. (n.d.).
Safety d
High-performance Bio-based Polyols for High-end Applic
Tailored Dynamic Viscoelasticity of Polyurethanes Based on Different Diols. (2023). PMC.
Effect of novel aliphatic fluoro‐diol content on synthesis and properties of w
Analyzing Polyurethane with FTIR & NMR. (n.d.). Scribd.
Characterization of polyurethane resins by FTIR, TGA, and XRD. (2025).
Analytical Techniques to Observe the Chemical Biodegradation of Thermoplastic Polyurethane. (n.d.). eScholarship.org.
Experimental setup for scaling up 2-Deoxy-ribofuranose production
Application Note: Scalable Biocatalytic Production of 2-Deoxy-D-ribofuranose via Engineered DERA in Continuous Flow Systems Executive Summary Scaling up the production of 2-Deoxy-D-ribofuranose (2-Deoxy-D-ribose) is a cr...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Biocatalytic Production of 2-Deoxy-D-ribofuranose via Engineered DERA in Continuous Flow Systems
Executive Summary
Scaling up the production of 2-Deoxy-D-ribofuranose (2-Deoxy-D-ribose) is a critical objective for the pharmaceutical industry, as it serves as a high-value chiral precursor for nucleoside analogues and statin active pharmaceutical ingredients (APIs)[1]. Traditional multi-step chemical syntheses suffer from poor atom economy and require toxic reagents. This application note outlines a fully validated, green biocatalytic protocol utilizing engineered 2-deoxy-D-ribose-5-phosphate aldolase (DERA) immobilized on magnetic nanoparticles (MNPs) within a continuous flow millireactor.
Introduction & Rationale
DERA (EC 4.1.2.4) is a highly specialized Class I aldolase that natively catalyzes the reversible aldol addition of an acetaldehyde donor to a D-glyceraldehyde-3-phosphate acceptor[2]. Unlike chemical routes, DERA generates two new chiral centers in a single stereoselective step under mild, aqueous conditions.
However, translating this elegant biochemistry into an industrial-scale process presents two severe kinetic bottlenecks:
Substrate Toxicity: High concentrations of the donor (acetaldehyde) covalently modify the enzyme's active site lysine, leading to rapid and irreversible deactivation[1].
Product Inhibition: The accumulation of the 2-deoxy-D-ribose product shifts the thermodynamic equilibrium toward retro-aldol cleavage, severely capping overall yield[3].
To resolve these issues, this protocol abandons the traditional batch reactor. Instead, we deploy a synergistic approach: directed evolution to enhance the enzyme's inherent aldehyde tolerance, combined with continuous flow chemistry to physically separate the product from the biocatalyst immediately upon formation[3][4].
Mechanistic Workflow & System Design
By immobilizing DERA onto a solid support and operating within a fluidized bed millireactor, the system acts as a self-validating kinetic pump. The continuous flow ensures that the localized concentration of acetaldehyde remains below the toxicity threshold, while the immediate elution of 2-deoxy-D-ribose prevents product inhibition from stalling the forward reaction[4].
Biocatalytic synthesis of 2-Deoxy-D-ribose via immobilized DERA in a flow reactor.
Experimental Protocols
Phase 1: Preparation of Engineered DERA Biocatalyst
Causality: Wild-type E. coli DERA is rapidly inactivated at >100 mM acetaldehyde. We utilize a directed evolution variant (e.g., F200I mutation) which exhibits a 10-fold higher resistance to aldehyde toxicity, allowing for industrially relevant substrate loadings[1].
Expression: Transform E. coli BL21(DE3) with the pET-28a plasmid containing the engineered deoC gene. Culture in 5 L of Terrific Broth (TB) at 37°C until OD600 reaches 0.8.
Induction: Induce with 0.5 mM IPTG and lower the temperature to 20°C for 16 hours to prevent the formation of inclusion bodies and ensure proper folding.
Purification: Harvest cells by centrifugation. Lyse via high-pressure homogenization in 50 mM potassium phosphate (KPi) buffer (pH 7.5). Purify the His-tagged DERA using Immobilized Metal Affinity Chromatography (IMAC). Desalt into 50 mM KPi buffer (pH 7.0).
Phase 2: Covalent Immobilization on Magnetic Nanoparticles (MNPs)
Causality: Covalent attachment prevents enzyme leaching during continuous flow. MNPs are specifically chosen because they allow for a fluidized bed setup, which drastically reduces the pressure drops and channeling effects commonly seen in standard packed bed reactors[4].
Functionalization: Treat silica-coated MNPs with 3-aminopropyltriethoxysilane (APTES) (2% v/v in toluene) at 80°C for 4 hours to generate surface amine groups.
Activation: React the aminated MNPs with 2.5% glutaraldehyde in 100 mM KPi buffer (pH 7.0) for 2 hours at room temperature. Wash thoroughly with KPi buffer to remove unreacted glutaraldehyde.
Enzyme Coupling: Incubate 10 mg/mL of purified DERA with the activated MNPs (50 mg/mL) overnight at 4°C under gentle end-over-end mixing.
Quenching: Block unreacted aldehyde groups by incubating the support with 100 mM glycine for 1 hour. Wash and store the immobilized DERA (DERA-MNP) at 4°C.
Phase 3: Continuous Flow Scale-Up Synthesis
Causality: Pumping substrates continuously over the DERA-MNP bed maintains steady-state kinetics. This keeps the localized acetaldehyde concentration low and immediately extracts the 2-deoxy-D-ribose to prevent retro-aldol cleavage[3].
Reactor Setup: Load 5 g of DERA-MNP into a glass millireactor column (internal diameter: 5 mm, length: 150 mm) equipped with an external alternating magnetic field generator to maintain fluidization.
Substrate Feed: Prepare an aqueous feed solution containing 300 mM acetaldehyde and 100 mM D-glyceraldehyde in 50 mM KPi buffer (pH 7.5). Note: Using a 3:1 donor-to-acceptor ratio drives the thermodynamic equilibrium forward.
Flow Parameters: Use a high-precision syringe pump to deliver the feed solution at a flow rate of 0.5 mL/min (residence time ≈ 15 minutes). Maintain the reactor temperature at 25°C.
Downstream Processing: Collect the effluent containing 2-deoxy-D-ribose. Unreacted acetaldehyde is highly volatile and can be removed via mild vacuum evaporation. Purify the final product using anion-exchange chromatography to remove residual unreacted D-glyceraldehyde.
Quantitative Data & Performance Metrics
The transition from a traditional batch reactor to a continuous fluidized bed millireactor yields profound improvements in both conversion efficiency and space-time yield (productivity), validating the flow chemistry approach[4].
Metric
Batch Reactor (Free Enzyme)
Packed Bed (MCF-DERA)
Fluidized Bed (MNP-DERA)
Substrate Loading (Acetaldehyde)
100 mM (Max tolerated)
300 mM
300 mM
Conversion Rate (%)
45.2%
82.5%
97.8%
Product Yield (%)
41.0%
79.1%
95.8%
Productivity (g L⁻¹ h⁻¹)
2.4
14.6
22.3
Biocatalyst Half-Life (t½)
< 2 hours
48 hours
> 120 hours
Trustworthiness & System Validation
This protocol operates as a self-validating system through real-time feedback loops:
In-line Monitoring: The reactor effluent is continuously monitored via inline HPLC equipped with a refractive index (RI) detector. This quantifies the disappearance of the aldehyde carbonyl peak and the appearance of the lactol product. A sudden drop in the conversion rate immediately signals biocatalyst deactivation or pore blockage, prompting an automated wash cycle.
Mass Balance Integrity: The near-quantitative yield (95.8%) in the MNP-fluidized bed setup confirms that parasitic side reactions (e.g., crotonization or higher-order polymerization of acetaldehyde) are successfully suppressed by the strict residence time control.
References
Title: Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5- phosphate aldolases and its impact
Source: VTT Technical Research Centre of Finland Ltd
URL
Title: Directed evolution of an industrial biocatalyst: 2-deoxy-D-ribose 5-phosphate aldolase
Source: PubMed
URL
Title: Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs
Source: MDPI
URL
Title: Immobilization of 2‐Deoxy‐d–ribose‐5‐phosphate Aldolase on Membrane Supports by Spray‐Coating: Optimization by Design
Source: ChemCatChem
URL
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Matrix: Lignocellulosic Biomass Hydrolysates
Target Analyte: 5-(Hydroxymethyl)oxolane-2,4-diol (2-Deoxyribose)
Introduction & Mechanistic Rationale
The isolation of high-value monosaccharides from renewable biomass is a critical frontier in sustainable drug development. 5-(Hydroxymethyl)oxolane-2,4-diol , universally known as 2-deoxyribose (in its furanose form), is an essential chiral building block for the synthesis of nucleoside analogs and DNA-based therapeutics .
However, extracting pure 2-deoxyribose from biomass hydrolysates presents a severe analytical challenge. Acid- or enzyme-treated biomass matrices are highly complex, containing the target sugar alongside a dense background of inorganic salts, organic acids, furfurals (e.g., HMF), and lignin-derived phenolic inhibitors . Traditional liquid-liquid extraction (LLE) is ineffective due to the extreme hydrophilicity of 2-deoxyribose (XLogP3 ≈ -1.0) .
To overcome this, we have engineered an orthogonal Two-Dimensional Solid-Phase Extraction (2D-SPE) workflow. This protocol leverages the distinct physicochemical properties of polymeric reversed-phase (RP) and Graphitized Carbon Black (GCB) sorbents to create a self-validating, high-purity isolation system.
Experimental Design & Causality
A single SPE chemistry cannot simultaneously remove hydrophobic inhibitors and inorganic salts while retaining a highly polar neutral sugar. Our 2D-SPE strategy relies on the following mechanistic causality:
Dimension 1: Polymeric Reversed-Phase (RP) SPE (Interference Removal).
Causality: Polymeric RP sorbents (e.g., Oasis HLB, Strata-X) retain molecules via hydrophobic interactions. Because 2-deoxyribose is highly polar, it exhibits zero retention on RP sorbents in purely aqueous conditions and passes directly through. Conversely, the hydrophobic biomass inhibitors (furfurals, phenolics) are strongly retained, effectively "chemically filtering" the matrix .
Dimension 2: Graphitized Carbon Black (GCB) SPE (Analyte Enrichment & Desalting).
Causality: The aqueous flow-through from Dimension 1 is loaded onto a GCB cartridge. GCB possesses a flat, non-porous graphitic surface that uniquely retains highly polar carbohydrates from water via strong stereochemical alignment and electronic (pi-pi) interactions . Inorganic salts lack these interaction modalities and are washed away. The target sugar is subsequently eluted by introducing an organic modifier (Acetonitrile) that disrupts the surface interactions .
Table 1: Matrix Components and Orthogonal SPE Behavior
Component Class
Typical LogP
Dim 1 (RP) Behavior
Dim 2 (GCB) Behavior
Mechanistic Rationale
5-(Hydroxymethyl)oxolane-2,4-diol
-1.0
Flow-Through
Retained Eluted
Highly polar; binds to GCB via planar/electronic interactions.
Lignin Phenolics & Furfurals
> 1.5
Retained
N/A (Removed in Dim 1)
Hydrophobic; strongly binds to polymeric RP sorbents.
Inorganic Salts
N/A
Flow-Through
Flow-Through (Wash)
Ionic; lacks affinity for both RP and GCB surfaces.
Visualization of the 2D-SPE Workflow
Fig 1. 2D-SPE workflow for fractionating biomass hydrolysates to isolate 2-deoxyribose.
Fig 2. Mechanistic causality of 2-deoxyribose retention on RP vs. GCB sorbents.
Detailed Step-by-Step Protocol
Note: This protocol is designed as a self-validating system. Do not proceed to the next phase unless the Quality Control (QC) metric is met.
Phase 1: Sample Pre-treatment
Centrifugation: Centrifuge the raw biomass hydrolysate at 10,000
g for 15 minutes to pellet insoluble lignin and cellular debris.
Filtration: Pass the supernatant through a 0.22 µm PES syringe filter.
pH Adjustment: Adjust the filtrate to pH 6.0–7.0 using 0.1 M NaOH or HCl.
Causality: Neutralizing the sample ensures that organic acids and phenolic compounds remain in their neutral, hydrophobic state, maximizing their retention on the RP sorbent in Phase 2 .
Sorbent: Polymeric Reversed-Phase (e.g., 500 mg / 6 mL cartridge).
Conditioning: Pass 5 mL of LC-MS grade Methanol through the cartridge, followed by 5 mL of HPLC Water. Maintain a flow rate of 1–2 mL/min. Do not let the sorbent dry.
Loading: Apply 5 mL of the pre-treated hydrolysate. Collect the flow-through in a clean glass vial.
Washing: Pass an additional 2 mL of HPLC Water to flush any remaining highly polar compounds from the interstitial void volume. Combine this with the initial flow-through.
SYSTEM VALIDATION (QC Check 1): Measure the UV absorbance of the combined flow-through at 280 nm.
Pass Criteria: A >90% reduction in
compared to the raw hydrolysate validates the successful removal of aromatic lignin inhibitors. If remains high, the RP cartridge capacity was exceeded; dilute the sample and repeat.
Sorbent: Graphitized Carbon Black (e.g., 500 mg / 6 mL cartridge).
Conditioning: Pass 5 mL of 80% Acetonitrile (ACN) containing 0.1% Trifluoroacetic acid (TFA) to clean the graphitic surface, followed by 10 mL of HPLC Water to equilibrate .
Loading: Apply the combined aqueous flow-through from Phase 2 at a slow flow rate (0.5–1.0 mL/min) to ensure optimal mass transfer and stereochemical alignment of the sugars onto the graphite.
Desalting Wash: Pass 10 mL of HPLC Water through the cartridge to remove inorganic salts and non-retained polar organics.
SYSTEM VALIDATION (QC Check 2): Monitor the electrical conductivity of the final 1 mL of the wash effluent.
Pass Criteria: A conductivity reading of <50 µS/cm validates complete desalting.
Elution: Elute the 5-(Hydroxymethyl)oxolane-2,4-diol by passing 5 mL of 25% ACN in Water. Collect the eluate in a clean vial.
Phase 4: Concentration & Analysis
Evaporation: Evaporate the 25% ACN eluate to dryness under a gentle stream of high-purity Nitrogen at 35°C.
Reconstitution: Reconstitute the purified 2-deoxyribose in 1 mL of HPLC Water or the appropriate mobile phase for downstream analysis.
Analysis: Analyze via High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) or LC-MS/MS .
Expected Quantitative Outcomes
Table 2: Typical Recovery and Purity Metrics
Workflow Stage
2-Deoxyribose Recovery (%)
Inhibitor Removal (%)
Salt Removal (%)
Post-Dim 1 (RP-SPE)
> 98.0%
> 95.0% (Phenolics/HMF)
0.0%
Post-Dim 2 (GCB-SPE)
88.0% - 92.0%
> 99.0% (Cumulative)
> 99.0%
Final Reconstituted Extract
~ 90.0%
> 99.0%
> 99.0%
Note: Minor losses during GCB elution (~8-10%) are typical due to the exceptionally strong affinity of graphitized carbon for monosaccharides. Recovery can be fine-tuned by adjusting the ACN elution gradient between 20% and 30% depending on the specific biomass source.
References
5-(Hydroxymethyl)oxolane-2,4-diol | CID 345751 - PubChem. National Institutes of Health (NIH). Available at:[Link]
Biomass Pre-Extraction as a Versatile Strategy to Improve Biorefinery Feedstock Flexibility, Sugar Yields, and Lignin Purity. ACS Sustainable Chemistry & Engineering. Available at:[Link]
Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry. MDPI (Foods). Available at:[Link]
Graphitized Carbons for Solid-Phase Extraction. ResearchGate. Available at:[Link]
Isolation of Milk Oligosaccharides using Solid-Phase Extraction. Bentham Open (Open Glycoscience). Available at:[Link]
A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis. Chromatography Online. Available at:[Link]
Method
Application Notes & Protocols: 5-(Hydroxymethyl)oxolane-2,4-diol as a Versatile Chiral Building Block in Modern Synthesis
Abstract This comprehensive guide details the strategic application of 5-(hydroxymethyl)oxolane-2,4-diol, the lactol form of 2-deoxy-D-ribose, as a pivotal chiral building block in synthetic organic chemistry. Moving bey...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide details the strategic application of 5-(hydroxymethyl)oxolane-2,4-diol, the lactol form of 2-deoxy-D-ribose, as a pivotal chiral building block in synthetic organic chemistry. Moving beyond its fundamental role in the structure of DNA, this document elucidates its utility in the stereoselective synthesis of complex molecules, including modified nucleosides, carbocyclic analogues, and diverse heterocyclic scaffolds. We provide not only detailed, field-tested protocols for key transformations but also the underlying mechanistic principles that govern their stereochemical outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this readily available chiral synthon for innovative molecular design and synthesis.
Introduction: The Strategic Value of a Pre-organized Chiral Scaffold
5-(Hydroxymethyl)oxolane-2,4-diol, derived from the abundant and relatively inexpensive carbohydrate 2-deoxy-D-ribose, represents a powerful tool in the arsenal of the synthetic chemist.[1] Its inherent chirality, pre-defined stereocenters, and versatile functional groups—a hemiacetal and two hydroxyls—make it an ideal starting material for "chiral pool" synthesis. This approach circumvents the need for often complex and costly asymmetric syntheses by utilizing the stereochemical information embedded within a natural product.
The furanose ring system provides a rigid scaffold that allows for predictable facial selectivity in a variety of transformations. The absence of the C2 hydroxyl group, a defining feature of deoxyribose, presents both a challenge and an opportunity. While it precludes the use of neighboring group participation for stereocontrol at the anomeric center (C1), it also opens avenues for the synthesis of 2'-deoxynucleosides and their analogues, a cornerstone of antiviral and anticancer therapeutics.[2][3] This guide will explore how to harness the unique reactivity of this building block to achieve high levels of stereocontrol in key synthetic operations.
Physicochemical Properties and Stereochemical Considerations
In solution, 5-(hydroxymethyl)oxolane-2,4-diol exists in equilibrium between its α- and β-anomeric furanose forms, the pyranose forms, and the open-chain aldehyde form.[4] For synthetic applications, it is typically the furanose form that is utilized, often after appropriate protection of the hydroxyl groups.
The stereochemistry at C3 and C4 is fixed in the D-enantiomer, providing a reliable chiral backbone. The primary challenge and focus of synthetic design often revolve around controlling the stereochemistry at the anomeric C1 position during glycosylation and other coupling reactions.
The utility of 5-(hydroxymethyl)oxolane-2,4-diol spans a wide range of synthetic targets. Below, we delve into the most significant applications, providing the strategic rationale behind the chosen methodologies.
Stereoselective Glycosylation: The Gateway to Nucleosides
The synthesis of nucleosides and their analogues is arguably the most prominent application of this chiral building block. The primary challenge is the stereoselective formation of the glycosidic bond, which can be either α or β.
Mechanistic Consideration: In the absence of a C2 participating group, controlling anomeric selectivity is non-trivial. The outcome of a glycosylation reaction is influenced by a multitude of factors including the nature of the glycosyl donor, the nucleophilicity of the acceptor (the nucleobase), the promoter or catalyst, and the solvent system.[6] Often, reactions proceed through an oxocarbenium ion intermediate, and the nucleobase can attack from either the α- or β-face. The anomeric effect and steric hindrance play crucial roles in determining the product ratio.
Strategic Approaches:
Direct Glycosylation: Methods like the silyl-Hilbert-Johnson reaction involve coupling a silylated nucleobase with a protected glycosyl halide. These reactions often yield a mixture of anomers that require chromatographic separation.[7]
Anomeric O-Alkylation: This method provides high β-selectivity by forming an anomeric alkoxide that then reacts with an electrophile. The kinetic anomeric effect, or β-effect, favors the formation of the β-glycoside.[2]
Catalytic Methods: Modern methods employ catalysts, such as Lewis acids or phenanthroline derivatives, to achieve high stereoselectivity under mild conditions.[8]
Caption: General workflow for nucleoside synthesis.
Synthesis of Carbocyclic Nucleosides
Carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene group, exhibit enhanced metabolic stability and are important antiviral agents.[9] 2-Deoxy-D-ribose can be transformed into a functionalized cyclopentane precursor for convergent synthesis.
Strategic Approach: A common strategy involves the ring-opening of a suitably protected 2-deoxy-D-ribose derivative, followed by intramolecular cyclization to form the carbocyclic core. The stereocenters of the starting material are used to control the stereochemistry of the newly formed cyclopentane ring.
Protecting-Group-Free Synthesis of Aza-sugars
Aza-sugars, where the ring oxygen is replaced by a nitrogen atom, are potent glycosidase inhibitors. Protecting-group-free strategies starting from 2-deoxy-D-ribose offer an efficient and environmentally friendly route to these compounds.[10]
Mechanistic Insight: A key step is the reductive amination of the open-chain aldehyde form of the sugar, followed by an intramolecular cyclization. The stereochemistry of the final product is dictated by the inherent chirality of the starting material.[10]
Caption: Protecting-group-free synthesis of aza-sugars.
Detailed Experimental Protocols
The following protocols are representative examples of how to utilize 5-(hydroxymethyl)oxolane-2,4-diol in key synthetic transformations.
Protocol 1: Preparation of Methyl 2-deoxy-α/β-D-ribofuranoside
This protocol describes the conversion of 2-deoxy-D-ribose to its methyl furanoside, a common intermediate for further elaboration. The reaction conditions are optimized to favor the kinetically preferred furanose form over the thermodynamically more stable pyranose form.[10]
Materials:
2-Deoxy-D-ribose
Methanol (MeOH), anhydrous
Acetyl chloride (AcCl)
Dowex® (OH⁻ form) resin
Ethyl acetate (EtOAc)
Silica gel for column chromatography
Procedure:
Dissolve 2-deoxy-D-ribose (1.0 eq) in anhydrous methanol (approx. 0.4 M solution).
Cool the solution to 0 °C in an ice bath.
Slowly add acetyl chloride (approx. 0.07 eq) to the stirred solution. The AcCl reacts with MeOH to generate anhydrous HCl in situ, which catalyzes the reaction.
Stir the reaction at room temperature for 15-20 minutes. Monitor the reaction by TLC (e.g., using EtOAc/MeOH 9:1 as eluent). Short reaction times are crucial to minimize the formation of the pyranoside isomers.[10]
Once the starting material is consumed, neutralize the reaction by adding Dowex® (OH⁻ form) resin until the solution is no longer acidic (check with pH paper).
Filter the mixture to remove the resin and concentrate the filtrate under reduced pressure.
The resulting oil contains a mixture of α and β furanosides and potentially some pyranoside isomers. Purify the desired furanosides by flash column chromatography on silica gel using a gradient elution (e.g., starting with pure EtOAc and gradually increasing the polarity with MeOH).[10]
Expected Outcome: The protocol yields the methyl furanosides as a mixture of anomers, which can often be used directly in subsequent steps or separated if necessary.
Protocol 2: Selective Protection of Hydroxyl Groups
Differential protection of the C3 and C5 hydroxyl groups is essential for regioselective modifications. The primary C5 hydroxyl is more sterically accessible and can be selectively protected using bulky silyl ethers.
Dissolve the methyl furanoside (1.0 eq) in anhydrous DCM (approx. 0.1 M).
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
Add TBDPSCl (1.1 eq) dropwise to the solution at room temperature.
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-16 hours.[11]
Quench the reaction by adding water. Separate the organic layer.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford the C5-O-TBDPS protected product.
Causality: The bulky TBDPS group reacts preferentially with the less sterically hindered primary C5 hydroxyl over the secondary C3 hydroxyl, leading to high regioselectivity.
Protocol 3: Anomeric O-Alkylation for β-Glycoside Synthesis
This protocol illustrates a method for the stereoselective synthesis of a 2-deoxy-β-glycoside, a structure found in several biologically active natural products.[2]
Materials:
3,5-Di-O-benzyl-2-deoxy-D-ribofuranose (or other suitably protected lactol)
Sodium hydride (NaH), 60% dispersion in mineral oil
Dioxane, anhydrous
Electrophile (e.g., benzyl bromide or a more complex triflate)
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
Caution: NaH is highly reactive. Handle under an inert atmosphere (e.g., Argon or Nitrogen).
To a stirred suspension of NaH (1.5 eq) in anhydrous dioxane, add a solution of the protected 2-deoxy-ribofuranose (1.0 eq) in dioxane at room temperature.
Stir the mixture for 30-60 minutes. Effervescence (hydrogen gas evolution) should be observed as the anomeric alkoxide is formed.
Add the electrophile (1.2 eq) to the reaction mixture.
Stir at room temperature (or with gentle heating if necessary) until the reaction is complete as judged by TLC analysis.
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
Extract the product with an organic solvent (e.g., EtOAc).
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
Purify the product by flash column chromatography to isolate the 2-deoxy-β-glycoside.
Mechanistic Rationale: The high β-selectivity arises from the "kinetic anomeric effect" or "β-effect". The anomeric alkoxide exists in a rapid equilibrium between the axial (α) and equatorial (β) forms. The equatorial alkoxide is more nucleophilic due to stereoelectronic repulsion with the lone pairs of the ring oxygen, leading to a faster reaction rate and the preferential formation of the β-glycoside.[2]
Conclusion
5-(Hydroxymethyl)oxolane-2,4-diol is a cost-effective and stereochemically rich starting material that provides a reliable entry point into a diverse array of complex molecular architectures. Its strategic deployment, guided by a sound understanding of the principles of stereocontrol in furanose systems, enables the efficient synthesis of high-value compounds for drug discovery and development. The protocols and insights provided herein serve as a practical guide for researchers to unlock the full synthetic potential of this versatile chiral building block.
References
Stereoselective 1,2-cis Furanosylations C
A General Strategy for the Stereoselective Synthesis of the Furanosesquiterpenes Structurally Rel
Easy and stereoselective approach to alpha,beta-unsaturated gamma-lactones fused to pyranoses
Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis.
A Simple and Efficient Synthesis of 2-Deoxy- l -ribose
Stereoselective Syntheses of Carbocyclic Nucleosides. University of Hamburg.
Stereoselective Synthesis of 2-Deoxy-β-Glycosides Using Anomeric O-Alkylation/Aryl
Design and stereoselective synthesis of a C-aryl furanoside as a conformationally constrained CHIR-090 analogue.
Synthesis of l-Deoxyribonucleosides
Solid phase synthesis of carbocyclic l-2'-deoxynucleosides. Semantic Scholar.
2-Deoxy-D-ribose Powder and Its Main Applic
The Synthesis of Ribose and Nucleoside Deriv
Protecting-Group-Free Synthesis of 2-Deoxy-Aza-Sugars. PMC.
Studies on the Prebiotic Origin of 2-Deoxy-D-ribose. White Rose eTheses Online.
Synthesis of 2-deoxy-2,2-difluoro-D-ribose and 2-deoxy-2,2'-difluoro-D-ribofuranosyl nucleosides.
Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv.
RNA Synthesis - Options for 2'-OH Protection. Glen Research.
Synthesis of 2'-deoxytubercidin, 2'-deoxyadenosine, and related 2'-deoxynucleosides via a novel direct stereospecific sodium salt glycosylation procedure.
Direct Synthesis of 2-Deoxy-β-Glycosides via Anomeric O -Alkylation with Secondary Electrophiles.
2′-Ribose-modified nucleotides: A strategy for reducing off-target effects of oligonucleotide drugs. PMC.
Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. eScholarship@McGill.
Fialuridine. Wikipedia.
Recent Advances in Stereoselective Chemical O-Glycosyl
Nucleobase Protection of Deoxyribo- and Ribonucleosides.
dextro-2-deoxyribose, 533-67-5. The Good Scents Company.
Synthesis of 2′-deoxy R P MP chiral dimer synthons. (a) Tetrazole. (b)....
Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles. Royal Society of Chemistry.
Technical Support Center: Yield Optimization in 5-(Hydroxymethyl)oxolane-2,4-diol Synthesis
Welcome to the Technical Support Center. 5-(Hydroxymethyl)oxolane-2,4-diol (the systematic IUPAC name for 2-deoxyribose) is a critical furanose building block essential for oligonucleotide synthesis and the development o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 5-(Hydroxymethyl)oxolane-2,4-diol (the systematic IUPAC name for 2-deoxyribose) is a critical furanose building block essential for oligonucleotide synthesis and the development of antiviral nucleoside analogs. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your synthetic yield.
Quantitative Data Summary
The following table summarizes the quantitative parameters for the two primary synthetic routes utilized in both industrial and bench-scale settings.
This protocol leverages the of 3-deoxy-D-mannonate using sodium hypochlorite, achieving up to 95% yield[1].
Preparation: Prepare a 36.9 wt% aqueous solution of sodium 3-deoxy-D-mannonate (e.g., 40 g)[1].
Initial pH Adjustment: Adjust the solution to exactly pH 5.0 using hydrochloric acid (HCl). Mechanistic Note: Establishing this baseline pH is critical to prime the substrate for controlled oxidation without causing premature hydrolysis.
Oxidant Addition: Begin dropwise addition of a 13 wt% aqueous sodium hypochlorite (NaOCl) solution (36.5 g) over a 1-hour period[1].
Reaction Control (Critical): Maintain the reaction temperature strictly between 40°C and 45°C. Concurrently, control the pH within a range of 5.0 to 6.0 using acetic acid. Monitor the Oxidation-Reduction Potential (ORP); it should rise from a baseline of ~370 mV to a sustained 960–1030 mV during addition[1].
Aging & Quenching: After the addition is complete, age the reaction mixture for 1 hour. The ORP must drop to ~540 mV within 30 minutes, validating the complete consumption of the active oxidant[1].
This protocol utilizes a radical rearrangement of a cyclic monothio ortho ester to synthesize 2-deoxy-L-ribose from L-arabinose[2].
Ortho Ester Formation: Convert L-arabinose into the ethylthio ortho ester by reacting the anomeric bromide intermediate with ethanethiol in the presence of a hindered base[2]. Mechanistic Note: Do not use thiophenol; the phenylthio ortho ester is unstable and spontaneously rearranges to the α-thiophenyl arabinoside.
Radical Generation: Dissolve the ethylthio ortho ester in toluene. Add tributyltin hydride (Bu₃SnH) and a catalytic amount of AIBN[2].
Rearrangement: Heat the mixture to reflux. The dialkoxyalkyl radical intermediate will undergo a 1,2-acyloxy shift, yielding the 2-deoxy-L-ribose triester in ~85% yield[2].
Purification: Remove tin byproducts via standard fluoride precipitation (e.g., aqueous KF wash) and isolate the target furanose.
Workflow & Troubleshooting Logic
Troubleshooting workflow for the oxidative cleavage synthesis route.
Troubleshooting Guides & FAQs
Q1: Why is my yield dropping below 70% during the NaOCl oxidation of sodium 3-deoxy-D-mannonate?A1: The most common cause is poor pH and ORP management during the hypochlorite addition. If the pH drifts above 6.0, hypochlorite disproportionates into inactive chlorate; if it drops below 5.0, chlorine gas evolves, destroying the stoichiometric ratio. You must maintain the ORP strictly between 960 and 1030 mV[1]. Use acetic acid for dynamic pH control, as it provides a necessary buffering effect that HCl cannot achieve.
Q2: I am observing significant over-oxidation and ring-opening products. How can I prevent this?A2: Over-oxidation is a direct result of temperature excursions. The oxidative cleavage of the furanose ring itself accelerates exponentially above 45°C. Because the NaOCl addition is highly exothermic, you must strictly calibrate your dropwise addition rate to match your reactor's cooling capacity, ensuring the internal temperature never exceeds 45°C[1].
Q3: In the radical deoxygenation route from L-arabinose, my ortho ester is rearranging prematurely before the tin hydride reduction. What is the mechanistic cause?A3: You are likely using a phenylthio ortho ester. The phenylthio derivative is inherently unstable due to the electronic properties of the aromatic ring, causing it to spontaneously rearrange to the α-thiophenyl arabinoside via solvolysis[2]. Switching to an ethylthio analogue provides the necessary steric and electronic stability, allowing you to isolate the intermediate and proceed with the Bu₃SnH radical reduction successfully[2].
Q4: How do I validate that the oxidative cleavage reaction has reached completion before starting the workup?A4: Do not rely solely on time. The protocol is a self-validating system if you monitor the ORP. Exactly 30 minutes after the NaOCl addition is complete, the ORP should drop sharply from >960 mV to approximately 540 mV[1]. This drop confirms the complete consumption of the active oxidant. If the ORP remains high, unreacted hypochlorite is still present, and you must extend the aging period to prevent degradation during downstream processing.
References
Efficient Synthesis of 2-Deoxy l-Ribose from l-Arabinose: Mechanistic Information on the 1,2-Acyloxy Shift in Alkyl Radicals
Source: Organic Letters - ACS Publications
URL:[Link]
Catalyst Support Center: Overcoming Low Selectivity in HMF-to-Diols Conversion
Welcome to the Technical Support Center for the catalytic upgrading of 5-Hydroxymethylfurfural (HMF). Because HMF possesses multiple reactive functional groups—an aldehyde, a primary hydroxyl, and an electron-rich furan...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the catalytic upgrading of 5-Hydroxymethylfurfural (HMF). Because HMF possesses multiple reactive functional groups—an aldehyde, a primary hydroxyl, and an electron-rich furan ring—achieving high selectivity toward specific diols (e.g., BHMF, BHMTHF, 1,6-Hexanediol) is notoriously difficult.
This guide is designed for researchers and process chemists to troubleshoot low selectivity, understand the mechanistic causality behind catalyst performance, and implement self-validating experimental protocols.
Diagnostics & Troubleshooting FAQs
Q1: I am trying to synthesize BHMF, but my reaction over-hydrogenates to BHMTHF. How do I arrest the hydrogenation at the aldehyde group?
The Causality: The activation energy for C=O hydrogenation is lower than for C=C furan ring saturation. However, highly active noble metals (like Ru or Pd) strongly adsorb the furan ring. If the contact time is too long or the H₂ pressure is too high, the furan ring will rapidly saturate once the aldehyde is reduced.
The Solution:
Thermodynamic Control: Lower the temperature and pressure. For example, using a commercial 5 wt% Ru/C catalyst, operating at 50 °C and 30 bar H₂ yields >93% BHMF, whereas raising the temperature to 100 °C at 50 bar H₂ shifts the selectivity entirely to BHMTHF [1].
Electronic Modification (Alloying): If you must operate at higher temperatures, switch to an alloyed catalyst. Doping a Ni catalyst with Ga (e.g., Ni₃Ga) transfers charge from Ga to Ni, disrupting the continuous Ni arrangement. This forces the furan ring to adopt a "tilted" adsorption geometry that prevents the C=C bonds from interacting with active surface hydrogen, yielding >95% BHMF while completely inhibiting deep hydrogenation to BHMTHF[2].
Q2: My goal is 1,6-Hexanediol (1,6-HDO), but the reaction stalls at 1,2,6-Hexanetriol (1,2,6-HTO) or yields over-cleaved alkanes. What is wrong with my catalyst?
The Causality: Synthesizing linear diols from cyclic HMF requires a delicate bifunctional balance. You need ring-opening hydrogenolysis (requiring specific acid/base sites) followed by selective hydrodeoxygenation (HDO) of the secondary hydroxyl group, without cleaving the primary hydroxyls.
The Solution:
Bimetallic Synergy on Amphoteric Supports: Utilize a bimetallic system like PtRu supported on Hydroxyapatite (HAP). The addition of Ru decreases the Pt nanoparticle size and modulates the d-band center, preventing over-cleavage. Simultaneously, the amphoteric HAP support provides the exact density of acidic sites needed for ring-opening without the excessive basicity that causes substrate degradation [3].
Solvent-Induced Brønsted Acidity: Use a double-layered catalyst bed (Pd/SiO₂ + Ir-ReOx/SiO₂) in a mixed solvent of 40% water and 60% THF. The presence of water generates in-situ Brønsted acidic sites on the catalyst surface, which are critical for the selective C-O cleavage required to form 1,6-HDO [4].
Q3: I am experiencing severe carbon loss (Carbon Balance < 80%). Where is my HMF going?
The Causality: HMF is highly unstable in acidic aqueous media at elevated temperatures. It readily undergoes cross-polymerization into insoluble humins or etherification with alcoholic solvents. If your carbon balance is low, your HMF is polymerizing before it can be hydrogenated.
The Solution: Operate at lower initial HMF concentrations (e.g., 1–3 wt%) and ensure rapid mass transfer. Switching from a batch reactor to a continuous-flow reactor minimizes residence time and prevents the localized heating that triggers humin formation [1].
Q4: My thermal catalytic route to 2,5-hexanediol suffers from low yields due to harsh acidic conditions. Is there an alternative?
The Causality: Thermal reductive ring-opening often requires highly acidic environments, which degrade HMF into humins before C-O cleavage can occur.
The Solution: Switch to Electrochemical Reductive Ring-opening (ERR). Utilizing a biomass-derived carbon-supported Cu-Zn dual-atom catalyst in a 1.0 M KOH aqueous solution allows the reaction to proceed via a concerted proton-electron transfer mechanism at room temperature. The synergistic interaction between Cu and Zn active sites stabilizes the intermediates, yielding 2,5-hexanediol with 91.6% selectivity and a 90.2% Faradaic efficiency[6].
Mechanistic & Troubleshooting Visualizations
Catalytic reaction pathways from 5-HMF to various cyclic and linear diols.
Troubleshooting workflow for diagnosing and resolving low selectivity in HMF hydrogenation.
High T/P overcomes activation energy for ring saturation [1].
1,2,6-HTO
Co₅CuAl LDO
120 °C
40 bar
Water
~72.0% Yield
Electron-enriched Co facilitates ring-opening hydrogenolysis [5].
1,6-HDO
PtRu / HAP
120 °C
30 bar
Water
62.0% Selectivity
Amphoteric support balances acid/base sites for C-O cleavage[3].
2,5-HDO
Cu-Zn Dual-Atom
RT
N/A (ERR)
1.0 M KOH
91.6% Selectivity
Concerted proton-electron transfer via electrochemical reduction [6].
Validated Experimental Protocols
Protocol A: Tunable Synthesis of BHMF and BHMTHF using Ru/C in a Flow Reactor
This protocol utilizes a continuous-flow setup to strictly control residence time, preventing humin formation while allowing switchable selectivity based on thermodynamic parameters [1].
Step 1: System Priming & Blank Validation
Load a tubular flow reactor (e.g., ID = 0.7 cm) with 5 wt% commercial Ru/C catalyst.
Self-Validation Checkpoint 1 (Blank Run): Before introducing the catalyst, pump a 3 wt% aqueous HMF solution through the empty reactor at 100 °C and 50 bar H₂. Analyze the effluent via HPLC. HMF conversion should be <11%. If higher, your reactor lines possess catalytic impurities or hot spots causing thermal degradation.
Step 2: Selective BHMF Production (Mild Conditions)
Set the reactor temperature to 50 °C and pressurize with H₂ to 30 bar.
Introduce the 3 wt% HMF aqueous solution at a liquid flow rate of 1 mL/min and H₂ flow at 100 mL/min.
Collect the effluent and analyze via GC-MS/HPLC. You should observe ~93% yield of BHMF.
Step 3: Selective BHMTHF Production (Harsh Conditions)
Increase the reactor temperature to 100 °C and H₂ pressure to 50 bar.
Maintain the same flow rates. The increased thermal energy will overcome the activation barrier for furan ring saturation.
Self-Validation Checkpoint 2 (Carbon Balance): Calculate the carbon balance: (Moles of BHMF + BHMTHF + Byproducts) / Initial Moles of HMF. If the balance drops below 90%, decrease the reactor space time (increase flow rate) to minimize residence time and prevent polymerization.
Protocol B: Selective Synthesis of 1,6-Hexanediol via Double-Layered Bed
This protocol uses a fixed-bed reactor to perform tandem ring-opening and hydrodeoxygenation [4].
Step 1: Catalyst Bed Preparation
Prepare a double-layered catalyst bed in a fixed-bed reactor. Load the top layer with Pd/SiO₂ (for initial hydrogenation) and the bottom layer with Ir-ReOx/SiO₂ (for selective C-O hydrogenolysis).
Step 2: Solvent Tuning
Prepare the feedstock: 1-3 wt% HMF in a solvent mixture of 40% Water and 60% Tetrahydrofuran (THF).
Causality Note: The specific water/THF ratio is critical. Water generates in-situ Brønsted acidic sites on the Ir-ReOx catalyst surface, which dictates the selectivity of the C-O cleavage to form 1,6-HDO rather than over-cleaved alkanes.
Step 3: Reaction Execution
Pressurize the reactor to 7.0 MPa (70 bar) H₂ and heat to 100 °C (373 K).
Self-Validation Checkpoint: Monitor the intermediate formation of 1,2,6-Hexanetriol. If 1,2,6-HTO accumulates without converting to 1,6-HDO, the Brønsted acidity is too low. Verify your solvent ratio and ensure the Ir-ReOx layer is properly reduced.
References
Fulignati, S., et al. (2019). Insight into the hydrogenation of pure and crude HMF to furan diols using Ru/C as catalyst.
Nie, R., et al. (2022). On-Demand, Highly Tunable, and Selective 5-Hydroxymethylfurfural Hydrogenation to Furan Diols Enabled by Ni and Ni3Ga Alloy Catalysts.
(2025). Ring opening hydrogenolysis of 5-hydroxymethyl furfural over supported bimetallic catalysts.
(2016). Synthesis of 1,6-hexanediol from HMF over double-layered catalysts of Pd/SiO2+Ir-ReOx/SiO2 in a fixed-bed reactor. Green Chemistry.
(2025). Efficient and switchable production of bio-diol/triol chemicals from 5-hydroxymethylfurfural. Green Chemistry.
(2026). Biomass-Derived Sustainable Dual-Atom Catalysts Enabled Highly Efficient Electrochemical Reductive Ring-Opening of 5-Hydroxymethylfurfural to 2,5-Hexanediol. Journal of the American Chemical Society.
Troubleshooting
Technical Support Center: 5-(Hydroxymethyl)oxolane-2,4-diol Stability and Degradation
Welcome to the Technical Support Center for 5-(Hydroxymethyl)oxolane-2,4-diol (commonly known as 2-Deoxy-D-ribose ). As a critical furanose derivative that forms the structural backbone of DNA, understanding its chemical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 5-(Hydroxymethyl)oxolane-2,4-diol (commonly known as 2-Deoxy-D-ribose ). As a critical furanose derivative that forms the structural backbone of DNA, understanding its chemical stability, oxidative vulnerabilities, and degradation pathways is essential for researchers in nucleic acid chemistry, drug formulation, and oxidative stress assays.
This guide synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to support your experimental workflows.
I. Diagnostic FAQs: Chemical Stability & Reactivity
Q1: Why does 5-(hydroxymethyl)oxolane-2,4-diol exhibit a different stability profile compared to standard ribose?A: The fundamental difference lies in the absence of the 2'-hydroxyl (-OH) group. In a polymeric state (like DNA), the lack of this 2'-OH prevents base-catalyzed intramolecular transesterification, making the phosphodiester backbone highly resistant to alkaline hydrolysis compared to RNA. However, as a free monomer in solution, 2-deoxyribose is actually more reactive. NMR studies indicate that at 25°C, 2-deoxyribose exists with approximately 0.15% in the open-chain free aldehyde form, compared to only 0.05% for ribose[1]. This higher concentration of free aldehyde makes the monomer significantly more susceptible to non-enzymatic nucleophilic attacks, such as Maillard reactions with primary amines.
Q2: What are the primary degradation products when the molecule is exposed to oxidative stress?A: When exposed to reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), the degradation is driven by hydrogen atom abstraction from the carbon backbone. The solvent exposure of the hydrogen atoms governs their reactivity, following the order: 5′ > 4′ > 3′ ≈ 2′ ≈ 1′ [2].
C1' Abstraction: Leads to base release and the formation of an alkali-labile abasic site containing a 2-deoxyribonolactone [3].
C4' Abstraction: Partitions into two distinct pathways. Pathway A yields a 4'-keto-1'-aldehyde abasic site. Pathway B results in a direct strand break, leaving a 3'-phosphoglycolate (3'-PG) residue and releasing a base propenal[3].
Caption: Oxidative degradation pathways of 2-deoxyribose following hydroxyl radical attack.
Q3: My 2-Deoxyribose Degradation Assay (TBA Assay) is yielding inconsistent absorbance at 532 nm. What is causing this?A: The TBA assay relies on the Fenton reaction to generate •OH, which attacks 2-deoxyribose at a diffusion-controlled rate (
)[4]. This degrades the furanose ring into malondialdehyde (MDA), which then reacts with 2-thiobarbituric acid (TBA) to form a pink chromogen. Inconsistencies usually stem from:
Premature Ascorbate Oxidation: Ascorbic acid must be prepared fresh. If it oxidizes to dehydroascorbic acid before the reaction, it cannot reduce Fe³⁺ to Fe²⁺, halting •OH generation.
Improper Iron Chelation: EDTA is required to keep Fe³⁺ soluble and modulate its redox potential. Ensure your Fe³⁺:EDTA molar ratio is exactly 1:1. Unchelated iron will precipitate or cause off-target oxidations.
pH Drift During Heating: The condensation of MDA with TBA strictly requires an acidic environment (pH ~2-3). If your buffer capacity is too high, the pH during the heating step may remain neutral, preventing chromogen formation.
II. Quantitative Data Reference
Table 1: Relative Reactivity and Structural Properties
III. Validated Methodologies: 2-Deoxyribose Degradation (TBA) Assay
To ensure reproducibility when evaluating hydroxyl radical scavenging activity, use this self-validating protocol. It incorporates internal controls to verify both radical generation and chromogen derivatization.
Caption: Step-by-step workflow of the 2-deoxyribose degradation (TBA) assay.
Step-by-Step Protocol
1. Reagent Preparation (Prepare fresh on ice):
Buffer: 0.2 M Sodium phosphate buffer (pH 7.4).
Substrate: 10 mM 5-(Hydroxymethyl)oxolane-2,4-diol in deionized water.
Fenton Catalysts: 10 mM FeCl₃ and 10 mM EDTA (mix 1:1 to form Fe³⁺-EDTA complex).
Oxidant & Reductant: 10 mM H₂O₂ and 10 mM Ascorbic acid.
Detection Reagents: 1% (w/v) 2-Thiobarbituric acid (TBA) in 50 mM NaOH, and 2.8% (w/v) Trichloroacetic acid (TCA).
2. Reaction Assembly (Total Volume: 1.0 mL):
Add reagents to a microcentrifuge tube in the following order to prevent premature radical generation:
Phosphate buffer
2-Deoxyribose substrate
Test compound (or water for Negative Control; Lipoic Acid for Positive Control[4])
Fe³⁺-EDTA complex
H₂O₂
Causality Check: Always add Ascorbic acid last (
) to initiate the Fenton reaction.
3. Incubation:
Vortex gently and incubate at 37°C for 60 minutes. During this phase, •OH radicals will cleave the furanose ring to generate MDA.
4. Colorimetric Derivatization:
Halt the reaction by adding
of 2.8% TCA (lowers pH and precipitates proteins if testing biological samples).
Add
of 1% TBA.
Incubate the mixture in a boiling water bath (95°C - 100°C) for 15 minutes. The acidic heat drives the condensation of 1 molecule of MDA with 2 molecules of TBA.
Cool rapidly on ice for 5 minutes.
5. Quantification:
Measure the absorbance of the pink chromogen at 532 nm using a spectrophotometer.
Validation: The Negative Control (no scavenger) should yield the highest absorbance (maximum degradation). The Positive Control should show a dose-dependent reduction in
.
IV. References
[1] The Relative Reactivity of Deoxyribose and Ribose: Did DNA Come Before RNA? NASA. Available at:
[2] The Chemical Toxicology of 2-Deoxyribose Oxidation in DNA. ACS Publications. Available at:
[3] A Study of the Deoxyribose Fragmentation Products Formed by Oxidation of DNA with y-Radiation, Peroxynitrite and Calicheamicin. DSpace@MIT. Available at:
[4] Effect of organic co-solvents in the evaluation of the hydroxyl radical scavenging activity by the 2-deoxyribose degradation assay. Publications CNR API. Available at:
Technical Support Center: Poly(2-Deoxyribose Phosphodiester) Polymerization & Optimization
Welcome to the Technical Support Center for the polymerization of [1], commonly known as 2-deoxyribose. While traditionally recognized as the biological building block of DNA, synthetic polymer chemistry has repurposed t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the polymerization of [1], commonly known as 2-deoxyribose. While traditionally recognized as the biological building block of DNA, synthetic polymer chemistry has repurposed this monomer to engineer sequence-controlled poly(2-deoxyribose phosphodiester) backbones. These synthetic polymers serve as the structural foundation for advanced oligonucleotide delivery vehicles, such as PEGylated bottlebrush polymers (pacDNA)[2].
This guide provides drug development professionals with field-proven troubleshooting strategies, optimized coupling matrices, and self-validating protocols for the solid-phase stepwise condensation of bespoke 2-deoxyribose phosphoramidites[3].
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my coupling efficiency drop significantly after 10-15 cycles during the solid-phase condensation of 2-deoxyribose phosphoramidites?Causality: As the poly(2-deoxyribose) chain elongates, the growing polymer begins to collapse on itself due to intra-chain hydrogen bonding and steric bulk. This secondary structure formation limits the accessibility of the terminal 5'-hydroxyl group, preventing the incoming phosphoramidite from efficiently reacting.
Actionable Solution: Increase the coupling time from the standard 3 minutes to 6–10 minutes. Furthermore, switch from standard 1H-tetrazole to a more acidic and nucleophilic activator like 5-(Ethylthio)-1H-tetrazole (ETT). ETT accelerates the protonation of the diisopropylamino leaving group, driving the phosphitylation of the sterically hindered 5'-OH to completion.
Q2: I am observing incomplete removal of the protecting groups during post-synthesis cleavage, leading to heterogeneous polymer masses. How can I resolve this?Causality: The bespoke 2-deoxyribose modifiers (such as R-NH2 and R-C18) are synthesized from a precursor[3]. The 4-chlorobenzoyl protecting groups are highly robust and resist standard aqueous ammonium hydroxide cleavage, leaving partially protected intermediates.
Actionable Solution: Utilize AMA reagent (a 1:1 v/v mixture of 28% aqueous ammonium hydroxide and 40% aqueous methylamine) and incubate at 65°C for 2 hours. The methylamine provides the aggressive nucleophilicity required to efficiently cleave the robust 4-chlorobenzoyl esters without degrading the underlying phosphodiester backbone.
Q3: When incorporating the R-C18 hydrophobic modifier into the backbone, the synthesizer lines frequently clog, and the stepwise yield plummets. What is the root cause?Causality: The R-C18 phosphoramidite contains a long aliphatic chain, making it highly lipophilic. This drastically reduces its solubility in standard anhydrous acetonitrile (ACN), leading to spontaneous precipitation in the narrow delivery lines of the automated synthesizer.
Actionable Solution: Dissolve the R-C18 phosphoramidite in a solvent mixture of 15% dichloromethane (DCM) in ACN. The DCM disrupts the hydrophobic aggregation of the C18 tails. Ensure the synthesizer lines are programmed to purge with pure DCM followed by ACN immediately after the R-C18 coupling step.
Part 2: Quantitative Data & Optimization Matrix
To ensure high-fidelity polymerization, we have summarized the optimized reaction parameters for different 2-deoxyribose derivatives. Compare these metrics to baseline your synthesizer's performance.
Monomer Type
Solvent System
Activator
Coupling Time (min)
Average Stepwise Yield (%)
R-NH2
100% ACN
1H-Tetrazole (0.45 M)
3.0
92.5
R-NH2
100% ACN
ETT (0.25 M)
6.0
98.8
R-C18
100% ACN
ETT (0.25 M)
6.0
74.2 (Precipitation observed)
R-C18
15% DCM / 85% ACN
ETT (0.25 M)
10.0
97.4
Part 3: Self-Validating Experimental Protocol
Solid-Phase Synthesis of Poly(2-Deoxyribose Phosphodiester) Backbones
Step 1: Monomer Preparation
Synthesize R-NH2 and R-C18 phosphoramidites from the 1-chloro-3,5-di(4-chlorbenzoyl)-2-deoxy-D-ribose precursor[3].
Purify via flash chromatography (neutralized silica) and dissolve the monomers to a concentration of 0.1 M (use anhydrous ACN for R-NH2; use 15% DCM/ACN for R-C18).
Validation Check: Verify monomer integrity via ³¹P NMR; a sharp singlet around 149 ppm confirms a pure, unoxidized phosphoramidite.
Step 2: Chain Elongation (Automated Condensation)
Detritylation: Treat the solid support with 3% Trichloroacetic acid (TCA) in DCM for 80 seconds to remove the 5'-DMT protecting group.
Self-Validation: Quantify the released DMT cation via UV-Vis absorbance at 498 nm. A consistent DMT absorbance across cycles confirms >98% stepwise coupling efficiency. A sudden drop indicates line clogging or moisture contamination.
Coupling: Co-inject the 0.1 M phosphoramidite monomer and 0.25 M ETT activator. Allow a coupling time of 6–10 minutes depending on the monomer (see Optimization Matrix).
Capping: Cap unreacted 5'-hydroxyls using acetic anhydride/pyridine/THF and N-methylimidazole for 2 minutes to prevent the formation of deletion sequences.
Oxidation: Oxidize the unstable phosphite triester to the stable phosphodiester linkage using 0.02 M Iodine in THF/pyridine/water for 60 seconds.
Step 3: Cleavage and Deprotection
Transfer the solid support to a tightly sealed pressure vial.
Add 2.0 mL of AMA reagent (1:1 v/v NH₄OH/Methylamine).
Incubate at 65°C for exactly 2 hours to cleave the polymer from the support and globally deprotect the chlorobenzoyl groups.
Cool to 4°C before opening, then lyophilize the crude polymer.
Step 4: Post-Synthetic PEGylation
Purify the poly(2-deoxyribose) backbone via Reverse-Phase HPLC.
Graft PEG chains onto the deprotected R-NH2 repeating units using NHS-ester activated PEG (e.g., mPEG-NHS) in a 0.1 M sodium bicarbonate buffer (pH 8.2) to form the final bottlebrush polymer (pacDNA)[2].
Part 4: Mechanism & Workflow Visualization
The following diagram maps the causality and progression from the raw 2-deoxyribose monomer to the final sequence-controlled bottlebrush polymer.
Workflow for synthesizing sequence-defined poly(2-deoxyribose phosphodiester) bottlebrush polymers.
References
5-(Hydroxymethyl)oxolane-2,4-diol | C5H10O4 | CID 345751
Source: PubChem, National Institutes of Health
URL:[Link]
Bottlebrush Polymers with Sequence-Controlled Backbones for Enhanced Oligonucleotide Delivery
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link]
Bottlebrush polymers with sequence-controlled backbones for enhanced oligonucleotide delivery (Preprint & Methodology)
Source: bioRxiv
URL:[Link]
Forced degradation studies for 5-(Hydroxymethyl)oxolane-2,4-diol stability testing
Welcome to the Technical Support Center for forced degradation and stability testing of 5-(Hydroxymethyl)oxolane-2,4-diol (commonly known as 2-Deoxyribose , CID 345751)[1]. As the foundational deoxypentose sugar of DNA a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for forced degradation and stability testing of 5-(Hydroxymethyl)oxolane-2,4-diol (commonly known as 2-Deoxyribose , CID 345751)[1]. As the foundational deoxypentose sugar of DNA and a critical structural component in numerous nucleoside analog therapeutics, understanding its degradation pathways is paramount for drug development professionals.
This guide is engineered to provide researchers with field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights into the hydrolytic and oxidative vulnerabilities of this molecule.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does 5-(Hydroxymethyl)oxolane-2,4-diol exhibit such high sensitivity to oxidative stress, and how is this measured?Mechanistic Causality: The absence of a hydroxyl group at the 2'-position alters the electron density of the furanose ring compared to standard ribose. This structural feature makes the hydrogen atoms on the carbon backbone highly vulnerable to abstraction by electrophilic reactive oxygen species (ROS), particularly the hydroxyl radical (
OH)[2]. Oxidative cleavage of the ring predominantly yields malondialdehyde (MDA)[3].
Measurement: We measure this vulnerability using the 2-Deoxyribose Degradation Assay. Fenton reagents (Fe + HO) are used to generate OH in situ. The resulting MDA is quantified via condensation with thiobarbituric acid (TBA) at high temperatures, forming a pink chromogen that is measured spectrophotometrically at 532 nm[3].
Q2: How do we prevent Fe(III)-induced artifacts in our oxidative degradation baseline controls?Trustworthiness & Validation: A critical pitfall in standard oxidative stability testing is the artifactual oxidation of 2-deoxyribose by Fe(III). When Fe(III) is added before or after TBA—without the presence of Fenton reagents—it can generate MDA independently, leading to false-positive baseline degradation[4].
Solution: To build a self-validating system, you must run a specific negative control blank containing only 2-deoxyribose, buffer, and an iron chelator (e.g., EDTA), strictly omitting H
O and ascorbic acid. Furthermore, always add the iron chelator before the iron salt during sample preparation to ensure no free iron catalyzes unintended background degradation[4].
Q3: During acidic forced degradation, what are the primary degradation products, and what is the chemical causality?Mechanistic Causality: Under strongly acidic conditions, the molecule undergoes sequential dehydration. Unlike hexose sugars that typically dehydrate to form 5-hydroxymethylfurfural (5-HMF), 2-deoxyribose (a deoxypentose) primarily degrades into levulinic acid, formic acid, and specific furfural derivatives[5]. The mechanism initiates with the protonation of the ring oxygen, leading to ring opening, enolization, and the subsequent loss of water molecules to form thermodynamically stable organic acids.
Q4: We are experiencing poor retention and peak tailing during HPLC analysis of our stability samples. How can we resolve this?Expert Insight: 2-Deoxyribose is highly polar and lacks a strong UV chromophore, making standard reversed-phase (C18) HPLC challenging. Peak tailing is often a function of the mobile phase pH interacting poorly with the analyte's hydroxyl groups.
Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). If you must use a C18 column, ensure a highly aqueous mobile phase with a tightly controlled buffered pH (e.g., 10 mM ammonium phosphate buffer at pH 3.85) to maintain consistent peak symmetry[6]. Because UV absorption is poor, employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or a Refractive Index (RI) detector for accurate quantification[7].
This protocol is designed as a self-validating system to assess the oxidative degradation of 2-deoxyribose, controlling for metal-ion artifacts.
Reagent Preparation: Prepare 20 mM phosphate buffer (pH 7.4). Prepare fresh solutions of 5 mM 2-deoxyribose, 100
M FeCl, 100 M EDTA, 1 mM HO, and 100 M ascorbic acid[3][4].
Chelation Step (Critical): Mix the FeCl
and EDTA in equimolar concentrations prior to adding them to the main mixture. This prevents unchelated Fe(III) from causing artifactual degradation[4].
Reaction Initiation: In a microcentrifuge tube, combine 0.5 mL of phosphate buffer, 0.1 mL of 2-deoxyribose, and 0.1 mL of the Fe(III)-EDTA complex. Add 0.1 mL of H
O.
Catalysis: Add 0.1 mL of ascorbic acid to initiate the Fenton reaction (reducing Fe
to Fe). Incubate at 37°C for exactly 60 minutes[3].
Termination & Detection: Stop the reaction by adding 1 mL of 2.8% trichloroacetic acid (TCA). Add 1 mL of 1% thiobarbituric acid (TBA) in 0.05 M NaOH. Heat the mixture at 100°C for 15 minutes[3].
Quantification: Cool the samples on ice and measure the absorbance of the pink chromogen at 532 nm against the validated blank.
Technical Support Center: Minimizing Impurities in the Synthesis of 5-(Hydroxymethyl)oxolane-2,4-diol
Introduction Welcome to the technical support center for the synthesis of 5-(Hydroxymethyl)oxolane-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support center for the synthesis of 5-(Hydroxymethyl)oxolane-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this highly functionalized tetrahydrofuran derivative. Due to its multiple stereocenters and polar nature, achieving high purity can be a significant challenge. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you minimize impurities and optimize your synthetic outcomes.
The nomenclature "5-(Hydroxymethyl)oxolane-2,4-diol" is used here to refer to the structure more systematically named 5-(Hydroxymethyl)tetrahydrofuran-2,4-diol. This molecule is a valuable chiral building block found in a wide array of biologically active molecules and natural products.[1] Its synthesis is a key area of research, with numerous methods developed for its stereoselective construction.[1][2] This guide will focus on a common synthetic approach: the reduction of a suitable lactone precursor, and will address the impurities that may arise during this process.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the precise structure of 5-(Hydroxymethyl)oxolane-2,4-diol and why is stereochemistry important?
A1: The structure consists of a five-membered tetrahydrofuran (oxolane) ring with hydroxyl groups at the C2 and C4 positions, and a hydroxymethyl group at the C5 position. The molecule has three chiral centers (at C2, C4, and C5), meaning there are 2³ = 8 possible stereoisomers. The biological activity of molecules containing this scaffold is often highly dependent on the specific stereochemistry.[1] Therefore, controlling and confirming the stereochemical outcome of your synthesis is critical.
Q2: What is a common and reliable synthetic route to this compound?
A2: A prevalent strategy is the stereoselective reduction of a corresponding lactone, such as a derivative of 2-deoxy-D-ribono-1,4-lactone.[3] This approach is favored because the stereocenters of the starting material, often derived from the chiral pool (e.g., 2-deoxy-D-ribose), can be used to control the stereochemistry of the final product.[4][5] The reduction is typically achieved using a hydride reducing agent like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).[6][7]
Q3: What are the most common impurities I should expect?
A3: The impurity profile largely depends on the synthetic route, reaction conditions, and work-up procedure. Common impurities include:
Unreacted Starting Material (Lactone): Incomplete reduction is a common issue.
Over-reduction Products: While less common with NaBH₄, stronger reducing agents can potentially reduce the hydroxyl groups.
Ring-Opened Byproducts: The lactone can be hydrolyzed to the corresponding hydroxy acid, especially under basic or acidic conditions during workup.[6] This hydroxy acid can also be reduced to a linear polyol.
Epimers/Diastereomers: Non-stereoselective reduction or harsh reaction conditions can lead to the formation of undesired stereoisomers.
Residual Solvents and Reagents: Solvents used in the reaction and purification, as well as any catalysts or excess reagents, can be carried through.
Degradation Products: The target molecule can be sensitive to strong acids or bases and high temperatures, which can cause dehydration or other rearrangements.
Q4: Which analytical techniques are best for identifying and quantifying these impurities?
A4: A combination of techniques is recommended:
High-Performance Liquid Chromatography (HPLC): Ideal for separating polar compounds. A Hydrophilic Interaction Liquid Chromatography (HILIC) method is often more effective than standard reverse-phase for highly polar analytes.[8] Detectors such as Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) are necessary as the compound lacks a strong UV chromophore.
Gas Chromatography (GC): Requires derivatization of the polar hydroxyl groups to make the molecule volatile.[9] This can be useful for detecting less polar impurities. Chiral GC columns can be used to separate enantiomers.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the main product and for identifying major impurities. 2D-NMR techniques (COSY, HSQC) can help in assigning complex spectra.
Mass Spectrometry (MS): Provides molecular weight information for the product and any byproducts, which is invaluable for impurity identification.
Q5: What are the key principles for minimizing impurity formation from the start?
A5:
High-Purity Starting Materials: Ensure the purity of your starting lactone and all reagents and solvents.[10]
Strict Control of Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry. Use an inert atmosphere (e.g., nitrogen or argon) if reagents are air- or moisture-sensitive.
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction until the starting material is consumed to avoid incomplete reactions.
Optimized Work-up: Use a gentle work-up procedure. Avoid strong acids or bases if your product is sensitive. A careful aqueous wash and extraction can remove many water-soluble impurities.[11]
Part 2: Troubleshooting Guide
Problem 1: My final product is contaminated with the starting lactone.
Possible Cause: The reduction reaction was incomplete. This could be due to insufficient reducing agent, a deactivated reducing agent, or too short a reaction time.
Troubleshooting & Optimization:
Verify Reagent Activity: Use a fresh, unopened container of the hydride reducing agent.
Increase Stoichiometry: Incrementally increase the molar equivalents of the reducing agent (e.g., from 1.5 eq to 2.0 eq).
Extend Reaction Time: Monitor the reaction by TLC or HPLC and continue until the starting material spot/peak is no longer visible.
Increase Temperature: If the reaction is sluggish at low temperatures, consider slowly raising the temperature, while monitoring for byproduct formation.
Purification: The lactone is generally less polar than the diol product. Careful column chromatography on silica gel should allow for good separation.
Problem 2: My NMR shows broad signals and a complex baseline, suggesting a mixture of stereoisomers.
Possible Cause: The reduction was not stereoselective, or epimerization occurred at one of the chiral centers. This can be caused by harsh reaction conditions (e.g., high temperature, strong base/acid).
Troubleshooting & Optimization:
Lower Reaction Temperature: Perform the reduction at a lower temperature (e.g., 0 °C or -78 °C) to enhance stereoselectivity.
Use a Bulky Reducing Agent: Consider using a more sterically hindered reducing agent that may favor attack from one face of the carbonyl.
Chiral Analysis: Use a chiral HPLC or GC method to determine the diastereomeric and/or enantiomeric excess.[12][13][14]
Purification: Separating diastereomers can be challenging but is often achievable with careful column chromatography or preparative HPLC. Enantiomers will require a chiral separation method.[]
Problem 3: I have a significant byproduct with a similar polarity to my product, making it difficult to separate by column chromatography.
Possible Cause: This is often a ring-opened byproduct, such as the 1,2,4,6-tetrahydroxyhexane from the reduction of the hydrolyzed lactone.
Troubleshooting & Optimization:
Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions to prevent hydrolysis of the lactone starting material.
Neutral Work-up: During the work-up, avoid prolonged exposure to acidic or basic aqueous solutions. Quench the reaction carefully and neutralize the solution before extraction.
Alternative Purification: If silica gel chromatography is ineffective, consider:
Reverse-Phase Chromatography: For very polar compounds, a polar-modified C18 column may offer different selectivity.[16]
Recrystallization: If your product is a solid, screening for a suitable recrystallization solvent system can be a highly effective purification method.[17]
Derivatization: Protect the hydroxyl groups (e.g., as acetonides or silyl ethers), which will change the polarity and may allow for easier separation of the derivatized products. The protecting groups can then be removed in a subsequent step.
Problem 4: My final product is discolored (e.g., yellow or brown).
Possible Cause: Trace impurities or degradation products are present. This can sometimes be due to residual catalysts if a catalytic hydrogenation route was used, or from overheating during solvent evaporation.[18]
Troubleshooting & Optimization:
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated charcoal (1-2% by weight) for 15-30 minutes, then filter through a pad of celite.[19] Be aware that this can sometimes lead to loss of product due to adsorption.[17]
Recrystallization: This is often the most effective method for removing colored impurities.
Avoid High Temperatures: When removing solvent on a rotary evaporator, use a moderate temperature water bath to prevent thermal degradation.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis of Polar Diols (HILIC Method)
This protocol provides a starting point for analyzing the purity of 5-(Hydroxymethyl)oxolane-2,4-diol.
Column Selection: Use a HILIC column (e.g., silica, amide, or diol phase).
Mobile Phase Preparation:
Mobile Phase A (Aqueous): 10 mM ammonium formate in water.
Mobile Phase B (Organic): Acetonitrile.
Instrument Setup:
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detector: ELSD, CAD, or MS.
Injection Volume: 5 µL.
Gradient Elution:
Start with a high percentage of organic solvent (e.g., 95% B) to ensure retention of the polar analyte.
Run a linear gradient to a lower percentage of organic solvent (e.g., 50% B) over 15-20 minutes.
Include a re-equilibration step at the initial conditions for 5-10 minutes between injections.
Sample Preparation: Dissolve a small amount of your sample (approx. 1 mg/mL) in the initial mobile phase composition (95:5 Acetonitrile:Water) to ensure good peak shape.
Protocol 2: Purification by Silica Gel Flash Column Chromatography
Solvent System Selection: Use TLC to find a suitable eluent. Due to the high polarity of the diol, a polar solvent system will be required. Start with dichloromethane (DCM) and methanol (MeOH). A common starting point is 95:5 DCM:MeOH. If the compound remains at the baseline, increase the proportion of MeOH. Adding a small amount of ammonia (0.5%) to the eluent can sometimes improve peak shape for polar, acidic compounds.[20]
Column Packing: Dry pack the column with silica gel, or for better results, prepare a slurry of the silica gel in the least polar solvent of your eluent system (e.g., DCM) and pour it into the column.
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution.
Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain the pure product.
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Part 4: Visualization & Data Summary
Table 1: Common Impurities and Recommended Analytical Methods
Impurity
Likely Source
Recommended Analytical Method
Starting Lactone
Incomplete reaction
HPLC, ¹H NMR
Ring-Opened Hydroxy Acid
Hydrolysis of lactone
HPLC-MS, ¹H NMR (disappearance of lactone signals)
This diagram illustrates a common synthetic route via lactone reduction.
Caption: Reduction of a lactone precursor.
Diagram 2: Troubleshooting Workflow for Impurity Identification
This workflow guides the user through the process of identifying an unknown impurity.
Caption: Workflow for impurity identification.
References
Wolfe, J. P. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Monographs in Organic Chemistry. Available at: [Link]
Tost, M., & Kazmaier, U. (2020). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Available at: [Link]
Timmerman, J. C., & Filiberti, S. (2024). Stereoselective Synthesis of anti-2,4-Disubstituted Tetrahydrofurans via a Pd-Catalyzed Hayashi–Heck Arylation and Rh-Catalyzed Hydroformylation Sequence. The Journal of Organic Chemistry. Available at: [Link]
Wikipedia. (n.d.). Chiral analysis. Available at: [Link]
Google Patents. (n.d.). Method for producing 2-deoxy-l-ribose.
Li, P., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]
Madridge Publishers. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Available at: [Link]
Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. Available at: [Link]
Seela, F., et al. (2007). Conversion of 2-deoxy-d-ribose into 2-amino-5-(2-deoxy-β-d-ribofuranosyl)pyridine, 2′-deoxypseudouridine, and other C-(2′-deoxyribonucleosides). Organic & Biomolecular Chemistry. Available at: [Link]
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
University of Rochester. (n.d.). Workup: About. Available at: [Link]
Chemistry Steps. (2025). Synthesis and Reactions of Lactones and Lactams. Available at: [Link]
Reddit. (2023). Purification of strong polar and basic compounds. Available at: [Link]
PubMed. (2013). Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. Available at: [Link]
PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Available at: [Link]
ResearchGate. (2018). To tell the result the structure of the compound is needed.... Available at: [Link]
University of Rochester. (n.d.). Tips & Tricks: About. Available at: [Link]
Navigating the Catalytic Landscape for the Synthesis of 5-(Hydroxymethyl)oxolane-2,4-diol: A Comparative Guide to Precursor Synthesis
A Senior Application Scientist's Perspective on Catalyst Selection and Performance in the Valorization of Biomass-Derived Furanics The synthesis of highly functionalized oxolane derivatives, such as 5-(Hydroxymethyl)oxol...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Perspective on Catalyst Selection and Performance in the Valorization of Biomass-Derived Furanics
The synthesis of highly functionalized oxolane derivatives, such as 5-(Hydroxymethyl)oxolane-2,4-diol, is a topic of growing interest for researchers and drug development professionals due to their potential as chiral building blocks and bioactive molecules. However, a direct and well-documented catalytic route for the synthesis of 5-(Hydroxymethyl)oxolane-2,4-diol from biomass-derived platform molecules is not yet established in the current scientific literature. This guide, therefore, takes a foundational approach by providing a comprehensive comparative analysis of catalysts for the synthesis of its most logical and readily accessible precursors: 2,5-bis(hydroxymethyl)furan (BHMF) and 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF).
These furanic diols are key downstream products from the versatile platform chemical 5-Hydroxymethylfurfural (HMF), which is derived from the dehydration of C6 sugars from biomass.[1][2] The selective hydrogenation of HMF to yield either the unsaturated diol (BHMF) or the saturated diol (BHMTHF) is a critical step that hinges on the choice of an appropriate catalyst. Understanding the catalytic landscape for the synthesis of these precursors is the first and most crucial step for any researcher aiming to develop a synthetic route towards 5-(Hydroxymethyl)oxolane-2,4-diol.
This guide will delve into the nuances of different catalytic systems, presenting a comparative analysis based on experimental data. We will explore homogeneous, heterogeneous, and biocatalytic approaches, providing detailed experimental protocols and mechanistic insights to empower researchers in their catalyst selection and process optimization.
Proposed Synthetic Pathway to 5-(Hydroxymethyl)oxolane-2,4-diol
While a direct synthesis is not reported, a plausible synthetic route to 5-(Hydroxymethyl)oxolane-2,4-diol can be envisioned from BHMTHF. This would likely involve a dihydroxylation step across the C2-C3 or C3-C4 positions of the tetrahydrofuran ring. This transformation would require a catalyst capable of activating the C-H bonds and introducing hydroxyl groups, a challenging yet exciting area of catalytic research.
Caption: Proposed synthetic pathway from biomass to 5-(Hydroxymethyl)oxolane-2,4-diol.
Comparative Analysis of Catalysts for BHMF and BHMTHF Synthesis
The selective hydrogenation of HMF is a competitive reaction, with the desired product depending on the extent of reduction. The reduction of the aldehyde group yields BHMF, while the subsequent hydrogenation of the furan ring produces BHMTHF.[3] The choice of catalyst and reaction conditions is paramount in steering the selectivity towards the desired diol.
Homogeneous Catalysis
Homogeneous catalysts, typically metal complexes soluble in the reaction medium, offer high activity and selectivity under mild conditions due to their well-defined active sites.
Causality Behind Experimental Choices: The use of ruthenium-based complexes often stems from their high activity in hydrogenation reactions. The addition of a co-catalyst or a specific ligand can modulate the selectivity towards the desired product by influencing the electronic properties of the metal center. The choice of solvent is also critical; polar solvents can stabilize intermediates and influence the reaction pathway.
Heterogeneous Catalysis
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are highly favored for industrial applications due to their ease of separation and recyclability.
Causality Behind Experimental Choices: The support material in heterogeneous catalysts plays a crucial role. For instance, ceria (CeOₓ) is known for its oxygen storage capacity, which can promote the catalytic activity of the supported metal. The acidic or basic nature of the support can also influence the reaction selectivity. The use of non-precious metals like nickel and copper is driven by their lower cost, making the process more economically viable.
Biocatalysis
Enzymatic catalysis offers a green and highly selective alternative for the synthesis of furanic diols. Biocatalysts operate under mild conditions, often with high chemo-, regio-, and stereoselectivity.
Causality Behind Experimental Choices: The use of whole-cell biocatalysts, such as recombinant Saccharomyces cerevisiae, provides a cost-effective approach as it avoids the need for enzyme purification. The choice of the specific enzyme (e.g., an alcohol dehydrogenase) is based on its substrate specificity and cofactor requirements. The reaction medium and conditions are optimized to ensure the viability and activity of the microbial cells.
Experimental Protocols
Synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) using a Heterogeneous Catalyst
This protocol is a representative example for the selective hydrogenation of HMF to BHMF using a copper-based catalyst.
Materials:
5-Hydroxymethylfurfural (HMF)
CuO-Fe₃O₄/AC catalyst
Ethanol (solvent)
High-pressure autoclave reactor with magnetic stirring
Gas chromatograph (GC) for analysis
Procedure:
In a typical experiment, the CuO-Fe₃O₄/AC catalyst is added to a solution of HMF in ethanol in a high-pressure autoclave.
The autoclave is sealed and purged several times with nitrogen to remove air.
The reactor is then pressurized with hydrogen gas to the desired pressure.
The reaction mixture is heated to 150 °C with vigorous stirring.
The reaction progress is monitored by taking samples periodically and analyzing them by GC.
After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released.
The catalyst is separated from the reaction mixture by filtration.
The solvent is removed under reduced pressure to obtain the crude product, which can be further purified by crystallization or chromatography.
Synthesis of 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF) using a Heterogeneous Catalyst
This protocol describes a typical procedure for the complete hydrogenation of HMF to BHMTHF using a ruthenium-based catalyst.
Materials:
5-Hydroxymethylfurfural (HMF)
Ru/CeOₓ catalyst
Water or an organic solvent (e.g., methanol)
High-pressure autoclave reactor with magnetic stirring
Gas chromatograph (GC) for analysis
Procedure:
The Ru/CeOₓ catalyst and a solution of HMF in the chosen solvent are loaded into a high-pressure autoclave.
The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen.
The reaction is carried out at a specific temperature and pressure with continuous stirring.
The conversion of HMF and the formation of BHMTHF are monitored by GC analysis of the reaction mixture at different time intervals.
Upon completion of the reaction, the reactor is cooled and depressurized.
The solid catalyst is recovered by filtration for potential reuse.
The solvent is evaporated from the filtrate to yield the BHMTHF product, which can be purified if necessary.
Visualizing the Catalytic Pathways
Caption: Catalytic pathways for the selective and complete hydrogenation of HMF.
Conclusion and Future Outlook
While the direct synthesis of 5-(Hydroxymethyl)oxolane-2,4-diol remains an open challenge, the catalytic production of its key precursors, BHMF and BHMTHF, from biomass-derived HMF is a well-established and continuously evolving field. This guide has provided a comparative overview of various catalytic systems, highlighting the critical role of catalyst design and reaction engineering in achieving high yields and selectivities.
For researchers and drug development professionals, the information presented here serves as a solid foundation for embarking on the synthesis of novel oxolane derivatives. The detailed protocols and mechanistic insights offer practical guidance for laboratory-scale synthesis of the necessary precursors. The future development in this area will likely focus on the design of novel, highly selective catalysts for the direct functionalization of the tetrahydrofuran ring in BHMTHF to introduce the desired diol functionality. Success in this endeavor will open up new avenues for the synthesis of complex and valuable molecules from renewable resources.
References
Alamillo, R., et al. (2012). The Selective Hydrogenation of Biomass-Derived 5-Hydroxymethylfurfural using Heterogeneous Catalysts. Green Chemistry, 14(5), 1413-1419.
Li, C., et al. (2022). Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols. Frontiers in Chemistry, 10, 923855. [Link]
Morressier. (2019). Catalytic conversion of carbohydrates to 5-hydroxymethylfurfural (HMF) and its potential for the production of non-isocyanate polyurethanes. [Link]
ResearchGate. (n.d.). (A) Ring‐hydrogenation and (D) ring‐opening of 2,5‐bis‐(hydroxymethyl)‐furan (BHF). [Link]
ResearchGate. (n.d.). Biomass into chemicals: One-pot production of furan-based diols from carbohydrates via tandem reactions. [Link]
MDPI. (2024). Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. [Link]
ResearchGate. (n.d.). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: Perspectives. [Link]
ACS Publications. (2026). Insights into the Catalytic Production of C4–C6 Aliphatic Diols from Biomass-Derived Platform Chemicals: A Review. [Link]
University of Groningen. (2012). From 5-Hydroxymethylfurfural (HMF) to Polymer Precursors: Catalyst Screening Studies on the Conversion of 1,2,6-hexanetriol to 1,6-hexanediol. [Link]
Frontiers. (2022). Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols. [Link]
BioResources. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. [Link]
ResearchGate. (n.d.). Synthesis of furan derivatives using vicinal diols as C2‐precursor. [Link]
ACS Green Chemistry. (n.d.). Synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) and derivatization in 2,5-bis(alkoxymethyl) furans (BAMFs). [Link]
ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. [Link]
PubMed. (2020). Catalytic synthesis of 2,5-bis(hydroxymethyl)furan from 5-hydroxymethylfurfual by recombinant Saccharomyces cerevisiae. [Link]
PMC. (n.d.). Sustainable production of 2,5-diformylfuran via peroxymonosulfate-triggered mild catalytic oxidation of lignocellulosic biomass. [Link]
PMC. (n.d.). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. [Link]
Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted furan rings. [Link]
PrepChem.com. (n.d.). Synthesis of 2,5-dihydroxymethyl tetrahydrofuran. [Link]
ResearchGate. (2026). Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu) under near ambient conditions. [Link]
A Senior Application Scientist's Guide to Validating Analytical Methods for 2-Deoxy-ribofuranose Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Deoxy-ribofuranose is a critical aspect of various biomedical research areas, including DNA damage assessment, virology, a...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Deoxy-ribofuranose is a critical aspect of various biomedical research areas, including DNA damage assessment, virology, and the development of therapeutic nucleoside analogs.[1][2] The choice of an analytical method and its rigorous validation are paramount to ensure the reliability, reproducibility, and scientific integrity of experimental data. This guide provides an in-depth comparison of common analytical methods for 2-Deoxy-ribofuranose quantification, with a focus on the practical application of validation principles as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8]
The Imperative of Method Validation
Before delving into specific techniques, it is crucial to understand the "why" behind method validation. An analytical method is not merely a set of instructions; it is a scientific process that must be proven "fit for purpose."[6] Validation provides objective evidence that a method consistently produces a result that meets its predetermined specifications and quality attributes.[9] This is not a mere compliance exercise but a foundational element of good scientific practice, ensuring that the data generated can be trusted for critical decision-making in research and drug development.[3][10]
The core parameters of analytical method validation, as defined by ICH guidelines, include:[3][5]
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[3]
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[3]
Accuracy: The closeness of the test results obtained by the method to the true value.[3][5]
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] This includes:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or different equipment.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Quantification Methods
This guide will now explore the validation of three primary analytical techniques for 2-Deoxy-ribofuranose quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds like 2-Deoxy-ribofuranose.[11][12] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Principle of HPLC for 2-Deoxy-ribofuranose Quantification
2-Deoxy-ribofuranose, lacking a strong chromophore, presents a detection challenge for standard UV-Vis detectors.[13] Therefore, HPLC methods for its quantification often employ one of the following detection strategies:
Refractive Index (RI) Detection: RI detectors measure the change in the refractive index of the mobile phase as the analyte elutes. While universal, they are less sensitive and not compatible with gradient elution.[13]
Evaporative Light Scattering Detection (ELSD): ELSD is a more sensitive alternative to RI and is compatible with gradient elution.[12][13] It works by nebulizing the eluent, evaporating the mobile phase, and detecting the light scattered by the non-volatile analyte particles.
Pulsed Amperometric Detection (PAD): This highly sensitive electrochemical detection method is well-suited for carbohydrates and does not require derivatization.[13]
Pre-column or Post-column Derivatization: This involves reacting the analyte with a UV-absorbing or fluorescent tag to enhance its detectability.
Experimental Protocol for HPLC Method Validation
The following is a generalized protocol for the validation of an HPLC method for 2-Deoxy-ribofuranose quantification, assuming the use of an ELSD detector.
dot
Caption: Workflow for HPLC Method Validation.
Step 1: System Suitability
Before initiating the validation, system suitability tests must be performed to ensure the chromatographic system is performing adequately. This typically involves multiple injections of a standard solution to check for consistency in retention time, peak area, and other parameters.
Step 2: Specificity
Objective: To demonstrate that the method can differentiate and quantify 2-Deoxy-ribofuranose in the presence of other sample matrix components.
Procedure:
Analyze a blank sample matrix (e.g., cell lysate without the analyte).
Analyze a sample spiked with 2-Deoxy-ribofuranose.
Analyze a sample containing potential interfering substances (e.g., other sugars, related metabolites).
Acceptance Criteria: The blank sample should not show any peak at the retention time of 2-Deoxy-ribofuranose. The peak for 2-Deoxy-ribofuranose in the spiked sample should be well-resolved from other peaks.
Step 3: Linearity and Range
Objective: To establish a linear relationship between the concentration of 2-Deoxy-ribofuranose and the detector response over a defined range.
Procedure:
Prepare a series of at least five calibration standards of 2-Deoxy-ribofuranose spanning the expected concentration range in the samples.
Inject each standard in triplicate.
Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[11] The y-intercept should be close to zero.
Step 4: Accuracy
Objective: To determine the closeness of the measured concentration to the true concentration.
Procedure:
Perform a recovery study by spiking a blank matrix with known concentrations of 2-Deoxy-ribofuranose at three levels (low, medium, and high) within the linear range.
Analyze these spiked samples in triplicate.
Calculate the percentage recovery for each sample.
Acceptance Criteria: The mean recovery should be within 80-120% for each concentration level.[14]
Step 5: Precision
Objective: To assess the degree of scatter between a series of measurements.
Procedure:
Repeatability (Intra-assay): Analyze six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2% for repeatability and intermediate precision.[14]
Step 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of 2-Deoxy-ribofuranose that can be reliably detected and quantified.
Procedure:
Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[11]
Acceptance Criteria: The LOQ should be the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
Step 7: Robustness
Objective: To evaluate the method's reliability when subjected to small, deliberate variations in method parameters.
Procedure: Introduce small changes to parameters such as mobile phase composition (e.g., ±2% organic solvent), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by these variations.
Performance Comparison of HPLC Methods
Parameter
HPLC-RI
HPLC-ELSD
HPLC-PAD
Principle
Refractive Index
Evaporative Light Scattering
Pulsed Amperometry
Sensitivity
Low
Moderate to High
High
Linearity (r²)
≥ 0.99
≥ 0.99
≥ 0.99
Accuracy (% Recovery)
85-115%
90-110%
95-105%
Precision (%RSD)
< 5%
< 3%
< 2%
Gradient Compatible
No
Yes
Yes
Derivatization
Not Required
Not Required
Not Required
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly sensitive and specific, making it an excellent choice for the quantification of 2-Deoxy-ribofuranose, especially at low concentrations.[1][15]
Principle of GC-MS for 2-Deoxy-ribofuranose Quantification
2-Deoxy-ribofuranose is a non-volatile sugar and cannot be directly analyzed by GC.[16][17] Therefore, a crucial step in GC-MS analysis is derivatization, which converts the polar hydroxyl groups of the sugar into more volatile and thermally stable derivatives.[16][17][18] Common derivatization methods include silylation (e.g., using BSTFA) and oximation followed by silylation.[16][17][18] The derivatized analyte is then separated on a GC column and detected by a mass spectrometer, which provides both quantitative information and structural confirmation.
Experimental Protocol for GC-MS Method Validation
The validation of a GC-MS method follows similar principles to that of HPLC, with a strong emphasis on the derivatization step.
dot
Caption: Workflow for GC-MS Method Validation.
Step 1: Optimization of Derivatization
Before validation, the derivatization reaction (e.g., silylation) must be optimized for temperature, time, and reagent concentration to ensure complete and reproducible derivatization of 2-Deoxy-ribofuranose.
Step 2: Specificity
Objective: To ensure that the signal detected corresponds solely to the derivatized 2-Deoxy-ribofuranose.
Procedure:
Analyze a derivatized blank matrix.
Analyze a derivatized spiked sample.
Utilize Selected Ion Monitoring (SIM) mode on the mass spectrometer to monitor specific fragment ions of the derivatized 2-Deoxy-ribofuranose, significantly enhancing specificity.
Acceptance Criteria: No interfering peaks should be observed at the retention time and m/z of the target analyte in the blank. The ion ratios in the sample should match those of a pure standard.
Step 3: Linearity and Range
Objective: To establish a linear relationship between the concentration of 2-Deoxy-ribofuranose and the instrument response.
Procedure:
Prepare a series of at least five calibration standards.
Derivatize each standard and inject in triplicate.
Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration.
Objective: To assess the agreement between the measured and true values.
Procedure:
Perform a recovery study by spiking a blank matrix with known amounts of 2-Deoxy-ribofuranose at three concentration levels.
Process (including derivatization) and analyze these samples in triplicate.
Acceptance Criteria: Mean recovery should be within 80-120%.
Step 5: Precision
Objective: To evaluate the variability of the method.
Procedure:
Repeatability: Analyze six replicate spiked samples at a single concentration on the same day.
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
Acceptance Criteria: RSD ≤ 15%.
Step 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest detectable and quantifiable concentrations.
Procedure:
Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria: The LOQ must be quantifiable with acceptable accuracy and precision.
Step 7: Robustness
Objective: To assess the method's resilience to small variations.
Procedure: Introduce slight changes in GC parameters such as injection temperature, oven temperature ramp, and gas flow rate.
Acceptance Criteria: The method should remain reliable and produce consistent results.
Performance Comparison of GC-MS Methods
Parameter
GC-MS (Silylation)
Principle
Gas Chromatography-Mass Spectrometry
Sensitivity
Very High
Linearity (r²)
≥ 0.99
Accuracy (% Recovery)
90-110%
Precision (%RSD)
< 15%
Specificity
Very High (with SIM)
Derivatization
Required
Enzymatic Assays
Enzymatic assays offer a high-throughput and often simpler alternative to chromatographic methods for the quantification of 2-Deoxy-ribofuranose. These assays are based on the specific conversion of the analyte by an enzyme, leading to a measurable change in absorbance or fluorescence.
Principle of Enzymatic Assays for 2-Deoxy-ribofuranose Quantification
A common enzymatic assay for 2-Deoxy-ribofuranose involves the enzyme 2-deoxyribose-5-phosphate aldolase (DERA).[19] DERA catalyzes the reversible aldol reaction of 2-deoxyribose-5-phosphate to glyceraldehyde-3-phosphate and acetaldehyde. In the presence of a suitable coupling enzyme system, the reaction can be driven in one direction, and the product or a cofactor (e.g., NADH) can be measured spectrophotometrically.
Experimental Protocol for Enzymatic Assay Validation
The validation of an enzymatic assay focuses on the performance of the entire assay system.
dot
Caption: Workflow for Enzymatic Assay Validation.
Step 1: Specificity
Objective: To ensure the enzyme is specific for 2-Deoxy-ribofuranose and does not react with other components in the sample.
Procedure: Test the assay with a panel of structurally related sugars and potential interfering substances.
Acceptance Criteria: The assay should show minimal to no response for compounds other than 2-Deoxy-ribofuranose.
Step 2: Linearity and Range
Objective: To establish the range over which the assay response is proportional to the concentration of 2-Deoxy-ribofuranose.
Procedure: Prepare a standard curve with a series of known concentrations of 2-Deoxy-ribofuranose and measure the absorbance or fluorescence.
Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.
Step 3: Accuracy
Objective: To determine the agreement between the measured value and the true value.
Procedure: Perform a spike and recovery experiment by adding known amounts of 2-Deoxy-ribofuranose to the sample matrix.
Acceptance Criteria: Mean recovery should be within 80-120%.
Step 4: Precision
Objective: To assess the repeatability of the assay.
Procedure:
Intra-assay Precision: Analyze multiple replicates of the same sample within a single assay run.
Inter-assay Precision: Analyze the same sample on different days or with different batches of reagents.
Acceptance Criteria: RSD ≤ 15%.
Step 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration that can be reliably detected and quantified.
Procedure: Determine the lowest concentration that gives a signal significantly different from the blank (e.g., mean of the blank + 3 * standard deviation of the blank for LOD).
Acceptance Criteria: The LOQ should be the lowest point on the standard curve that demonstrates acceptable accuracy and precision.
Step 6: Robustness
Objective: To evaluate the assay's performance under slightly varied conditions.
Procedure: Introduce small variations in parameters such as incubation time, temperature, and pH.
Acceptance Criteria: The assay results should not be significantly affected by these minor changes.
Performance Comparison of Enzymatic Assays
Parameter
Enzymatic Assay
Principle
Enzyme-catalyzed reaction
Sensitivity
Moderate to High
Linearity (r²)
≥ 0.99
Accuracy (% Recovery)
85-115%
Precision (%RSD)
< 15%
Specificity
High (Enzyme-dependent)
Throughput
High
Conclusion: Selecting the Appropriate Validated Method
The choice of the analytical method for 2-Deoxy-ribofuranose quantification depends on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, the available instrumentation, and the desired sample throughput.
HPLC methods, particularly with ELSD or PAD, offer a good balance of sensitivity, robustness, and versatility.
GC-MS is the gold standard for high sensitivity and specificity, making it ideal for trace-level quantification. However, it requires a more involved sample preparation process due to the need for derivatization.
Enzymatic assays are well-suited for high-throughput screening and routine analysis where high sensitivity is not the primary concern.
Regardless of the method chosen, a thorough and well-documented validation process is non-negotiable. By adhering to the principles outlined in this guide and referencing the authoritative guidelines from bodies like the ICH and FDA, researchers can ensure the generation of high-quality, reliable, and defensible data for their critical research and development endeavors.
References
Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. (2022, June 8). Restek. Retrieved from [Link]
FDA Guidelines for Analytical Method Validation | PDF. (n.d.). Scribd. Retrieved from [Link]
Overcome the Complexities of Analyzing for Sugars by GC-MS. (2024, February 2). Restek. Retrieved from [Link]
FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]
Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]
Your Essential Guide to Bioanalytical Method Validation. (2025, December 26). ProPharma. Retrieved from [Link]
Analysis of sugars by GC method. (2014, August 23). Chromatography Forum. Retrieved from [Link]
Application of GC in the Analysis of Carbohydrates. (2021, March 5). UKDiss.com. Retrieved from [Link]
Derivatization of carbohydrates for GC and GC–MS analyses. (2020, November 7). Scribd. Retrieved from [Link]
GC-MS methods to quantify the 2-deoxypentos-4-ulose and 3′-phosphoglycolate pathways of 4′-oxidation of 2-deoxyribose in DNA. (n.d.). National Institutes of Health. Retrieved from [Link]
Development and validation of HPLC method for determination of sugars in palm sap, palm syrup, sugarcane jaggery and palm jagger. (n.d.). CABI Digital Library. Retrieved from [Link]
Your Essential Guide to Sugar Analysis with Liquid Chromatography. (n.d.). Waters. Retrieved from [Link]
Highly Sensitive and Simple Method for Sugar Analysis Using HPLC-ECD. (n.d.). GL Sciences. Retrieved from [Link]
A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. (2023, March 14). MDPI. Retrieved from [Link]
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
Dosage of sugars by HPLC (Type-II). (n.d.). OIV. Retrieved from [Link]
HPLC Method for Analysis of 2-Deoxy-D-Glucose on Primesep S2 Column. (n.d.). SIELC Technologies. Retrieved from [Link]
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]
ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Retrieved from [Link]
GC/MS methods to quantify the 2-deoxypentos-4-ulose and 3'-phosphoglycolate pathways of 4' oxidation of 2-deoxyribose in DNA: application to DNA damage produced by gamma radiation and bleomycin. (2007, October 19). PubMed. Retrieved from [Link]
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy. Retrieved from [Link]
GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. (n.d.). CABI Digital Library. Retrieved from [Link]
A Novel LC-ELSD Method for the Quantification of 2-Deoxy D-Glucose Using HILIC Chromatography. (n.d.). Scholars Research Library. Retrieved from [Link]
An Improved Two-Dimensional HPLC Method for Endogenous 2'-Deoxy-ADPR and 2'-Deoxy-NAD. (2025). PubMed. Retrieved from [Link]
Enzymatic Synthesis of 2′-Deoxy-β-D-ribonucleosides of 8-Azapurines and 8-Aza-7-deazapurines. (2025, August 5). ResearchGate. Retrieved from [Link]
Immobilization of 2‐Deoxy‐d–ribose‐5‐phosphate Aldolase on Membrane Supports by Spray‐Coating. (n.d.). Forschungszentrum Jülich. Retrieved from [Link]!
Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications—Upd. (2023, July 19). Wiley Analytical Science. Retrieved from [Link]
HPLC Methods for analysis of 2'-Deoxyadenosine. (n.d.). HELIX Chromatography. Retrieved from [Link]
β-2-Deoxy-D-ribose, TMS. (n.d.). NIST WebBook. Retrieved from [Link]
High-performance liquid chromatography – the inosine, adenosine and their 2´-deoxy-forms determination. (n.d.). IS MUNI. Retrieved from [Link]
Capillary electrophoresis applied to DNA: determining and harnessing sequence and structure to advance bioanalyses (2009–2014). (n.d.). PMC. Retrieved from [Link]
Methods for 2-Deoxyglycoside Synthesis. (2018, June 28). ACS Publications. Retrieved from [Link]
Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. (2021, August 19). SpringerLink. Retrieved from [Link]
Analytical Methods For 2-Deoxy-D-Glucose. (n.d.). Google Patents.
High Performance Capillary Electrophoresis. (n.d.). Agilent. Retrieved from [Link]
Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (n.d.). Open Research Library. Retrieved from [Link]
Capillary Electrophoresis–Tandem Mass Spectrometry as an Analytical Technique for the Simultaneous Determination of Multiclass Cyanotoxins †. (2022, July 22). MDPI. Retrieved from [Link]
Principles of Capillary Electrophoresis – A Small Synthesis. (2022, June 30). gnoscience. Retrieved from [Link]
Carbohydrates in the gas phase: conformational preference of D-ribose and 2-deoxy-D-ribose1 PAPER. (2013, September 10). accedaCRIS. Retrieved from [Link]
D ‐Ribose 1‐Phosphate Via Enzymatic Phosphorolysis of 7‐Methylguanosine and 7‐Methyldeoxyguanosine. (n.d.). ResearchGate. Retrieved from [Link]
5-(Hydroxymethyl)oxolane-2,4-diol vs. 2,5-bis(hydroxymethyl)furan (BHMF) as a polymer monomer
Bio-Based Cyclic Monomers in Polymer Synthesis: A Comparative Guide on 5-(Hydroxymethyl)oxolane-2,4-diol vs. 2,5-Bis(hydroxymethyl)furan (BHMF) In the rapidly evolving landscape of sustainable polymer chemistry, the sele...
Author: BenchChem Technical Support Team. Date: March 2026
Bio-Based Cyclic Monomers in Polymer Synthesis: A Comparative Guide on 5-(Hydroxymethyl)oxolane-2,4-diol vs. 2,5-Bis(hydroxymethyl)furan (BHMF)
In the rapidly evolving landscape of sustainable polymer chemistry, the selection of cyclic, oxygen-containing monomers dictates both the synthetic strategy and the thermomechanical limits of the resulting materials. This technical guide provides an in-depth comparative analysis of two structurally distinct bio-based monomers: 2,5-bis(hydroxymethyl)furan (BHMF) and 5-(hydroxymethyl)oxolane-2,4-diol .
While both feature a five-membered oxygen heterocycle, their differing saturation levels and hydroxyl configurations require completely divergent polymerization pathways. BHMF is a rigid, aromatic diol heavily utilized in sustainable plastics [[1]](), whereas 5-(hydroxymethyl)oxolane-2,4-diol (the IUPAC designation for 2-deoxyribose) is a saturated, chiral molecule that serves as the fundamental monomeric backbone for DNA and specialized biocompatible polyphosphodiesters [[2]]().
Structural & Mechanistic Divergence
As an application scientist, understanding the causality behind monomer reactivity is critical to designing successful polymerization workflows.
BHMF derives its properties from its planar furan ring. It acts as a primary diol, making it an excellent candidate for step-growth polycondensation with diacids or diisocyanates to form polyesters and polyurethanes. However, the benzylic-like primary hydroxyls are highly susceptible to etherification and thermal degradation at elevated temperatures (>150°C) 3. Traditional high-heat melt polycondensation often yields dark, cross-linked byproducts, necessitating the use of enzymatic catalysis.
5-(Hydroxymethyl)oxolane-2,4-diol , conversely, is a saturated oxolane featuring three reactive oxygen sites: a primary hydroxyl at C5, a secondary hydroxyl at C3, and a highly reactive hemiacetal at C1. Unprotected polymerization of this monomer leads to chaotic branching, ring-opening to the aldehyde tautomer, and Maillard-type degradation. Linear polymerization strictly requires orthogonal protection to yield sequence-controlled polymers 4.
Logical relationship detailing the divergent polymerization pathways of BHMF and the oxolane diol.
Comparative Data Matrix
The following table summarizes the quantitative and qualitative data distinguishing these two monomers in polymer science:
Property
2,5-Bis(hydroxymethyl)furan (BHMF)
5-(Hydroxymethyl)oxolane-2,4-diol
Common Name
BHMF
2-Deoxyribose
Ring Structure
Planar, aromatic furan
Puckered, saturated tetrahydrofuran
Hydroxyl Functionality
2 Primary (-OH)
1 Primary, 1 Secondary, 1 Hemiacetal
Polymerization Mode
Direct step-growth polycondensation
Step-growth with orthogonal protection
Typical Co-monomers
Succinic acid, Adipic acid, Diisocyanates
Phosphoramidites, Phosphates
Resulting Polymer Class
Polyesters, Polyurethanes
Polyphosphodiesters (Nucleic Acids)
Thermal Properties (Tg)
High (Rigid backbone)
Low (Flexible, highly hydrophilic)
Primary Application
Sustainable packaging, resins, coatings
Biomedical polymers, synthetic biology
Experimental Protocols & Mechanistic Rationale
Workflow 1: Enzymatic Synthesis of BHMF-based Polyesters
Causality & Mechanistic Rationale:
The choice of enzymatic polymerization over traditional titanium-catalyzed melt polycondensation is driven by BHMF’s thermal instability. At temperatures exceeding 150°C, the furan ring is susceptible to etherification, which leads to undesirable gelation and discoloration. Candida antarctica Lipase B (CALB) operates efficiently at 80°C, preserving the monomer's structural integrity while driving esterification 5.
Step-by-Step Methodology:
Monomer Preparation: In a Schlenk flask, combine equimolar amounts of BHMF (10 mmol) and a diacid ester (e.g., diethyl succinate, 10 mmol). Add diphenyl ether (10 mL) as a solvent and immobilized CALB (10% w/w of monomers).
Oligomerization: Purge the system with nitrogen. Heat the mixture to 70–80°C with magnetic stirring for 2 hours to initiate the reaction and form short-chain oligomers.
Polycondensation: Gradually apply a high vacuum (< 1 mbar) to the system. Self-Validation Checkpoint: The transition to polycondensation is validated by the collection of the ethanol byproduct in a cold trap and a visible increase in melt viscosity. Maintain vacuum for 24–48 hours.
Enzyme Removal: Quench the reaction by cooling. Dissolve the crude polymer mixture in chloroform and filter the solution to recover the immobilized CALB enzyme.
Precipitation: Pour the filtrate into a large excess of cold methanol. Filter the precipitated bio-polyester and dry under vacuum to a constant weight.
Step-by-step experimental workflow for the enzymatic synthesis of BHMF-based polyesters.
Workflow 2: Controlled Polymerization of 5-(Hydroxymethyl)oxolane-2,4-diol
Causality & Mechanistic Rationale:
Unlike BHMF, this oxolane derivative possesses multiple reactive hydroxyls with varying pKa and steric profiles. To prevent the C1 hemiacetal from participating in side reactions, a self-validating orthogonal protection strategy is mandatory. The dimethoxytrityl (DMT) group selectively protects the less sterically hindered primary C5-OH, while the secondary C3-OH is activated as a phosphoramidite. This ensures strictly linear 3'→5' step-growth without branching 6.
Step-by-Step Methodology:
Detritylation: Expose the solid-support-bound monomer to 3% trichloroacetic acid in dichloromethane to remove the DMT protecting group from the 5'-OH. Self-Validation Checkpoint: The cleavage releases the dimethoxytrityl cation, exhibiting a brilliant orange color. Quantifying the absorbance of this effluent at 498 nm provides a real-time measurement of the previous step's coupling efficiency.
Coupling: Introduce the next 5-(hydroxymethyl)oxolane-2,4-diol monomer (pre-activated at the 3'-OH as a phosphoramidite) alongside a weak acid catalyst (e.g., 1H-tetrazole). This forms an unstable phosphite triester linkage.
Capping: Treat the column with acetic anhydride and N-methylimidazole. This acetylates any unreacted 5'-OH groups, preventing the formation of deletion sequences in the polymer chain.
Oxidation: Flush the system with a solution of iodine, water, and pyridine. This oxidizes the unstable phosphite triester into a robust, degradation-resistant phosphodiester bond.
References
Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials
Source: PMC (National Institutes of Health)1
Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials
Source: ACS Omega3
Enzymatic Synthesis of Biobased Polyesters Using 2,5-Bis(hydroxymethyl)furan as the Building Block
Source: University of Groningen Research Portal5
Performance Comparison of Polyesters Derived from Bio-Based Diols: A Technical Guide
The transition from petrochemical to renewable feedstocks has positioned bio-based aliphatic polyesters at the forefront of sustainable materials science. For researchers and drug development professionals, selecting the...
Author: BenchChem Technical Support Team. Date: March 2026
The transition from petrochemical to renewable feedstocks has positioned bio-based aliphatic polyesters at the forefront of sustainable materials science. For researchers and drug development professionals, selecting the appropriate bio-based diol—such as 1,3-propanediol (1,3-PDO), 1,4-butanediol (1,4-BDO), or isosorbide—is the most critical variable in polymer design. The molecular architecture of the chosen diol fundamentally dictates the polymer's thermomechanical properties, degradation kinetics, and suitability for advanced biomedical applications.
This guide provides an objective, data-driven comparison of polyesters derived from leading bio-based diols, complete with mechanistic insights and validated synthesis protocols.
Mechanistic Insights: Molecular Architecture and Polymer Properties
The performance of a bio-based polyester is not arbitrary; it is a direct consequence of the spatial arrangement and flexibility of its monomeric building blocks. As an application scientist, I evaluate diols based on two primary mechanistic phenomena:
The Odd-Even Effect
The carbon chain length of linear aliphatic diols governs the polymer's ability to crystallize.1[1]. Conversely, odd-carbon diols like 1,3-PDO and 1,5-pentanediol disrupt intermolecular bonding forces. This spatial mismatch reduces crystallinity, resulting in lower Tm values and highly flexible, elastomeric materials[1].
Steric Hindrance and Rigidity
When high thermal stability is required, cyclic diols are utilized.2[2]. This rigidity drastically increases the glass transition temperature (Tg) (often exceeding 48°C), but the irregular chain packing typically results in an amorphous morphology[2].
Logical relationship between bio-based diol molecular architecture and resulting polyester properties.
Comparative Performance Data
To objectively compare these diols, we analyze polyesters synthesized using a standardized bio-succinic acid (SA) backbone. The quantitative data below highlights how substituting the diol monomer fundamentally alters the macroscopic properties of the polymer.3[3].3[3].
Table 1: Thermomechanical Properties of Bio-Based Succinate Polyesters
To synthesize these polyesters without introducing toxic solvents (a critical requirement for biomedical applications), a two-stage melt polycondensation workflow is employed. This protocol is designed as a self-validating system; deviations in thermodynamic control will immediately reflect in the final polymer's molecular weight.
Step-by-step melt polycondensation workflow for synthesizing bio-based polyesters.
Step-by-Step Methodology & Causality
Stage 1: Esterification / Transesterification
Charge the Reactor: Combine the bio-based diol and dicarboxylic acid in a 1.2:1 to 1.5:1 molar ratio. Add a transesterification catalyst (e.g., Titanium(IV) isopropoxide, 0.1 mol%).
Causality: The molar excess of the diol ensures that the resulting oligomers are strictly hydroxyl-terminated, preventing dead-end acid-terminated chains.
Inert Atmosphere: Purge the system with N₂ and heat to 150–170°C for 4 hours.
Stage 2: Polycondensation
3. Vacuum Application: Gradually increase the temperature to 210–230°C while simultaneously applying a high vacuum (< 1 mbar) over 2–3 hours.
Causality:4[4]. A gradual vacuum ramp is mandatory to prevent oligomer bumping and material loss.
Stage 3: System Validation
4. Characterization: Quench the polymer melt and analyze via Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC).
Self-Validation Check: A successful synthesis is validated by a unimodal GPC peak. If a bimodal distribution is observed, it indicates premature vacuum application. Furthermore, the empirical Tm derived from the DSC heating scan must align with the theoretical values predicted by the odd-even effect.
Application in Drug Development & Biomedical Engineering
The strategic selection of bio-based diols directly dictates the efficacy of polymeric drug delivery vehicles and tissue scaffolds:
Drug Release Kinetics: Amorphous polyesters derived from rigid diols like isosorbide provide a homogeneous matrix for steady, diffusion-controlled drug release. The lack of crystalline domains prevents the phase separation of active pharmaceutical ingredients (APIs), ensuring a predictable release profile.
MDPI. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Available at:[Link]
Reverdia. Evaluating the properties and performance of Susterra 1,3-propanediol and Biosuccinium sustainable succinic acid in TPU applications. Available at: [Link]
PubMed / Biomacromolecules. Synthesis and Characterization of Diol-Based Unsaturated Polyesters: Poly(diol fumarate) and Poly(diol fumarate-co-succinate). Available at: [Link]
ChemRxiv. Chemically Recyclable and Enzymatically Degradable Polyesters from α-Pinene-Derived Chiral Diols. Available at: [Link]
Benchmarking the Efficiency of 2-Deoxy-D-ribofuranose Synthesis Routes
2-Deoxy-D-ribofuranose (2-deoxyribose) is the foundational sugar backbone of DNA and a critical precursor for the synthesis of nucleoside analogues, antiviral agents, and antisense oligonucleotides. As the demand for syn...
Author: BenchChem Technical Support Team. Date: March 2026
2-Deoxy-D-ribofuranose (2-deoxyribose) is the foundational sugar backbone of DNA and a critical precursor for the synthesis of nucleoside analogues, antiviral agents, and antisense oligonucleotides. As the demand for synthetic oligonucleotides scales, benchmarking the efficiency of its synthesis routes is essential for process chemists and drug development professionals.
This guide objectively compares the traditional chemical synthesis from chiral pools against advanced biocatalytic routes, providing mechanistic insights, quantitative benchmarking, and self-validating experimental protocols.
Mechanistic Benchmarking of Synthesis Routes
The Biocatalytic Route: Engineered DERA
2-Deoxy-D-ribose-5-phosphate aldolase (DERA) is a unique class I aldolase that catalyzes the reversible aldol addition of two aldehydes: an acetaldehyde donor and a D-glyceraldehyde acceptor [1][1]. While wild-type DERA strictly prefers phosphorylated acceptors, engineered variants (e.g., KDERA S238D/F200I/ΔY259) have been developed to accept non-phosphorylated D-glyceraldehyde directly, bypassing the need for expensive phosphorylated intermediates and yielding up to 0.71 mol/mol [2][2].
The Chemical Route: Chiral Pool Deoxygenation
Traditional chemical synthesis relies on abundant starting materials like D-glucose or D-arabinose. Because these sugars possess multiple secondary hydroxyl groups of similar reactivity, this route requires a multi-step sequence: global protection, selective deprotection/activation of the C2 position, reductive deoxygenation, and final deprotection [3][3]. While infrastructure for this chemistry is well-established, the atom economy is inherently poor.
Fig 1: Biocatalytic aldol addition pathway for 2-Deoxy-D-ribofuranose using engineered DERA.
Protocol 1: Biocatalysis via Engineered E. coli Resting Cells
Objective: Synthesize 2-deoxy-D-ribose using resting cells of E. coli expressing an engineered DERA mutant.
Causality & Mechanism: Purified DERA is highly susceptible to covalent inactivation by its own substrate (acetaldehyde) via the formation of off-target Schiff bases with surface lysine residues. Using a whole-cell system provides a protective intracellular matrix. Furthermore, specific mutations (e.g., C49M) significantly enhance structural stability and aldehyde tolerance [4][4].
Step-by-Step Methodology:
Cell Cultivation: Grow E. coli BL21 harboring the mutant DERA plasmid in LB medium at 37°C. Induce expression with 0.5 mM IPTG at OD600 = 0.6.
Self-Validation: Run an SDS-PAGE gel of the cell lysate. A dense band at ~28 kDa confirms successful DERA overexpression.
Resting Cell Preparation: Harvest cells via centrifugation (4000 x g, 10 min) and wash twice with 50 mM Tris-HCl buffer (pH 8.0) to remove residual media components that could trigger side reactions.
Biotransformation: Resuspend the biomass in the Tris-HCl buffer. Add 1 M D-glyceraldehyde. Begin a fed-batch addition of 2 M acetaldehyde.
Causality: Sequential/fed-batch addition of acetaldehyde prevents acute local toxicity to the intracellular enzymes, maximizing the catalytic lifecycle.
Incubation & Monitoring: Incubate the mixture at 25°C with gentle agitation.
Self-Validation: Monitor the reaction via HPLC coupled with a Refractive Index (RI) detector (sugars lack strong UV chromophores). The stoichiometric depletion of the D-glyceraldehyde peak and the emergence of the 2-deoxy-D-ribose peak validates successful C-C bond formation.
Purification: Centrifuge to remove biomass and purify the supernatant via ion-exchange chromatography.
Workflow 2: Chemical Synthesis via Chiral Pool
Fig 2: Multi-step chemical synthesis workflow from chiral pool precursors via C2 deoxygenation.
Protocol 2: Chemical Deoxygenation of D-Glucose Derivatives
Objective: Synthesize 2-deoxy-D-ribose via targeted deoxygenation of a protected chiral precursor.
Causality & Mechanism: Direct deoxygenation of unprotected sugars is unselective. By converting the aldehyde to an acetal and protecting specific hydroxyl groups, the molecule is locked into a closed ring, allowing differentiation of the C2 hydroxyl for selective activation (e.g., via sulfonylation) and subsequent reductive cleavage [3][3].
Step-by-Step Methodology:
Acetal Protection: React the D-glucose/D-arabinose derivative with methanol in the presence of an acid catalyst to form the corresponding 1-O-alkyl-pyranoside/furanoside.
Self-Validation: TLC analysis (using a specific stain like p-anisaldehyde) will confirm the complete consumption of the highly polar starting material into a less polar spot.
Selective Hydroxyl Activation: React the intermediate with methanesulfonyl chloride in pyridine to activate the C2 hydroxyl group as a mesylate leaving group.
Deoxygenation/Reduction: Treat the activated intermediate with a bulky reducing agent (e.g., tetrabutylammonium borohydride).
Causality: The bulky reducing agent selectively attacks the activated C2 position via an S_N2-type mechanism or radical pathway, replacing the oxygen with hydrogen while maintaining the integrity of the protected stereocenters.
Deprotection: Hydrolyze the acetal and remaining protecting groups using a strong aqueous acid (e.g., 0.1 M HCl), followed by neutralization.
Self-Validation: Perform ^1H-NMR spectroscopy. The successful deoxygenation is definitively proven by the disappearance of the C2 carbinol proton (~3.5-4.0 ppm) and the emergence of a highly characteristic diastereotopic CH2 multiplet at ~1.8-2.2 ppm.
Conclusion
While chemical synthesis from chiral pools remains a viable fallback due to established infrastructure, it is fundamentally limited by poor atom economy and multi-step yield attrition. The biocatalytic route utilizing engineered DERA in a whole-cell format represents the modern standard for 2-Deoxy-D-ribofuranose synthesis. By addressing the mechanistic bottleneck of acetaldehyde toxicity, biocatalysis offers superior stereocontrol, higher overall yields, and a drastically reduced environmental footprint.
Comparison of bio-based diols versus petroleum-based diols in polyurethane manufacturing
As a Senior Application Scientist specializing in polymer chemistry and biomaterials, I have witnessed firsthand the paradigm shift in polyurethane (PU) manufacturing. For decades, petroleum-derived chain extenders like...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in polymer chemistry and biomaterials, I have witnessed firsthand the paradigm shift in polyurethane (PU) manufacturing. For decades, petroleum-derived chain extenders like 1,4-butanediol (BDO) have been the undisputed workhorses of PU synthesis. However, the demand for sustainable, biocompatible materials in drug delivery systems, medical devices, and tissue engineering has driven the industry toward bio-based alternatives.
This guide provides a rigorous, mechanistic comparison between petroleum-based diols and emerging bio-based diols—specifically focusing on bio-succinic acid-derived 1,4-BDO and the structurally unique D-sorbitol derivative, Isosorbide (ISB) .
Mechanistic Divergence: Molecular Architecture and Reactivity
When evaluating diols for polyurethane synthesis, we must look beyond the "green" label and analyze the fundamental structure-property relationships.
Drop-in Replacements (Bio-based 1,4-BDO):
Bio-based 1,4-BDO and tetrahydrofuran (THF) can now be synthesized via the catalytic hydrogenation of succinic acid or the bio-conversion of sugars[1]. Because the molecular architecture of bio-based 1,4-BDO is identical to its petrochemical counterpart, it acts as a true drop-in replacement. Both exhibit highly reactive primary hydroxyl groups, yielding polyurethanes with identical chemical structures, mechanical flexibility, and thermal profiles[2].
Structural Innovators (Isosorbide):
The true engineering potential lies in structurally distinct bio-diols like Isosorbide (1,4:3,6-dianhydro-D-glucitol). ISB is a rigid, fused bicyclic diol derived from the dehydration of D-sorbitol[3].
Causality in Reactivity: Unlike the primary alcohols in 1,4-BDO, ISB features two secondary hydroxyl groups (one endo, one exo)[3]. Steric hindrance around these secondary hydroxyls significantly lowers their nucleophilic reactivity toward isocyanates[4].
Causality in Thermomechanical Properties: The rigid bicyclic ring of ISB restricts the rotation of the polymer's soft segments. When incorporated into the PU backbone as a hard segment chain extender, it drastically elevates the glass transition temperature (Tg) and enhances the tensile strength compared to linear aliphatic diols[5].
Logical mapping of diol molecular structure to macroscopic polyurethane properties.
Quantitative Performance Matrix
To objectively compare these materials, we must benchmark their performance in thermoplastic polyurethane (TPU) and rigid polyurethane foam (RPUF) formulations. The data below synthesizes experimental findings across standard and bio-based PU matrices.
Self-Validating Experimental Protocol: Synthesis of ISB-Based Polyurethane
For researchers developing drug-eluting matrices or tissue scaffolds, synthesizing ISB-based PU requires a highly controlled environment. Because ISB's secondary hydroxyls react slower than the primary hydroxyls of the macroglycol, a "one-shot" polymerization will lead to incomplete reactions and toxic unreacted isocyanates.
Therefore, we employ a self-validating Two-Step Prepolymer Method.
Phase 1: Prepolymerization (Soft Segment Capping)
Step 1: Dry the macroglycol (e.g., Poly(tetramethylene glycol), PTMG) under vacuum at 80°C for 2 hours. Causality: Removing trace moisture prevents the isocyanate from reacting with water to form urea linkages and CO2 gas bubbles, which compromise the structural integrity of the polymer.
Step 2: Add an aliphatic diisocyanate (e.g., Hexamethylene diisocyanate, HDI) at an NCO/OH molar ratio > 1. React at 80°C for 3 hours under a nitrogen atmosphere[7].
Self-Validation Checkpoint: Perform real-time Fourier Transform Infrared (FTIR) spectroscopy. The reaction is complete when you observe a stable, strong NCO stretching band at ~2270 cm⁻¹, confirming the formation of an NCO-terminated prepolymer[7].
Phase 2: Chain Extension (Hard Segment Formation)
Step 3: Introduce the bio-based Isosorbide (ISB) diol to the prepolymer mixture at an equimolar ratio to the remaining NCO groups[7].
Step 4: Elevate the reaction temperature to 90°C. Causality: The increased thermal energy is required to overcome the steric hindrance of ISB's secondary hydroxyls, forcing them into urethane linkages[4].
Self-Validation Checkpoint: Continuously monitor via FTIR. The chain extension is strictly validated as complete only when the NCO band at 2270 cm⁻¹ completely disappears. The emergence of a broad signal between 3700 and 3200 cm⁻¹ confirms successful urethane –NH– bond formation[7].
Phase 3: Curing
Step 5: Cast the polymer melt into a Teflon mold and cure at 100°C for 12 hours to promote complete microphase separation between the hard (ISB/HDI) and soft (PTMG) segments.
Two-step prepolymer synthesis workflow with integrated FTIR self-validation.
Biomedical Implications: From Bench to Drug Delivery
For drug development professionals, the shift away from petroleum-based diols is not just about sustainability; it is a critical safety parameter. Traditional polyurethanes can degrade in vivo into toxic diamines or acidic byproducts that trigger severe inflammatory responses.
Conversely, Isosorbide is classified as a GRAS (Generally Recognized As Safe) substance[6]. When ISB is utilized as a rigid chain extender in combination with biocompatible soft segments (like PTMG or PPG), the resulting polyurethanes exhibit exceptionally low cytotoxicity towards human cell lines, such as HaCaT skin cells[7]. Furthermore, in vitro degradation tests of ISB-based PUs in phosphate buffer solutions (37°C) demonstrate controlled mass loss profiles, making them highly promising candidates for soft tissue augmentation, biodegradable sutures, and controlled active pharmaceutical ingredient (API) eluting matrices[8].
References
Title : Synthesis, structure and properties of poly(ester-urethane)s obtained using bio-based and petrochemical 1,3-propanediol and 1,4-butanediol | Source : researchgate.net | URL : 2
Title : The future of isosorbide as a fundamental constituent for polycarbonates and polyurethanes | Source : tandfonline.com | URL : 6
Title : Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties | Source : nih.gov | URL : 8
Title : The Effect of Isosorbide Content on the Thermal and Compressive Properties of Closed-Cell Rigid Polyurethane Foam | Source : mdpi.com | URL : 3
Title : Synthesis and Characterization of Isosorbide-Based Polyurethanes Exhibiting Low Cytotoxicity Towards HaCaT Human Skin Cells | Source : nih.gov | URL : 7
Title : Isosorbide-Based Thermoplastic Polyurethane with Different Polyols and Soft/Hard Ratios | Source : semanticscholar.org | URL : 5
Title : Synthesizing Polyurethane Using Isosorbide in Primary Alcohol Form, and Its Biocompatibility Properties | Source : mdpi.com | URL : 4
Title : Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective | Source : ecnu.edu.cn | URL : 1
Quantitative structure-activity relationship (QSAR) of 2-Deoxy-ribofuranose analogs
An In-Depth Technical Guide to the Quantitative Structure-Activity Relationship (QSAR) of 2-Deoxy-ribofuranose Analogs For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive c...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Quantitative Structure-Activity Relationship (QSAR) of 2-Deoxy-ribofuranose Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) modeling approaches for 2-Deoxy-ribofuranose analogs. As crucial scaffolds in the development of antiviral and anticancer agents, understanding the relationship between the structure of these nucleoside analogs and their biological activity is paramount for rational drug design. This document offers an in-depth analysis of methodologies, from data acquisition to model validation, and presents supporting experimental frameworks to ensure scientific integrity.
The Central Role of 2-Deoxy-ribofuranose Analogs and QSAR
2-Deoxy-ribofuranose is a fundamental component of DNA, and its analogs are a cornerstone of medicinal chemistry. By modifying the sugar moiety or the nucleobase, chemists have developed potent drugs that interfere with DNA synthesis or other vital cellular processes in cancer cells and viruses.[1] Nucleoside analogs have been successfully developed for treating viral infections like Hepatitis B and C, herpes, and HIV, as well as various cancers.[2]
However, synthesizing and testing every possible analog is impractical. This is where Quantitative Structure-Activity Relationship (QSAR) modeling becomes an indispensable tool. QSAR is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. A robust QSAR model can predict the activity of novel, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and reducing the time and cost of drug discovery.[3][4]
The QSAR Workflow: A Methodological Blueprint
Developing a predictive and reliable QSAR model follows a systematic workflow. Each step is critical for ensuring the statistical validity and predictive power of the final model.[5][6]
Caption: The general workflow for a QSAR modeling study.
Part A: Data Acquisition and Curation
The foundation of any QSAR model is a high-quality dataset. This involves compiling biological activity data for a series of structurally related 2-Deoxy-ribofuranose analogs.
Data Sources: Biological data are typically obtained from in vitro assays. For anticancer studies, this often involves cytotoxicity assays against various cell lines, such as murine leukemia (L1210/0) or human T-lymphocyte cells (Molt4/C8, CEM/0).[7] For antiviral research, assays measure the inhibition of viral replication, for example, against Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), or Human Cytomegalovirus (HCMV).[8][9][10]
Data Curation: This is a critical step to ensure data integrity.[6] It involves:
Standardization: Converting biological data (e.g., IC₅₀, the half-maximal inhibitory concentration) to a logarithmic scale (pIC₅₀ = -log(IC₅₀)) to create a more linear relationship with descriptors.
Structural Verification: Ensuring chemical structures are correct and standardized.
Outlier Removal: Identifying and removing data points that deviate significantly from the general trend and may skew the model.
Part B: Molecular Descriptor Calculation
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties.[11][12] They translate the chemical structure into a language that statistical algorithms can understand.[11] Thousands of descriptors can be calculated, broadly categorized as:
1D/2D Descriptors: These are derived from the chemical formula or the 2D representation of the molecule. Examples include molecular weight, atom counts, and topological indices that describe molecular branching and connectivity.[11][13]
3D Descriptors: These require a 3D conformation of the molecule and describe its spatial properties. Examples include van der Waals surface area and molecular volume.[13]
Quantum-Chemical Descriptors: These are calculated using methods like Density Functional Theory (DFT) and describe the electronic properties of a molecule.[7][14] Key descriptors for nucleoside analogs include:
HOMO and LUMO Energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relate to a molecule's ability to donate or accept electrons, which is crucial for chemical reactivity and biological interactions.[14]
Electrophilicity (ω): A measure of a molecule's ability to accept electrons.[7]
E(NLUMO): The energy of the next lowest unoccupied molecular orbital, which has been shown to be a contributing factor to the anticancer activity of nucleoside analogues.[7]
Part C: Model Development and Validation
With a curated dataset and calculated descriptors, a mathematical model is built to correlate the descriptors (independent variables) with biological activity (the dependent variable).
Data Splitting: The dataset is typically divided into a training set, used to build the model, and a test set (or external set), used to evaluate its predictive ability on compounds not seen during model development.[6]
Model Generation: Various statistical and machine learning methods can be employed:
Multiple Linear Regression (MLR): A straightforward method that creates a linear equation relating activity to a few selected descriptors.[7][12]
Partial Least Squares (PLS): A regression technique suitable for datasets with many, often correlated, descriptors.[5]
Machine Learning Methods: Techniques like k-Nearest Neighbors (kNN), Support Vector Machines (SVM), and Neural Networks can capture complex, non-linear relationships.[12][15]
Model Validation: This is the most critical phase to ensure the model is not just fitting the training data but has real predictive power.[6]
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used on the training set to assess the model's robustness.[5]
External Validation: The model's ability to predict the activity of the test set compounds is evaluated using metrics like the coefficient of determination (R²) and root mean squared error (RMSE).[12][16]
Caption: The process of model development and validation.
Comparing QSAR Approaches for 2-Deoxy-ribofuranose Analogs
Different QSAR methodologies can be applied to 2-Deoxy-ribofuranose analogs, each with its own strengths. The choice of method often depends on the specific research question and the nature of the dataset.
QSAR Approach
Core Principle
Key Descriptors
Primary Application
Strengths
Limitations
Quantum-Chemical (DFT-Based)
Correlates electronic structure with biological activity.[7]
HOMO/LUMO energies, Electrophilicity (ω), van der Waals Surface Area (SA).[7]
Predicting anticancer activity by modeling molecular reactivity.[1][7]
High predictive power based on first principles; provides mechanistic insights.
Computationally expensive; sensitive to the quality of quantum calculations.
Similarity-Based (QMSA)
Relates the structural similarity between molecules to their activity.[8]
Maximum Common Substructure (MaCS), Molecular Similarity Index (MSI).[8]
Determining structure-activity/toxicity relationships for anti-HIV nucleosides.[8]
Intuitive; excellent for identifying key pharmacophoric features and activity cliffs.
May not capture subtle electronic or conformational effects that influence activity.
Fragment-Based (HQSAR)
Uses the presence and frequency of molecular fragments as descriptors.[3]
Substructural fragment counts, encoded into a molecular hologram.[3]
Rapid screening and lead identification; identifying key structural components for activity.[3]
Fast and easy to use; does not require 3D alignment of molecules.
Can be less interpretable than descriptor-based models; may oversimplify complex interactions.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, the computational predictions from QSAR models must be grounded in reliable experimental data. The following protocols outline key methodologies for generating the compounds and the biological data required for these studies.
Protocol 1: Generalized Synthesis of a 2'-Deoxy-2'-Fluoro-Arabinofuranosyl Nucleoside Analog
This protocol is a composite based on standard glycosylation procedures described for synthesizing 2'-fluoro-substituted nucleoside analogs, which have shown significant antiviral and antiproliferative activity.[9][10][17]
Preparation of the Glycosyl Donor: Start with a suitable protected sugar, such as 3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinosyl bromide. This bromide is a reactive species that will act as the electrophile in the coupling reaction.[10]
Silylation of the Nucleobase: The desired pyrimidine or purine base (e.g., cytosine, 5-iodocytosine) is treated with a silylating agent like hexamethyldisilazane (HMDS) to increase its solubility in organic solvents and activate it for the subsequent coupling reaction.[10]
Glycosylation (Coupling Reaction): The silylated nucleobase is reacted with the glycosyl donor (from step 1) in an inert solvent like acetonitrile. This reaction couples the sugar moiety to the nucleobase, forming a mixture of protected α and β anomeric nucleosides.[9]
Anomer Separation: The resulting anomeric mixture is separated into individual α and β anomers using column chromatography on silica gel. The β anomer is typically the one with the desired biological activity.[9]
Deprotection: The protecting groups (acetyl and benzoyl) on the sugar moiety are removed. This is typically achieved by treating the separated anomer with a base, such as methanolic ammonia or sodium methoxide in methanol, to yield the final 2'-deoxy-2'-fluoro-arabinofuranosyl nucleoside analog.[10]
Purification and Characterization: The final compound is purified using techniques like recrystallization or chromatography and its structure is confirmed by spectroscopic methods (NMR, Mass Spectrometry).
Protocol 2: In Vitro Antiviral Assay (Plaque Reduction Assay)
This is a standard functional assay to determine the concentration of an antiviral compound required to inhibit viral replication.
Cell Seeding: A monolayer of host cells (e.g., Vero cells for HSV-1) is grown in 6-well plates until confluent.[10]
Compound Preparation: The synthesized 2-Deoxy-ribofuranose analog is dissolved (e.g., in DMSO) and then serially diluted in cell culture medium to create a range of test concentrations.
Viral Infection: The cell monolayers are infected with a known amount of virus (e.g., Herpes Simplex Virus Type 1) sufficient to produce a countable number of plaques.[10]
Compound Treatment: After a viral adsorption period (typically 1 hour), the viral inoculum is removed, and the cells are overlaid with medium containing the different concentrations of the test compound. A "no-drug" control is also included.
Incubation: The plates are incubated for a period sufficient for viral plaques (areas of cell death) to form (e.g., 2-3 days).
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), which stains living cells but leaves the plaques clear. The number of plaques in each well is counted.
Data Analysis: The percentage of plaque inhibition is calculated for each drug concentration relative to the "no-drug" control. The IC₅₀ value is then determined as the concentration of the compound that reduces the number of plaques by 50%. This IC₅₀ value serves as the biological activity data point for the QSAR model.
References
Anticancer activity of nucleoside analogues: a density functional theory based QSAR study. (2010). Journal of Molecular Modeling.
Parakulam, R. R., Lesniewski, M. L., Taylor-McCabe, K. J., & Tsai, C. (1999). QSAR studies of antiviral agents using molecular similarity analysis and structure-activity maps. SAR and QSAR in Environmental Research.
Filichev, V. V., Brandt, M., & Pedersen, E. B. (2001). Synthesis of an aza analogue of 2-deoxy-D-ribofuranose and its homologues.
Synthesis and Biologic Activity of Purine 2′-Deoxy-2′-fluoro-ribonucleosides. Scilit.
Synthesis of 2'-O-β-D-ribofuranosyl nucleosides.
QSAR-Driven Design and Discovery of Novel Compounds With Antiplasmodial and Transmission Blocking Activities. Frontiers in Pharmacology.
Newer QSAR Techniques. (2016). Basicmedical Key.
Dudek, A. Z., Arodz, T., & Gálvez, J. (2006). Computational Methods in Developing Quantitative Structure-Activity Relationships (QSAR): A Review. Combinatorial Chemistry & High Throughput Screening.
Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. (2022). Journal of Medicinal Chemistry.
Probing the Anticancer Activity of Nucleoside Analogues: A QSAR Model Approach Using an Internally Consistent Training Set. (2007). Journal of Medicinal Chemistry.
Natural pentafuranosylnucleos(t)ides and their analogs: structure, functions, synthesis, and perspective of medical application. (2025).
Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation.
Tutorial: Molecular Descriptors in QSAR. UC Santa Barbara.
Molecular Descriptors: Building Accur
Computational methods for predicting properties. ProtoQSAR.
Study of Quantitative structure-activity relationship analysis (QSAR) for drug development. (2022). Longdom Publishing.
Prediction studies of the biological activity of chemical substances by QSAR methods. University of A Coruña.
Molecular docking and DFT study of antiproliferative ribofuranose nucleoside derivatives targeting EGFR and VEGFR2in cancer cells. (2024).
QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Heliyon.
Synthesis and Antiproliferative and Antiviral Activity of 2'-deoxy-2'-fluoroarabinofuranosyl Analogs of the Nucleoside Antibiotics Toyocamycin and Sangivamycin. (1994). Journal of Medicinal Chemistry.
QSAR Models for Predicting the Antioxidant Potential of Chemical Substances. (2025).
Nucleosides. 110. Synthesis and antiherpes virus activity of some 2'-fluoro-2'. (1980). Journal of Medicinal Chemistry.
Synthesis of 4'-Substituted-2'-Deoxy-2'-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. (2020). Molecules.
Purity assessment of commercially available 5-(Hydroxymethyl)oxolane-2,4-diol
Comprehensive Purity Assessment of Commercially Available 5-(Hydroxymethyl)oxolane-2,4-diol: A Comparative Guide For researchers and drug development professionals synthesizing nucleoside analogs, antisense oligonucleoti...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Purity Assessment of Commercially Available 5-(Hydroxymethyl)oxolane-2,4-diol: A Comparative Guide
For researchers and drug development professionals synthesizing nucleoside analogs, antisense oligonucleotides (ASOs), and aptamers, the stereochemical and chemical purity of the foundational sugar backbone is non-negotiable. 5-(Hydroxymethyl)oxolane-2,4-diol —universally known as 2-deoxy-D-ribose —is the critical starting material for these applications.
Because this carbohydrate lacks a conjugated
-system (resulting in no strong UV chromophore) and exists in a dynamic structural equilibrium in solution[1], assessing its purity presents unique analytical challenges. This guide objectively compares the performance profiles of commercially available grades of 5-(Hydroxymethyl)oxolane-2,4-diol and provides self-validating, orthogonal experimental protocols for rigorous quality control.
Commercial Alternatives: Chemical vs. Biocatalytic Synthesis
Commercially available 5-(Hydroxymethyl)oxolane-2,4-diol is predominantly manufactured via two distinct pathways, each yielding a specific impurity profile that dictates its downstream utility[2].
Chemical Synthesis Grade (Traditional): Synthesized via the multi-step conversion of D-glucose or D-arabinose. While highly scalable and cost-effective, this route is susceptible to generating stereoisomeric impurities, most notably the L-enantiomer (2-deoxy-L-ribose)[3], as well as retaining trace heavy metals from catalytic reduction steps.
Biocatalytic Synthesis Grade (Enzymatic): Produced using engineered aldolases that offer near-perfect stereoselectivity. This grade essentially eliminates enantiomeric contamination but introduces the risk of biological carryover, requiring stringent testing for residual host-cell proteins and endotoxins.
Quantitative Performance Comparison
The following table summarizes the typical performance and impurity profiles of the two primary commercial grades:
Analytical Parameter
Chemical Synthesis Grade
Biocatalytic Synthesis Grade
Recommended Detection Method
Overall Purity
98.0%
99.5%
HPLC-ELSD / LC-MS
Enantiomeric Excess (D-isomer)
~98.5%
> 99.9%
Chiral GC-MS / HPLC
Pyranose Isomer Content
1.0% - 2.5%
< 0.5%
NMR / HILIC-ELSD
Trace Heavy Metals (e.g., Pd, Ni)
< 10 ppm
Not Detected
ICP-MS
Endotoxin Levels
Not Applicable
< 0.1 EU/mg
LAL Assay
Mechanistic Challenges in Purity Analysis
Expertise & Experience Insight: A critical failure point in carbohydrate analysis is ignoring the molecule's behavior in solution. When solid 5-(Hydroxymethyl)oxolane-2,4-diol is dissolved in an aqueous mobile phase, it undergoes mutarotation. It opens into a linear aldehyde intermediate and recloses, establishing a thermodynamic equilibrium between its
/-furanose (5-membered ring) and pyranose (6-membered ring) forms[1].
Novice analysts often mistake these multiple, closely eluting chromatographic peaks for structural impurities. To ensure analytical trustworthiness, any aqueous sample must be allowed to equilibrate fully before injection, and the integration method must sum the areas of all equilibrium anomer peaks.
Mutarotation equilibrium of 5-(Hydroxymethyl)oxolane-2,4-diol in aqueous solution.
Validated Analytical Workflows
Because 5-(Hydroxymethyl)oxolane-2,4-diol is transparent to standard UV detection (e.g., 254 nm or 210 nm), laboratories must deploy orthogonal techniques. We recommend a dual-platform approach: HPLC-ELSD for bulk organic purity and GC-MS for trace structural isomer quantification[4].
Analytical workflow for assessing the purity of 5-(Hydroxymethyl)oxolane-2,4-diol.
Protocol 1: Bulk Purity via HILIC-ELSD
Causality Check: Standard C18 reversed-phase columns fail to retain highly polar sugars. Hydrophilic Interaction Liquid Chromatography (HILIC) provides the necessary retention, while an Evaporative Light Scattering Detector (ELSD) universally detects non-volatile analytes regardless of their optical properties.
Step-by-Step Methodology:
Sample Preparation: Dissolve 10 mg of the commercial product in 1 mL of ultra-pure HPLC-grade water. Crucial: Allow the solution to sit at 25°C for 2 hours to achieve mutarotation equilibrium[1].
Chromatographic Conditions:
Column: HILIC column (e.g., 150 mm × 4.6 mm, 3 µm particle size).
Mobile Phase: Isocratic elution using 80% Acetonitrile / 20% Water buffered with 10 mM Ammonium Acetate to ensure sharp peak shapes.
Flow Rate: 1.0 mL/min.
ELSD Settings: Drift tube temperature at 50°C; Nebulizer gas (
) pressure at 3.5 bar.
Self-Validating System Suitability: Inject a resolution standard containing equal parts 2-deoxy-D-ribose and 2-deoxy-L-ribose. The analytical run is only considered valid if the resolution factor (
) between the enantiomers is .
Protocol 2: Trace Isomer Quantification via GC-MS
Causality Check: GC-MS provides the superior theoretical plate count required to resolve closely related structural isomers (such as 2-deoxythreopentose) that may co-elute in liquid chromatography[1][4]. Because sugars are non-volatile, they must be converted into trimethylsilyl (TMS) ethers prior to injection.
Step-by-Step Methodology:
Derivatization (Silylation): Lyophilize 1 mg of the sample to ensure absolute dryness (trace water will quench the silylation reagents). Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
Incubation: Heat the sealed vial at 70°C for 30 minutes to yield volatile TMS-derivatives.
GC-MS Conditions:
Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).
Temperature Program: Initial hold at 100°C for 2 min, ramp at 10°C/min to 250°C, and hold for 5 min.
Detection: Electron Ionization (EI) mode at 70 eV. Monitor specific fragmentation ions (m/z 103, 204, 217) characteristic of TMS-derivatized pentoses[4].
Self-Validating System Suitability: Run a procedural blank (derivatization reagents only) to ensure no siloxane ghost peaks co-elute with the target m/z ions. Spike the sample with a known concentration of an internal standard, such as
Selecting the appropriate commercial grade of 5-(Hydroxymethyl)oxolane-2,4-diol requires aligning the synthesis method's inherent impurity profile with the tolerance of your downstream application. For rigorous purity assessment, laboratories must abandon traditional UV-centric methods. Implementing orthogonal workflows utilizing HILIC-ELSD and GC-MS ensures a comprehensive, self-validating understanding of both stereoisomeric fidelity and structural purity.
References
2-Deoxy-D-ribose Powder and Its Main Applications - Runtai Chemical. 2
Studies on the Prebiotic Origin of 2-Deoxy-D-ribose - White Rose eTheses Online. 1
GC-MS methods to quantify the 2-deoxypentos-4-ulose and 3′-phosphoglycolate pathways of 4′-oxidation of 2-deoxyribose in DNA - NIH. 4
EP1556396A1 - Method for producing 2-deoxy-l-ribose - Google Patents. 3
In vivo detection and replication studies of α-anomeric lesions of 2′-deoxyribonucleosides - Oxford Academic. 5